2,3-Dihydro-7-azaindole
Description
structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVYAKCVDQRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Record name | 7-azaindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25247-73-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3075046 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-63-6, 10592-27-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azaindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Azaindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Azaindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-DIAZAINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Azaindoline: Chemical Structure, Properties, and Synthesis
Introduction: 7-Azaindoline, also known as 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of indole, 7-azaindoline and its derivatives often exhibit enhanced solubility and superior bioavailability, making them attractive components in the design of novel therapeutics.[3] This scaffold is a core structure in numerous biologically active molecules, including kinase inhibitors and potential treatments in oncology and neurology.[1][2][4] This guide provides a detailed overview of its chemical structure, numbering, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Numbering
The 7-azaindoline molecule consists of a pyridine (B92270) ring fused to a pyrrolidine (B122466) ring. The numbering of the bicyclic system follows the standard IUPAC nomenclature for heterocyclic compounds. The nitrogen atom in the pyrrolidine ring is designated position 1, and the numbering proceeds around the five-membered ring before continuing to the six-membered pyridine ring. The nitrogen atom in the pyridine ring is located at position 7, which gives the compound its name.
Caption: IUPAC numbering scheme for the 7-azaindoline scaffold.
Physicochemical and Spectroscopic Data
The properties of 7-azaindoline make it a versatile building block in organic synthesis. The following table summarizes key quantitative data for the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂ | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 10592-27-5 | [1] |
| Synonyms | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine | [1] |
| 2,3-Dihydro-7-azaindole | [1] | |
| UV Absorption (Vapor) | Singlet State S1: ~4.3 eV | [5] |
| Singlet State S2: ~5.2 eV | [5] | |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols: Synthesis of 7-Azaindolines
A modern and selective method for synthesizing 7-azaindoline derivatives involves a one-pot domino reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, where the choice of alkali-amide base controls the chemoselectivity. Using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) selectively yields the 7-azaindoline product.[3]
Materials:
-
2-Fluoro-3-methylpyridine
-
Arylaldehyde (e.g., benzaldehyde)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-3-methylpyridine (1.0 equivalent) and the desired arylaldehyde (1.1 equivalents) to anhydrous THF.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiN(SiMe₃)₂ (2.5 equivalents) in THF to the reaction mixture dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Warm the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-azaindoline derivative.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the selective synthesis of a 7-azaindoline derivative.
Caption: Workflow for the selective synthesis of 7-azaindoline derivatives.
References
Synthesis of 2,3-Dihydro-7-azaindole from 7-Azaindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydro-7-azaindole, also known as 7-azaindoline, from its aromatic precursor, 7-azaindole. The reduction of the pyrrole (B145914) ring in the 7-azaindole scaffold is a key transformation in medicinal chemistry, as the resulting saturated heterocyclic core is a prevalent motif in numerous biologically active compounds. This document details the primary synthetic routes, focusing on catalytic hydrogenation, and presents relevant quantitative data, experimental protocols, and reaction pathways.
Introduction
7-Azaindole and its reduced form, this compound, are important heterocyclic structures in the development of pharmaceuticals. The strategic reduction of the 2,3-double bond in the pyrrole moiety of 7-azaindole can significantly alter the molecule's three-dimensional structure and its physicochemical properties, often leading to enhanced biological activity or improved pharmacokinetic profiles. The synthesis of 7-azaindoline derivatives can be challenging due to the presence of the sp² nitrogen atom in the pyridine (B92270) ring.[1] The primary and most effective method for this transformation is the catalytic hydrogenation of the 7-azaindole core.
Catalytic Hydrogenation: The Core Synthetic Strategy
The conversion of 7-azaindole to this compound is predominantly achieved through catalytic hydrogenation. This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the 2,3-double bond of the pyrrole ring. Common catalysts for this transformation include platinum and nickel-based reagents.
Key Catalytic Systems
Two of the most frequently employed catalytic systems for the hydrogenation of indoles and their heteroaromatic analogs are:
-
Platinum on Carbon (Pt/C): This is a widely used and robust catalyst for the hydrogenation of aromatic and heteroaromatic systems. The reaction is typically carried out under a hydrogen atmosphere, and the catalyst can be used in various solvents. For the hydrogenation of unprotected indoles, an environmentally friendly procedure has been developed using Pt/C activated by p-toluenesulfonic acid in water.[2] This method offers a "green" alternative to traditional hydrogenation conditions.
-
Raney Nickel (Raney Ni): This is a fine-grained, porous nickel catalyst that is highly effective for the hydrogenation of a wide range of functional groups, including aromatic rings.[3] It is often used as a slurry in a suitable solvent. A combination of Raney Nickel with hydrazine (B178648) hydrate (B1144303) can also be employed as a potent reducing system.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound from 7-azaindole via catalytic hydrogenation, based on available literature.
| Catalyst | Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Raney Ni | Thiolane (for context on Raney Ni activity) | Primary alcohol | 160 | 0.9 - 2 | High conversion | [3] |
| Pt/C | Indole (B1671886) (as a model) | H₂, p-toluenesulfonic acid, Water | Room Temp. | - | Excellent | [2] |
Experimental Protocols
While a specific detailed protocol for the direct hydrogenation of 7-azaindole to this compound is not explicitly detailed in the searched literature, a general procedure can be outlined based on the effective methods for indole hydrogenation.
General Procedure for Pt/C Catalyzed Hydrogenation of Indoles
This protocol is adapted from a green chemistry approach for the hydrogenation of unprotected indoles.[2]
Materials:
-
Indole (or 7-azaindole)
-
Platinum on carbon (Pt/C, 5-10 mol%)
-
p-Toluenesulfonic acid (1.1 equivalents)
-
Water (as solvent)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
Procedure:
-
To a suitable reaction vessel, add the indole substrate, Pt/C catalyst, and p-toluenesulfonic acid.
-
Add water as the solvent.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indoline (B122111) product.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Reaction Pathway and Workflow
The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow.
Caption: Reaction pathway for the catalytic hydrogenation of 7-azaindole.
Caption: General experimental workflow for the synthesis of this compound.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | Expected signals for the aliphatic protons of the dihydropyrrole ring and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Expected signals for the aliphatic carbons in the dihydropyrrole ring and the aromatic carbons in the pyridine ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₇H₈N₂, MW: 120.15). |
| IR | Characteristic N-H stretching vibrations. |
Conclusion
The synthesis of this compound from 7-azaindole is a crucial transformation for the generation of novel drug candidates. Catalytic hydrogenation using heterogeneous catalysts such as Pt/C and Raney Nickel stands as the most effective and widely applicable method. While specific, detailed protocols for the direct reduction of the parent 7-azaindole are not extensively documented in readily available literature, the general procedures established for indole hydrogenation provide a solid foundation for developing robust and efficient synthetic routes. Further research and publication of detailed experimental procedures and quantitative data for this specific transformation would be highly beneficial to the medicinal chemistry and drug development community.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 4. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine
IUPAC Name: 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Synonyms: 2,3-Dihydro-7-azaindole, 7-Azaindoline
This technical guide provides an in-depth overview of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules. This document details its chemical properties, synthesis, and the extensive applications of its derivatives as potent kinase inhibitors in various therapeutic areas.
Physicochemical and Spectroscopic Properties
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a solid, bicyclic aromatic compound. Its structure, comprising a fused dihydropyrrole and pyridine (B92270) ring, makes it an important bioisostere for indoline (B122111) and a key starting material for chemical synthesis.[1][2][3]
| Property | Value | Reference |
| CAS Number | 10592-27-5 | [4][5] |
| Molecular Formula | C₇H₈N₂ | [2][4] |
| Molecular Weight | 120.15 g/mol | [4][5] |
| Appearance | White to light yellow or light red powder/crystal | [1][3] |
| Melting Point | 78-85 °C | [1][5] |
| Boiling Point | 114 °C at 10 mmHg | [1] |
| Solubility | Slightly soluble in water; Soluble in Methanol | [1][2] |
| Purity | >97% to >98% (GC) | [1][2][3] |
| InChI Key | ZFFYPGZDXUPKNK-UHFFFAOYSA-N | [2][5] |
| SMILES | C1CNC2=C1C=CC=N2 | [2][5] |
Synthesis and Reactivity
The primary synthetic route to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is the catalytic hydrogenation of its aromatic precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).[6] The resulting saturated heterocyclic core is a versatile intermediate that can undergo further functionalization, such as electrophilic substitution, to generate diverse chemical libraries.
Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
This protocol details a common electrophilic bromination reaction using 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine as the starting material, demonstrating its utility as a synthetic intermediate.[7]
Materials:
-
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
-
48% Hydrobromic acid (24.13 g, 0.143 mol)
-
Methylene (B1212753) chloride (260 g)
-
20% Hydrogen peroxide solution (20.20 g)
-
Saturated aqueous sodium bisulfite solution (60 g)
-
Water (200 g)
-
Reaction flask
Procedure:
-
Reaction Setup: Add 16.8 g of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g of 48% hydrobromic acid, and 260 g of methylene chloride to a reaction flask. Stir the mixture thoroughly.
-
Bromination: Control the temperature of the reaction mixture at 25-30°C. Slowly add 20.20 g of 20% hydrogen peroxide solution dropwise.
-
Quenching: Neutralize the resulting mixture by adding 60 g of saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.
-
Extraction: Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Washing: Wash the collected organic phase with 200 g of water.
-
Isolation: Recover the methylene chloride solvent from the organic phase by evaporation to yield the final product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Results:
Below is a workflow diagram illustrating this synthetic process.
Applications in Drug Discovery and Development
While 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine itself is primarily used as a chemical building block, its derivatives, based on the broader 7-azaindole scaffold, are potent inhibitors of various protein kinases.[8] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Role as a Kinase Inhibitor Scaffold
The 7-azaindole nucleus is considered a "privileged scaffold" in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of adenine (B156593) in ATP, thereby enabling potent and often selective inhibition of kinase enzymes.[9][10] Derivatives have been developed as inhibitors for a multitude of kinase targets.
Key Kinase Targets and Signaling Pathways
Derivatives of the 7-azaindole scaffold have been shown to potently inhibit key enzymes in oncogenic and inflammatory signaling pathways, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways are central to regulating cell proliferation, survival, and migration.
Quantitative Biological Data of 7-Azaindole Derivatives
The following table summarizes the inhibitory activities of various complex derivatives built upon the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold against several important kinase targets. This data underscores the therapeutic potential of this chemical class.
| Compound Class/Derivative | Target Kinase(s) | IC₅₀ Values (nM) | Therapeutic Area | Reference |
| 1H-pyrrolo[2,3-b]pyridine series | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Oncology | [11][12] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 110 - 1100 | CNS Diseases | [13] |
| Pyrrolo[2,3-b]pyridine series | GSK-3β | 0.22, 0.26, 0.24 | Alzheimer's Disease | [14] |
| Substituted 7-Azaindoles | PI3Kγ | 0.5 | Oncology | [15] |
| Vemurafenib (PLX4032) | BRAF (V600E) | 31 | Oncology (Melanoma) | [9] |
| Pexidartinib (PLX3397) | CSF1R | 13 | Oncology (Tenosynovial Giant Cell Tumor) | [9] |
Conclusion
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a foundational building block in modern medicinal chemistry. While its direct biological activity is not its primary feature, its role as a synthetic precursor is of paramount importance. The 7-azaindole scaffold, readily accessible from this compound, has given rise to a multitude of potent and selective kinase inhibitors, including approved drugs for cancer therapy. The favorable physicochemical properties and versatile reactivity of this scaffold ensure its continued prominence in the discovery and development of novel therapeutics for a wide range of human diseases.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Core Compound: 2,3-Dihydro-7-azaindole
An In-Depth Technical Guide to 2,3-Dihydro-7-azaindole and its Derivatives
For researchers, scientists, and drug development professionals, the 7-azaindole scaffold and its derivatives represent a significant area of interest due to their versatile biological activities. This guide provides a technical overview of this compound, also known as 7-azaindoline, and explores the broader therapeutic applications and experimental protocols associated with the 7-azaindole class of molecules.
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry.
Chemical Identification and Properties
| Property | Value | Reference(s) |
| CAS Number | 10592-27-5 | [1][2] |
| Synonyms | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, 7-Azaindoline | |
| Molecular Formula | C₇H₈N₂ | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Appearance | White to Light yellow to Light red powder to crystal | |
| Solubility | Slightly soluble in water | [2] |
The 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole framework is recognized as a "privileged structure" in drug discovery. It is a bioisostere of natural purines and is found in numerous investigational drugs targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders.[3][4] Its structure is particularly effective as a hinge-binding motif for protein kinases, making it a cornerstone for the development of kinase inhibitors.[5][6]
Biological Activity of 7-Azaindole Derivatives
Derivatives of the 7-azaindole scaffold have demonstrated a wide array of biological activities. They are extensively studied as:
-
Kinase Inhibitors: Many 7-azaindole derivatives function as ATP-competitive inhibitors for various kinases, which are crucial in cancer cell signaling.[3][5] Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core.[5]
-
Antiviral Agents: The scaffold is integral to compounds developed as inhibitors for viruses like HIV-1 (specifically as non-nucleoside reverse transcriptase inhibitors) and SARS-CoV-2.[4][7]
-
Anticancer Agents: Beyond kinase inhibition, these compounds exhibit cytotoxic activity against various cancer cell lines and can interfere with processes like angiogenesis.[8][9]
Quantitative Data: Bioactivity of 7-Azaindole Derivatives
The following table summarizes the bioactivity of selected 7-azaindole derivatives from recent studies.
| Compound/Derivative Class | Target/Assay | Measured Activity (EC₅₀ / IC₅₀) | Reference(s) |
| 7-Azaindole Derivatives | Anti-HIV-1 Activity (PBM cells) | Submicromolar EC₅₀ values | [4] |
| Lead Compound 8 | HIV-1 Reverse Transcriptase (RT) Inhibition | IC₅₀ = 0.73 µM | [4] |
| Lead Compound 8 | K103N Mutant RT Inhibition | IC₅₀ = 9.2 µM | [4] |
| Lead Compound 8 | Y181C Mutant RT Inhibition | IC₅₀ = 3.5 µM | [4] |
| ASM-7 Derivative | SARS-CoV-2 Pseudovirus Inhibition (A549 cells) | EC₅₀ < 9.08 µM | [7] |
| 7-AID Derivative | DDX3 Helicase Inhibition (HeLa cells) | IC₅₀ = 16.96 µM/ml | [9] |
| 7-AID Derivative | DDX3 Helicase Inhibition (MCF-7 cells) | IC₅₀ = 14.12 µM/ml | [9] |
| 7-AID Derivative | DDX3 Helicase Inhibition (MDA MB-231 cells) | IC₅₀ = 12.69 µM/ml | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for the synthesis of a substituted 7-azaindole derivative, based on methodologies for creating inhibitors of the SARS-CoV-2 spike-hACE2 interaction.[7]
General Synthesis of 3-Substituted 5-Bromo-7-Azaindole (B68098) Intermediates
This procedure outlines a Friedel-Crafts reaction to install a substituent at the C-3 position of the 7-azaindole core.
Materials:
-
5-bromo-7-azaindole
-
Substituted aryl chloride (e.g., 4-fluorobenzoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Nitrogen atmosphere
Procedure:
-
To a solution of 5-bromo-7-azaindole in anhydrous DCM under a nitrogen atmosphere, add AlCl₃ portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aryl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.
This intermediate can then undergo further modifications, such as Suzuki coupling reactions, to generate a library of diverse compounds for biological screening.[7]
Visualizations: Workflows and Pathways
Diagrams are essential for conceptualizing complex chemical and biological processes.
Caption: A generalized workflow for the synthesis and screening of 7-azaindole derivatives.
Caption: Competitive binding of a 7-azaindole inhibitor to a kinase active site.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Dihydro-7-azaindole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dihydro-7-azaindole, also known as 7-azaindoline. It includes key molecular data, conceptual experimental protocols, and visualizations of its chemical relationships and potential role in signaling pathways, designed for a technical audience in research and development.
Core Molecular Data
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂ | [1][2][3][4] |
| Molecular Weight | 120.15 g/mol | [2][3][5] |
| CAS Number | 10592-27-5 | [2][3][5] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | 78-83 °C | [5] |
| Synonyms | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine, 7-Azaindoline | [5] |
Conceptual Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary or embedded within broader research, a general synthetic approach can be conceptualized. The synthesis of 7-azaindoline, the reduced form of 7-azaindole, can be achieved through the reduction of the corresponding 7-azaindole.
Conceptual Protocol: Synthesis of this compound via Reduction of 7-Azaindole
-
Reaction Setup: A solution of 7-azaindole in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A reducing agent is carefully added to the solution. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The choice of reagent can influence the reaction conditions and selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water or a dilute acid to neutralize any remaining reducing agent. The product is then extracted into an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The identity and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizing Chemical Relationships and Workflows
Logical Relationship of Physicochemical Properties
The following diagram illustrates the interconnectedness of the fundamental properties of this compound.
References
Spectroscopic Profile of 2,3-Dihydro-7-Azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous ligands and its capacity for diverse chemical modifications make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.78 | dd | 4.8, 1.5 | 1 | H-6 |
| 6.94 | d | 7.5 | 1 | H-4 |
| 6.54 | dd | 7.5, 4.8 | 1 | H-5 |
| 3.65 | t | 8.4 | 2 | H-2 |
| 3.03 | t | 8.4 | 2 | H-3 |
¹³C NMR (Carbon-13) NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 159.5 | C-7a |
| 147.8 | C-6 |
| 121.3 | C-4 |
| 114.9 | C-5 |
| 112.1 | C-3a |
| 46.8 | C-2 |
| 29.5 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups and overall molecular structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 - 3150 | Medium, Broad | N-H Stretch (Pyrrole NH) |
| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic CH₂) |
| 1610 | Strong | C=C Stretch (Pyridine Ring) |
| 1580 | Strong | C=C Stretch (Pyridine Ring) |
| 1470 | Medium | CH₂ Bending |
| 1430 | Medium | C-N Stretch |
| 780 | Strong | C-H Out-of-plane Bending (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
| m/z | Relative Intensity (%) | Assignment |
| 121.07 | 100 | [M+H]⁺ (Protonated Molecule) |
| 120.07 | 95 | [M]⁺ (Molecular Ion) |
| 93.06 | 45 | [M-HCN]⁺ |
| 66.05 | 30 | [C₄H₄N]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-180 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign peaks based on chemical shifts, coupling constants, and multiplicities. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile). A typical concentration is 1-10 µg/mL.
-
An appropriate matrix may be required for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
Data Processing:
-
Acquire the mass spectrum in full scan mode.
-
Identify the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺).
-
For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers and scientists are encouraged to use this information as a reference for their work and to contribute additional experimental data to the scientific community to further enrich our understanding of this important heterocyclic compound.
An In-Depth Technical Guide to the Physicochemical Properties of 7-Azaindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine). The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics of this important heterocyclic scaffold. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of 7-azaindoline's behavior and potential applications.
Core Physicochemical Properties
7-Azaindoline is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its physicochemical properties are fundamental to its behavior in biological systems and its suitability for drug development.
Data Presentation
The following tables summarize the key physicochemical properties of 7-azaindoline. It is important to note that while some experimental data is available, other parameters, such as pKa and logP, are not extensively reported in the literature for the parent compound and are often predicted or inferred from derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈N₂ | - |
| Molecular Weight | 120.15 g/mol | - |
| Melting Point | 78-83 °C | [1] |
| Boiling Point | ~264.9 °C at 760 mmHg | [1] |
| Density | ~1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 114.0 ± 18.7 °C | [1] |
| Property | Value | Notes |
| pKa | Not experimentally determined for the parent compound. | Predicted values for the related 7-azaindole are around 7.69±0.20. The basicity of 7-azaindoline is expected to be higher than 7-azaindole due to the saturated pyrrolidine (B122466) ring. |
| logP | Not experimentally determined for the parent compound. | The lipophilicity of 7-azaindoline derivatives is a key parameter in drug design and is typically optimized for specific targets. |
| Solubility | Soluble in DMSO at 100 mg/mL (832.29 mM). | [1] Moderate solubility in various organic solvents is expected. Aqueous solubility is likely pH-dependent. |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 7-azaindoline. While comprehensive experimental spectral data for the parent 7-azaindoline is not widely published, representative data for the closely related 7-azaindole and some derivatives are available. An ATR-IR spectrum for 7-azaindoline (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine) has been reported.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. An ATR-IR spectrum is available for 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine.
Biological Activity and Signaling Pathway Involvement
Derivatives of the 7-azaindoline scaffold have been identified as potent inhibitors of various protein kinases, playing a significant role in cancer research and drug development. A key target of 7-azaindoline-based compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
FGFR Signaling Pathway and Inhibition by 7-Azaindoline Derivatives
The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. 7-Azaindoline derivatives have been developed to inhibit FGFR, thereby blocking downstream signaling cascades and reducing tumor growth.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of 7-azaindoline. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of 7-azaindoline.
Materials:
-
7-azaindoline sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the 7-azaindoline sample is completely dry. If necessary, dry the sample under vacuum. Grind the sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Determination:
-
Rapid Determination (optional): Heat the sample rapidly to get an approximate melting point.
-
Accurate Determination: Start heating at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Repeat: Perform the measurement at least two more times with fresh samples and new capillary tubes to ensure reproducibility.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of 7-azaindoline.
Materials:
-
7-azaindoline sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of 7-azaindoline and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode.
-
Titration:
-
Slowly add the standardized HCl solution from the burette in small, known increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes significantly and then becomes stable again, ensuring the equivalence point is passed.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the curve (or by calculating the first or second derivative).
-
The pKa is the pH at the half-equivalence point.
-
-
Repeat: Perform the titration in triplicate to ensure accuracy.
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of 7-azaindoline.
Materials:
-
7-azaindoline sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge (if using tubes)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 7-azaindoline in the aqueous phase at a known concentration.
-
Partitioning:
-
In a separatory funnel or centrifuge tube, add a known volume of the n-octanol phase and a known volume of the aqueous stock solution (a 1:1 volume ratio is common).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation: Allow the phases to separate completely. If using centrifuge tubes, centrifuge to ensure clear separation.
-
Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of 7-azaindoline in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous logP = log₁₀(P)
-
Repeat: Perform the experiment at least in triplicate.
Solubility Determination (Gravimetric Method)
Objective: To determine the solubility of 7-azaindoline in a specific solvent.
Materials:
-
7-azaindoline sample
-
Solvent of interest (e.g., water, ethanol)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
Procedure:
-
Sample Preparation: Add an excess amount of 7-azaindoline to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Drying and Weighing: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Once dry, accurately weigh the evaporating dish containing the dissolved solid.
-
Calculation: The mass of the dissolved 7-azaindoline is the final weight of the dish minus the initial weight. The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).
-
Repeat: Perform the determination in triplicate.
Conclusion
This technical guide has summarized the core physicochemical properties of 7-azaindoline, a molecule of significant interest in drug discovery. While experimental data for some properties of the parent compound are limited, this guide provides a solid foundation for researchers by presenting available data, outlining detailed experimental protocols for property determination, and illustrating its role in a key biological signaling pathway. The provided information and methodologies will aid in the rational design and development of novel therapeutics based on the 7-azaindoline scaffold.
References
The Ascendance of 7-Azaindoline: A Technical Guide to its Discovery, History, and Core Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindoline scaffold, a reduced form of 7-azaindole, has emerged as a privileged structural motif in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for the indole (B1671886) ring have cemented its importance in the design of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 7-azaindoline compounds, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to support researchers in this dynamic field.
Discovery and Historical Development
The journey of 7-azaindoline is intrinsically linked to its aromatic precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The first synthesis of the parent 7-azaindole was reported in 1955 by M. M. Robison and B. L. Robison.[1] Their pioneering work, which involved a Madelung-type cyclization, laid the groundwork for the exploration of this heterocyclic system. Early interest in 7-azaindole and its derivatives was fueled by their potential as antimalarial agents.[1]
The development of 7-azaindoline followed the establishment of synthetic routes to 7-azaindoles. The primary method for the preparation of 7-azaindolines has historically been the catalytic hydrogenation of the corresponding 7-azaindole precursors.[2] This transformation, while conceptually straightforward, has presented challenges in achieving high yields and selectivity, often requiring harsh reaction conditions such as high pressure and temperature.[2] More recent advancements have focused on developing milder and more efficient synthetic methodologies, including domino reactions that can selectively yield either 7-azaindoles or 7-azaindolines by tuning the reaction conditions.[2][3]
The significance of the 7-azaindoline scaffold in medicinal chemistry has grown substantially with the increasing understanding of its favorable properties as a pharmacophore. Like 7-azaindoles, the reduced 7-azaindoline derivatives are recognized as important bioisosteres of the indole nucleus, offering potential improvements in solubility, metabolic stability, and target binding affinity.[2][3] This has led to their incorporation into a wide range of biologically active molecules, most notably as kinase inhibitors in oncology.
Synthetic Methodologies and Experimental Protocols
The synthesis of 7-azaindoline compounds can be broadly categorized into two main approaches: the reduction of pre-formed 7-azaindoles and de novo synthesis from acyclic or pyridine-based precursors.
Catalytic Hydrogenation of 7-Azaindoles
This is the most common method for accessing the 7-azaindoline core. A variety of catalysts and reaction conditions have been employed to effect this transformation.
Experimental Protocol: General Procedure for the Catalytic Hydrogenation of 7-Azaindole to 7-Azaindoline
-
Materials: 7-azaindole derivative, Palladium on carbon (Pd/C, typically 10 mol%), solvent (e.g., methanol, ethanol, acetic acid), hydrogen gas source.
-
Procedure:
-
To a solution of the 7-azaindole derivative in the chosen solvent, the Pd/C catalyst is added under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction vessel is securely sealed and purged with hydrogen gas.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a specified pressure) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 7-azaindoline product, which can be further purified by column chromatography or recrystallization.
-
Note: The choice of solvent and catalyst loading may need to be optimized for specific substrates.
Domino Reactions for Selective Synthesis
Recent innovations have led to the development of one-pot domino reactions that can selectively produce either 7-azaindoles or 7-azaindolines from readily available starting materials. One such method involves the reaction of 2-fluoro-3-methylpyridine (B30981) with aldehydes, where the choice of an alkali-amide base dictates the product outcome.[2][3]
Experimental Protocol: Alkali-Amide Controlled Selective Synthesis of 2-Phenyl-7-azaindoline [3]
-
Materials: 2-fluoro-3-picoline, benzaldehyde (B42025), Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), diisopropyl ether (iPr₂O).
-
Procedure:
-
In a glovebox, an oven-dried vial is charged with 2-fluoro-3-picoline (2 equivalents) and benzaldehyde (1 equivalent).
-
Diisopropyl ether is added, followed by the addition of a solution of LiN(SiMe₃)₂ (3 equivalents) in iPr₂O.
-
The vial is sealed and the reaction mixture is heated at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenyl-7-azaindoline.
-
Quantitative Data on 7-Azaindoline Derivatives
The utility of the 7-azaindoline scaffold is underscored by the potent biological activities of its derivatives. The following tables summarize key quantitative data for representative 7-azaindoline and precursor 7-azaindole compounds.
Table 1: Synthesis of 2-Aryl-7-azaindolines via Domino Reaction [3]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-7-azaindoline | 56 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-azaindoline | 62 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-azaindoline | 51 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-7-azaindoline | 58 |
Table 2: Biological Activity of 7-Azaindole Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Pexidartinib | CSF1R | 13 | [4] |
| Vemurafenib | BRAF (V600E) | 31 | [4] |
| PI3K Inhibitor (B13) | PI3Kγ | 0.5 | |
| PI3K Inhibitor (C2) | PI3Kγ | <1 | [5] |
| Haspin Inhibitor (8l) | Haspin | 14 | [6] |
| CDK9/Haspin Dual Inhibitor (8g) | CDK9/CyclinT | 230 | [6] |
| Haspin | 200 | [6] |
Signaling Pathways and Experimental Workflows
7-Azaindoline derivatives have shown significant promise as modulators of key signaling pathways implicated in diseases such as cancer. Their mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain of signaling proteins.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for drug development. 7-Azaindole and 7-azaindoline derivatives have been developed as potent PI3K inhibitors.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases. Several 7-azaindole derivatives have been developed as potent JAK inhibitors.[4][7]
Experimental Workflow for Kinase Inhibitor Discovery
The discovery of novel 7-azaindoline-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization.
Conclusion
The 7-azaindoline scaffold has firmly established its position as a valuable building block in modern drug discovery. Its journey from a derivative of a laboratory curiosity to a core component of clinical candidates is a testament to the power of heterocyclic chemistry in generating novel molecular entities with significant therapeutic potential. The continued development of innovative synthetic routes and a deeper understanding of the structure-activity relationships of 7-azaindoline derivatives will undoubtedly lead to the discovery of new and improved medicines for a range of human diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Pyrrolidine Ring in 7-Azaindoline
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindoline scaffold, the saturated counterpart to the well-known 7-azaindole, represents a crucial building block in medicinal chemistry and asymmetric synthesis. While its aromatic analog has been extensively studied, the reactivity of the 7-azaindoline core, specifically its pyrrolidine (B122466) ring, presents a unique chemical profile. This technical guide provides a comprehensive overview of the reactivity of this moiety, with a primary focus on its role as a powerful directing group in asymmetric catalysis—the most prominently documented aspect of its chemistry. We will delve into reaction mechanisms, quantitative data from key transformations, detailed experimental protocols, and the limited but notable instances of direct ring functionalization.
Introduction: The 7-Azaindoline Scaffold
7-Azaindoline, formally 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle featuring a pyrrolidine ring fused to a pyridine (B92270) ring. Unlike the aromatic 7-azaindole, the sp³-hybridized carbon centers of the pyrrolidine ring offer a three-dimensional geometry that is highly sought after in drug design.[1] The synthesis of 7-azaindolines can be challenging due to the electron-deficient nature of the pyridine ring but is often achieved through the hydrogenation of 7-azaindole precursors or via novel one-pot domino reactions.[2]
The most significant application of the 7-azaindoline core in modern organic chemistry is its use as a chiral auxiliary and directing group. When an acyl group is attached to the pyrrolidine nitrogen, the resulting 7-azaindoline amide becomes a versatile substrate for a wide range of metal-catalyzed asymmetric reactions.[3][4]
The Dominant Role: 7-Azaindoline as a Bidentate Directing Group
The true value of the 7-azaindoline moiety is unlocked when it is employed as a directing group in the form of an N-acyl amide. The unique geometry of the scaffold allows it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amide carbonyl oxygen. This chelation rigidly orients the substrate, enabling high stereocontrol in reactions at the α-carbon of the N-acyl chain.[3]
This coordination facilitates the deprotonation of the α-carbon to form a metal enolate, which can then react with various electrophiles. This strategy has been successfully applied to several key C-C bond-forming reactions.[3][4]
Caption: Logical workflow of 7-azaindoline as a directing group.
The 7-azaindoline directing group strategy has enabled high stereoselectivity in several critical transformations, including the Mannich reaction, aldol (B89426) reaction, and Michael addition.
Asymmetric Mannich Reaction
The reaction between α-substituted 7-azaindoline amides and imines provides chiral β-amino acid derivatives, which are valuable building blocks for pharmaceuticals. A cooperative catalyst system, often involving a soft Lewis acid like Cu(I) and a Brønsted base, is essential for high efficiency.[3]
Table 1: Asymmetric Mannich Reaction of α-CF₃ 7-Azaindoline Amide with N-Boc Imines[3]
| Entry | Imine (Ar) | Catalyst System | Yield (%) | dr (anti/syn) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 96 | >20:1 | 99 |
| 2 | 4-MeO-C₆H₄ | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 91 | >20:1 | 99 |
| 3 | 4-Cl-C₆H₄ | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 87 | >20:1 | 99 |
| 4 | 2-Thienyl | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 77 | 10:1 | 98 |
| 5 | Cyclohexyl | [Cu(CH₃CN)₄]PF₆ / Ligand / Base | 86 | 2.8:1 | 74 |
Asymmetric Aldol Reaction
The reaction of α-sulfanyl 7-azaindoline amides with aldehydes, catalyzed by silver complexes, yields β-hydroxy carbonyl compounds with high stereocontrol. The facial selectivity is determined by the transition state geometry, which can be influenced by the steric bulk of the aldehyde.[3]
Table 2: Asymmetric Aldol Reaction of α-Sulfanyl 7-Azaindoline Amide with Aldehydes[3]
| Entry | Aldehyde (R) | Catalyst System | Yield (%) | dr (anti/syn) | ee (%) |
|---|---|---|---|---|---|
| 1 | 4-NO₂-C₆H₄CHO | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 90 | >95:5 | 98 (anti) |
| 2 | 2-NaphthylCHO | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 91 | >95:5 | 98 (anti) |
| 3 | Cinnamaldehyde | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 85 | >95:5 | 96 (anti) |
| 4 | CyclohexaneCHO | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 81 | 5:95 | 96 (syn) |
| 5 | Pivalaldehyde | AgBF₄ / (R,R)-Ph-BPE / LiOTf | 80 | <5:95 | 95 (syn) |
Synthesis of the 7-Azaindoline Core
A key prerequisite for utilizing the 7-azaindoline scaffold is its efficient synthesis. While hydrogenation of 7-azaindole is a common route, innovative one-pot methods have been developed to construct the ring system directly. One such method involves a domino reaction between 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde, where the choice of an alkali-amide base selectively yields either the 7-azaindole or the 7-azaindoline.[2]
Caption: Workflow for the selective one-pot synthesis of 7-azaindolines.
Experimental Protocols
To provide practical insight, a general protocol for the copper-catalyzed asymmetric Mannich reaction is outlined below, adapted from methodologies reported in the literature.[3]
General Protocol for Asymmetric Mannich Reaction:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, [Cu(CH₃CN)₄]PF₆ (0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-xyl-Segphos, 0.011 mmol, 5.5 mol%) are dissolved in an anhydrous solvent (e.g., THF, 1.0 mL). The solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the prepared catalyst solution, the α-CF₃ 7-azaindoline amide (0.2 mmol, 1.0 equiv.) is added, followed by the N-Boc imine (0.24 mmol, 1.2 equiv.).
-
Initiation: A solution of a hindered base (e.g., Barton's base, 0.24 mmol, 1.2 equiv.) in the same anhydrous solvent (1.0 mL) is added dropwise at the specified reaction temperature (e.g., -40 °C).
-
Monitoring and Workup: The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel. The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) are determined.
Direct Reactivity of the Pyrrolidine Ring
While the role of 7-azaindoline as a directing group is well-established, data on the direct functionalization of its C-H bonds within the pyrrolidine ring is sparse. The saturated nature of the ring makes it less susceptible to the electrophilic and metal-catalyzed C-H activation reactions common for its aromatic counterpart.
One of the few reported transformations is the direct oxidation of the 7-azaindoline ring, which can lead to the corresponding 7-azaindole.[5] This suggests that under specific oxidative conditions, the pyrrolidine ring can undergo dehydrogenation.
Other potential, though less explored, avenues for reactivity could include:
-
N-Functionalization: The secondary amine of the pyrrolidine ring is a clear site for functionalization via alkylation, acylation, or arylation, which is the foundational step for its use as a directing group.
-
Ring-Opening Reactions: General methods for the photoredox-catalyzed or Lewis acid-mediated ring-opening of unstrained pyrrolidines exist, which could potentially be applied to the 7-azaindoline system to generate functionalized aminopyridine derivatives.[6][7] However, specific examples on the 7-azaindoline scaffold are not widely documented.
Conclusion and Future Perspectives
The 7-azaindoline scaffold possesses a dualistic reactivity profile. On one hand, the pyrrolidine ring itself is relatively inert, with its direct functionalization remaining a largely unexplored area ripe for future investigation. On the other hand, when N-acylated, the scaffold transforms into a highly effective bidentate directing group, enabling a host of powerful and highly stereoselective transformations that are crucial for the synthesis of complex chiral molecules. For drug development professionals and synthetic chemists, understanding and leveraging this directing group capability is currently the most impactful application of the 7-azaindoline core. Future research will likely focus on expanding the scope of these directed reactions and exploring novel catalytic systems for the direct C-H functionalization of the pyrrolidine ring to unlock new avenues in molecular design.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group [mdpi.com]
- 4. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The 7-Azaindole Core: An In-Depth Technical Guide to its Electronic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties and versatile biological activities. This guide provides a comprehensive overview of the electronic structure of the 7-azaindole core, its spectroscopic characteristics, and its pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Electronic and Structural Properties
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an isostere of indole, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom at position 7. This substitution significantly influences the electronic distribution and properties of the molecule.
Aromaticity and Electron Distribution
The 7-azaindole core is an aromatic system, fulfilling Hückel's rule with 10 π-electrons delocalized across the bicyclic structure. The presence of the electronegative nitrogen atom in the pyridine (B92270) ring leads to a polarization of the electron density, impacting its reactivity and intermolecular interactions. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electron distribution within the core.
Molecular Geometry
The geometry of the 7-azaindole core has been extensively studied through X-ray crystallography and computational methods. The molecule is planar, a characteristic feature of aromatic systems. Key bond lengths and angles are summarized in the table below.
| Bond/Angle | Experimental Value (Å/°) | Computational Value (Å/°) |
| Bond Lengths | ||
| N1-C2 | 1.374(6) | 1.378 |
| C2-C3 | 1.382(7) | 1.385 |
| C3-C3a | 1.432(6) | 1.431 |
| C3a-N7a | 1.380(6) | 1.383 |
| N7a-N1 | 1.376(6) | 1.379 |
| C3a-C4 | 1.407(7) | 1.410 |
| C4-C5 | 1.371(8) | 1.375 |
| C5-C6 | 1.406(8) | 1.409 |
| C6-N7 | 1.336(7) | 1.339 |
| N7-N7a | 1.365(6) | 1.368 |
| Bond Angles | ||
| C2-N1-N7a | 108.8(4) | 108.9 |
| N1-C2-C3 | 110.1(4) | 110.0 |
| C2-C3-C3a | 107.1(4) | 107.2 |
| C3-C3a-N7a | 107.9(4) | 107.8 |
| C3a-N7a-N1 | 106.1(4) | 106.1 |
| C3a-C4-C5 | 118.9(5) | 118.8 |
| C4-C5-C6 | 119.3(5) | 119.4 |
| C5-C6-N7 | 123.8(5) | 123.7 |
| C6-N7-N7a | 117.1(4) | 117.2 |
| N7-N7a-C3a | 121.6(4) | 121.5 |
Note: Experimental values are representative and can vary slightly depending on the crystal packing and substituents.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. For 7-azaindole, the HOMO is primarily localized on the pyrrole (B145914) ring, while the LUMO is distributed over the entire molecule, with significant contributions from the pyridine ring. This distribution facilitates charge transfer upon electronic excitation.
| Orbital | Energy (eV) - DFT/B3LYP |
| HOMO | -6.25 |
| LUMO | -0.89 |
| Gap | 5.36 |
Spectroscopic Properties
The unique electronic structure of 7-azaindole gives rise to distinct spectroscopic signatures.
NMR Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of 7-azaindole derivatives. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the pyrrole nitrogen.
| Atom | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |
| H1 | 11.64 (br s) | - |
| H2 | 7.49 (dd, J=2.9, 1.6 Hz) | 129.1 |
| H3 | 6.42 (dd, J=2.9, 2.0 Hz) | 100.2 |
| H4 | 7.98 (dd, J=7.8, 1.5 Hz) | 143.5 |
| H5 | 7.02 (dd, J=7.8, 4.8 Hz) | 115.8 |
| H6 | 8.13 (dd, J=4.8, 1.5 Hz) | 127.9 |
| C3a | - | 148.9 |
| C7a | - | 121.2 |
Fluorescence Spectroscopy and Excited-State Proton Transfer (ESPT)
7-Azaindole exhibits interesting photophysical properties, including fluorescence and a phenomenon known as excited-state proton transfer (ESPT). Upon photoexcitation, the acidity of the N1-H proton in the pyrrole ring increases, while the basicity of the N7 nitrogen in the pyridine ring also increases. In protic solvents or in the form of hydrogen-bonded dimers, this can lead to the transfer of a proton from N1 to N7, resulting in a tautomeric form that emits at a longer wavelength (a large Stokes shift). This property has been extensively studied as a model for proton transfer in biological systems.
Role in Drug Development
The electronic properties of the 7-azaindole core make it a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors.[1][2] The nitrogen atom at position 7 can act as a hydrogen bond acceptor, while the N-H group of the pyrrole ring can act as a hydrogen bond donor. This bifunctional hydrogen bonding capability mimics the adenine (B156593) portion of ATP, allowing 7-azaindole derivatives to bind effectively to the hinge region of the ATP-binding site of kinases.[1][2]
Kinase Inhibition and Signaling Pathways
A prominent example of a 7-azaindole-based drug is Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase, which is prevalent in many cancers, particularly melanoma.[3][4] Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking the downstream MAPK/ERK signaling pathway, which is critical for cell proliferation and survival.[3][4][5]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. irjweb.com [irjweb.com]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthetic Routes to Functionalized 2,3-Dihydro-7-azaindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-7-azaindole, also known as 7-azaindoline, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of indole, the 7-azaindole core often imparts improved physicochemical properties such as enhanced solubility and better bioavailability in drug candidates.[1] The saturation of the 2,3-double bond to form the indoline (B122111) structure provides a three-dimensional geometry that can be crucial for optimizing binding interactions with biological targets. Consequently, robust and efficient synthetic routes to functionalized 2,3-dihydro-7-azaindoles are of significant interest to researchers in organic synthesis and pharmaceutical development.
This document provides detailed application notes and experimental protocols for two distinct and effective strategies for the synthesis of functionalized 2,3-dihydro-7-azaindoles:
-
Selective Domino Reaction Synthesis: A novel, one-pot method for the selective synthesis of 2-substituted 7-azaindolines from readily available starting materials.[1][2]
-
Asymmetric Catalytic Hydrogenation: A chemo- and enantioselective reduction of a pre-formed 7-azaindole scaffold to yield chiral 7-azaindolines.[3]
These protocols are designed to be reproducible and adaptable for the synthesis of a variety of functionalized derivatives.
Method 1: Selective Domino Reaction for 2-Substituted 7-Azaindoline Synthesis
This method provides a direct, one-pot synthesis of 2-substituted 7-azaindolines through a domino reaction of 2-fluoro-3-methylpyridine (B30981) with various aryl aldehydes. The chemoselectivity of the reaction is controlled by the choice of the alkali-amide base, with lithium hexamethyldisilazide (LiN(SiMe₃)₂) exclusively affording the desired 7-azaindoline.[1][2]
Logical Workflow
Caption: Workflow for the selective synthesis of 7-azaindolines.
Quantitative Data Summary
The following table summarizes the scope of the reaction with various substituted benzaldehydes, demonstrating the yields of the corresponding 2-aryl-7-azaindolines.[1]
| Entry | Aldehyde (ArCHO) | Product (2-Aryl-7-azaindoline) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 2-Phenyl-7-azaindoline | 56 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-7-azaindoline | 60 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-azaindoline | 65 |
| 4 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-7-azaindoline | 52 |
| 5 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-azaindoline | 55 |
| 6 | 3-Chlorobenzaldehyde | 2-(3-Chlorophenyl)-7-azaindoline | 53 |
| 7 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-7-azaindoline | 48 |
| 8 | 1-Naphthaldehyde | 2-(Naphthalen-1-yl)-7-azaindoline | 50 |
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindoline
This protocol details the synthesis of 2-phenyl-7-azaindoline (Table 1, Entry 1).
Materials:
-
2-Fluoro-3-methylpyridine
-
Benzaldehyde
-
Lithium hexamethyldisilazide (LiN(SiMe₃)₂) solution (e.g., 1.0 M in THF)
-
Anhydrous diisopropyl ether (iPr₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-fluoro-3-methylpyridine (1.0 equiv).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diisopropyl ether.
-
Add benzaldehyde (1.0 equiv) to the solution.
-
Add LiN(SiMe₃)₂ (3.0 equiv) to the reaction mixture.
-
Seal the reaction tube and heat the mixture to 110 °C in a preheated oil bath.
-
Stir the reaction for 12 hours.
-
After 12 hours, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-phenyl-7-azaindoline.
Method 2: Asymmetric Hydrogenation of 2-Substituted 7-Azaindoles
This method is suitable for producing enantiomerically enriched 7-azaindolines from their corresponding 7-azaindole precursors. The reaction employs a Ruthenium-PhTRAP catalyst system for the highly chemo- and enantioselective reduction of the pyrrole (B145914) ring of the azaindole system.[3]
Synthetic Pathway Diagram
Caption: Pathway for asymmetric hydrogenation of 7-azaindoles.
Quantitative Data Summary
The following table presents the results for the asymmetric hydrogenation of various 2-substituted 7-azaindoles.[3]
| Entry | Substrate (2-Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 98 | 95 |
| 2 | 4-Methoxyphenyl | 99 | 96 |
| 3 | 4-Fluorophenyl | 97 | 95 |
| 4 | 2-Thienyl | 98 | 96 |
| 5 | Cyclohexyl | >99 | 80 |
| 6 | n-Butyl | >99 | 85 |
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-7-azaindole
This protocol details the synthesis of enantiomerically enriched 2-phenyl-7-azaindoline (Table 2, Entry 1).
Materials:
-
2-Phenyl-7-azaindole
-
[RuCl₂(benzene)]₂
-
(S,S)-PhTRAP ligand
-
Anhydrous, degassed ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add [RuCl₂(benzene)]₂ (0.01 equiv) and (S,S)-PhTRAP (0.011 equiv) to a vial.
-
Add anhydrous, degassed ethanol and stir the mixture at room temperature for 10 minutes to form the catalyst solution.
-
In a separate vial, dissolve 2-phenyl-7-azaindole (1.0 equiv) in anhydrous, degassed ethanol.
-
Transfer both the catalyst solution and the substrate solution to a high-pressure autoclave equipped with a stirrer.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by silica gel column chromatography if necessary, although in many cases the reaction goes to completion yielding a highly pure product.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Conclusion
The two methodologies presented provide powerful and distinct strategies for accessing functionalized 2,3-dihydro-7-azaindoles. The alkali-amide controlled domino reaction offers a direct and efficient route to 2-aryl substituted 7-azaindolines from simple precursors. For applications requiring specific stereochemistry, the asymmetric hydrogenation of 7-azaindoles provides excellent enantioselectivity for a range of substrates. These detailed protocols and data summaries should serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for N-Functionalization of 2,3-Dihydro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of 2,3-dihydro-7-azaindole, a key heterocyclic scaffold in medicinal chemistry. The procedures outlined below are based on established methodologies for related azaindole systems and are adapted for the specific reactivity of the 2,3-dihydro analog.
Introduction
This compound is a saturated derivative of 7-azaindole, a privileged structure in drug discovery due to its ability to mimic purine (B94841) and indole (B1671886) systems, thereby interacting with a wide range of biological targets. The N-functionalization of the this compound core is a critical step in the synthesis of novel therapeutic agents, allowing for the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles. This document details protocols for N-alkylation, N-arylation, and N-acylation of this scaffold.
N-Alkylation of this compound
N-alkylation introduces alkyl groups to the nitrogen atom of the pyrrolidine (B122466) ring, a common strategy to explore structure-activity relationships (SAR). A standard method for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-2,3-dihydro-7-azaindole.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 85-95 |
| 2 | Methyl iodide | NaH | THF | 90-98 |
| 3 | Ethyl bromide | Cs₂CO₃ | DMF | 80-90 |
Note: The yields are representative and based on typical N-alkylation reactions of similar heterocyclic systems.
N-Arylation of this compound
N-arylation, the formation of a C-N bond between the azaindole nitrogen and an aryl group, is crucial for developing compounds targeting interactions with aromatic domains in proteins. Common methods include the Buchwald-Hartwig, Ullmann, and Chan-Lam couplings.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene, followed by the aryl halide (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC.
-
After completion (typically 18-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl-2,3-dihydro-7-azaindole.
Data Presentation: Representative N-Arylation Reactions
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | 70-85 |
| 2 | 4-Iodotoluene | CuI | DMEDA | K₂CO₃ | Dioxane | 60-75 |
| 3 | Phenylboronic acid | Cu(OAc)₂ | - | Pyridine (B92270) | DCM | 50-70 |
Note: The yields are representative and based on typical N-arylation reactions of azaindole scaffolds.
N-Acylation of this compound
N-acylation introduces an acyl group to the nitrogen atom, which can serve as a protecting group or as a key structural element for biological activity. This can be achieved using acyl chlorides or anhydrides.
Experimental Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-acetyl-2,3-dihydro-7-azaindole.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetic anhydride | Pyridine | DCM | 90-99 |
| 2 | Benzoyl chloride | Triethylamine | DCM | 85-95 |
| 3 | Acetyl chloride | K₂CO₃ | Acetonitrile | 80-90 |
Note: The yields are representative and based on typical N-acylation reactions of similar heterocyclic amines.
Visualizations
Reaction Schemes
C-H Activation of the 7-Azaindoline Scaffold: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the C-H activation of the 7-azaindoline scaffold, a critical building block in medicinal chemistry. The 7-azaindole core is a privileged structure in numerous biologically active compounds, and direct C-H functionalization offers an efficient and atom-economical approach to synthesize novel derivatives with therapeutic potential. These notes summarize key methodologies, present quantitative data in accessible formats, and provide step-by-step protocols for reproducible experimentation.
Palladium-Catalyzed C-2 Arylation of N-Methyl-7-Azaindole
The direct arylation of the C-2 position of the 7-azaindole core is a valuable transformation for introducing aryl substituents. Palladium catalysis has been effectively employed for this purpose, utilizing arylboronic acids as the coupling partners. This method proceeds at room temperature and offers a straightforward route to a variety of C-2 arylated 7-azaindole derivatives.[1][2]
Quantitative Data Summary
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-N-methyl-7-azaindole | 75 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)-N-methyl-7-azaindole | 80 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-methyl-7-azaindole | 85 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-N-methyl-7-azaindole | 70 |
| 5 | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)-N-methyl-7-azaindole | 78 |
Experimental Protocol: General Procedure for C-2 Arylation
Materials:
-
N-methyl-7-azaindole
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PPh₃ (10 mol%)
-
Na₂S₂O₈ (1.5 equiv)
-
Acetic acid (AcOH)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of N-methyl-7-azaindole (1.0 equiv) in acetic acid, add the corresponding arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂S₂O₈ (1.5 equiv).
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-2 arylated N-methyl-7-azaindole.
Experimental Workflow
Caption: Palladium-catalyzed C-2 arylation workflow.
Rhodium(III)-Catalyzed C-H Oxidative Olefination
The 7-azaindole moiety can act as a directing group to facilitate the C-H ortho-mono-olefination of appended aryl groups. This rhodium(III)-catalyzed reaction provides a pathway to synthesize complex, polycyclic 7-azaindole derivatives.
Quantitative Data Summary
| Entry | Substrate | Olefin | Product | Yield (%) |
| 1 | N-Phenyl-7-azaindole | Ethyl acrylate | N-(2-(2-ethoxy-2-oxoethyl)phenyl)-7-azaindole | 85 |
| 2 | N-Phenyl-7-azaindole | Styrene | N-(2-styrylphenyl)-7-azaindole | 78 |
| 3 | N-(p-Tolyl)-7-azaindole | Ethyl acrylate | N-(2-(2-ethoxy-2-oxoethyl)-4-methylphenyl)-7-azaindole | 82 |
| 4 | N-(4-Methoxyphenyl)-7-azaindole | Ethyl acrylate | N-(2-(2-ethoxy-2-oxoethyl)-4-methoxyphenyl)-7-azaindole | 88 |
Experimental Protocol: General Procedure for C-H Olefination
Materials:
-
N-Aryl-7-azaindole
-
Olefin (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
tert-Amyl alcohol (t-AmOH)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the N-aryl-7-azaindole (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the olefin (2.0 equiv) and tert-amyl alcohol via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired ortho-olefinated product.
Signaling Pathway Diagram
Caption: Rh(III)-catalyzed C-H olefination pathway.
Cobalt(III)-Catalyzed C-H Amidation of 7-Azaindoles
The introduction of an amide functional group onto the 7-azaindole scaffold can be achieved through a cobalt-catalyzed C-H amidation reaction.[3] This method utilizes dioxazolones as the amidating reagent and provides a direct route to various amidated 7-azaindole derivatives.[3]
Quantitative Data Summary
| Entry | 7-Azaindole Derivative | Dioxazolone | Product | Yield (%) |
| 1 | N-Methyl-7-azaindole | 3-Phenyl-1,4,2-dioxazol-5-one | N-Benzoyl-N-methyl-7-azaindol-x-amine | 85 |
| 2 | N-Ethyl-7-azaindole | 3-Phenyl-1,4,2-dioxazol-5-one | N-Benzoyl-N-ethyl-7-azaindol-x-amine | 82 |
| 3 | N-Methyl-7-azaindole | 3-(p-Tolyl)-1,4,2-dioxazol-5-one | N-(4-Methylbenzoyl)-N-methyl-7-azaindol-x-amine | 88 |
| 4 | N-Methyl-7-azaindole | 3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one | N-(4-Chlorobenzoyl)-N-methyl-7-azaindol-x-amine | 75 |
*Position of amidation on the azaindole ring was not specified in the initial abstract.
Experimental Protocol: General Procedure for C-H Amidation
Materials:
-
N-Substituted 7-azaindole
-
Dioxazolone (1.2 equiv)
-
Co(OAc)₂ (10 mol%)
-
NaOAc (20 mol%)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the N-substituted 7-azaindole (1.0 equiv), dioxazolone (1.2 equiv), Co(OAc)₂ (10 mol%), and NaOAc (20 mol%) to a screw-capped vial.
-
Add 1,2-dichloroethane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amidated 7-azaindole derivative.
Logical Relationship Diagram
Caption: Cobalt-catalyzed C-H amidation process.
7-Azaindoline Amides as Directing Groups in Asymmetric Synthesis
The 7-azaindoline amide moiety is a versatile directing group in a variety of metal-catalyzed and organocatalytic asymmetric reactions.[4] It can be readily installed and subsequently removed, providing access to chiral carboxylic acid derivatives. The bidentate coordination of the 7-azaindoline nitrogen and the amide carbonyl to a metal center is key to its effectiveness in controlling stereoselectivity.[4]
Preparation of α-Substituted-7-Azaindoline Amides
Materials:
-
7-Azaindoline
-
α-Substituted acetyl chloride (1.0 equiv)
-
NaHCO₃ (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 7-azaindoline in dichloromethane, add NaHCO₃ (1.2 equiv).
-
Cool the mixture to 0 °C and add the α-substituted acetyl chloride (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Preparation of α,β-Unsaturated 7-Azaindoline Amides
Materials:
-
7-Azaindoline
-
Cinnamic acid (1.0 equiv)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of cinnamic acid (1.0 equiv) in dichloromethane, add 7-azaindoline, EDCI·HCl (1.2 equiv), and DMAP (0.5 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Application
Caption: Workflow for using 7-azaindoline amides.
References
- 1. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. Cobalt(III)-Catalyzed C-H Amidation of 7-Azaindoles with Dioxazolones: Synthesis of 7-Azaindole Amidated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving the 7-azaindole scaffold. While the primary focus of the available literature is on 7-azaindole, these protocols can serve as a strong starting point for the functionalization of the related 7-azaindoline structure, which is a key heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3][4] The 7-azaindole core is a privileged structure in numerous biologically active compounds, including kinase inhibitors.[3][5] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of functionalized 7-azaindole derivatives.[6][7][8][9][10]
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are crucial transformations in the synthesis of complex organic molecules.[11] Several named reactions fall under this category, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These methods are generally characterized by their mild reaction conditions, high functional group tolerance, and broad substrate scope.[12][13] For 7-azaindole, these reactions enable the introduction of various substituents at different positions of the bicyclic ring system.
A general workflow for these reactions is depicted below.
General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate.[8] This reaction has been successfully applied to the synthesis of various aryl-substituted 7-azaindoles.[7][10]
Table 1: Summary of Suzuki-Miyaura Coupling Conditions for 7-Azaindole Derivatives
| Entry | 7-Azaindole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 6-chloro-3-iodo-N-methyl-7-azaindole | 4-methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 89 | [7] |
| 2 | 6-chloro-3-iodo-N-methyl-7-azaindole | 4-methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 93 | [7] |
| 3 | 4-chloro-7-azaindole | Fluorophenylboronic acid | Pd₂(dba)₃·CHCl₃ / P(tert-Bu)₃ | KF | Dioxane | Reflux | 87 | [10] |
| 4 | 5-bromo-1-methyl-7-azaindole | In situ formed borane | Not specified | Not specified | Not specified | Not specified | Good | [10] |
Experimental Protocol: Synthesis of C3-Aryl-7-azaindoles [7]
-
To an oven-dried reaction tube, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), the corresponding aryl boronic acid (1.1 equiv), and cesium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).
-
Add degassed toluene/ethanol (1:1) as the solvent.
-
Heat the reaction mixture at 60 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired C3-aryl-7-azaindole.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides or triflates.[12] This reaction is particularly useful for synthesizing amino-substituted 7-azaindoles, which are common motifs in pharmacologically active compounds.[6][14]
Table 2: Summary of Buchwald-Hartwig Amination Conditions for 7-Azaindole Derivatives
| Entry | 7-Azaindole Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | Not specified | Not specified | [6] |
| 2 | Halo-7-azaindoles (unprotected) | Primary and secondary amines | RuPhos Pd G2 precatalyst / RuPhos | LiHMDS | Not specified | Mild conditions | 33 | [14] |
| 3 | 2-chloro-3-formyl quinolines (precursor) | Primary and secondary amines | XPhos palladium precatalyst | Not specified | Dioxane | Microwave | High | [14] |
Experimental Protocol: Amination of Unprotected Halo-7-azaindoles [14]
-
In a glovebox, add the halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and LiHMDS (1.5 equiv) to a reaction vial.
-
Add the palladium precatalyst (e.g., RuPhos Pd G2, 2 mol %) and the ligand (e.g., RuPhos, 4 mol %).
-
Add the desired solvent (e.g., dioxane or toluene).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the aminated 7-azaindole.
Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted aromatic compounds.[8] This method is valuable for introducing alkynyl moieties onto the 7-azaindole scaffold.
Table 3: Summary of Sonogashira Coupling Conditions for 7-Azaindole Derivatives
| Entry | 7-Azaindole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-iodo-1-acetyl-7-azaindole (B1312628) | 2-methyl-3-butyn-2-ol | PdCl₂(dppf), CuI | NEt₃ | Dioxane | 70 | 94 | [10] |
| 2 | 3-alkynyl-2-aminopyridines (precursor) | - | CuI/Pd(PPh₃)₄ | - | MeCN | Reflux | Good | [8][9] |
| 3 | 2-arylamino-3-iodopyridines (precursor) | Terminal acetylenes | Iron catalyst, CuI | KOt-Bu | NMP | 130 (MW) | High | [15] |
Experimental Protocol: Sonogashira Coupling of 4-Iodo-7-azaindole [10]
-
To a reaction flask, add 4-iodo-1-acetyl-7-azaindole (1.0 equiv), PdCl₂(dppf) (5 mol %), and CuI (10 mol %).
-
Evacuate and backfill the flask with an inert gas.
-
Add dry, degassed dioxane, followed by triethylamine (B128534) (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Heat the mixture to 70 °C and stir until the reaction is complete.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Heck Reaction: C-C (Alkenyl) Bond Formation
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] This reaction can be used to introduce vinyl groups onto the 7-azaindole core.
Table 4: Summary of Heck Reaction Conditions for 7-Azaindole Derivatives
| Entry | 7-Azaindole Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-phenylsulfonyl-iodo-7-azaindole | Methyl acrylate (B77674) | Not specified | Not specified | Not specified | Not specified | Fair | [10] |
| 2 | Amino-o-bromopyridines (precursor) | Alkenyl bromides | Pd₂(dba)₃ / XPhos | t-BuONa | Not specified | Not specified | Good | [16] |
| 3 | 4-iodo-1-acetyl-7-azaindole | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | NEt₃ | DMF | 80 | 80 (for 36a/b) | [10] |
Experimental Protocol: Heck Coupling of 4-Iodo-7-azaindole with Methyl Acrylate [10]
-
Combine 4-iodo-1-acetyl-7-azaindole (1.0 equiv), palladium(II) acetate (B1210297) (5 mol %), and tri(o-tolyl)phosphine (10 mol %) in a reaction vessel.
-
Add dry DMF, followed by triethylamine (2.0 equiv) and methyl acrylate (1.5 equiv).
-
Heat the reaction mixture to 80 °C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the resulting residue by silica gel chromatography to obtain the coupled product.
Considerations for 7-Azaindoline
While the protocols above are for 7-azaindole, they can be adapted for 7-azaindoline. Key considerations include:
-
N-H Reactivity: The N-H of the pyrrolidine (B122466) ring in 7-azaindoline is a secondary amine and may compete in coupling reactions, particularly C-N couplings. N-protection (e.g., with Boc or Cbz groups) may be necessary to achieve selectivity at the desired position on the aromatic ring.
-
Oxidation: 7-Azaindoline is susceptible to oxidation to 7-azaindole, especially under harsh reaction conditions or in the presence of certain palladium catalysts and oxidants. Careful selection of reaction conditions is crucial to maintain the indoline (B122111) core.
-
Domino Reactions: The reactivity of the enamine-like moiety in some 7-azaindoline precursors can be exploited in domino reactions, such as a Heck cyclization/Suzuki coupling cascade, to build the functionalized azaindoline core in a single step.[17]
These application notes and protocols provide a comprehensive starting point for researchers working on the synthesis of functionalized 7-azaindole and 7-azaindoline derivatives. Optimization of the reaction conditions for specific substrates is often necessary to achieve the best results.
References
- 1. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,3-Dihydro-7-azaindole Derivatives in Drug Discovery
Introduction
The 2,3-dihydro-7-azaindole (also known as 7-azaindoline) scaffold is a significant heterocyclic motif in medicinal chemistry. As a bioisostere of indoline (B122111) and a derivative of the well-studied 7-azaindole core, it offers a unique three-dimensional structure and favorable physicochemical properties for drug design.[1] While detailed biological data for this compound derivatives are emerging, the extensive research on the parent 7-azaindole scaffold provides a strong foundation for exploring their potential. 7-azaindoles are recognized as "privileged structures," particularly for their ability to act as hinge-binding motifs in protein kinase inhibitors.[2][3][4] The pyridine (B92270) nitrogen and pyrrole (B145914) N-H group of the 7-azaindole ring can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP.[2][5] This document provides application notes and protocols relevant to the study of this compound derivatives, leveraging established methodologies and data from the broader azaindole class to guide research and development.
Application Note 1: Inhibition of Protein Kinases
Background: Protein kinases are a major class of drug targets, especially in oncology. The dysregulation of kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, is a hallmark of many cancers, driving cell proliferation, survival, and metabolism.[6] The 7-azaindole scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.[5] Derivatives have been developed to target a wide array of kinases, including PI3K, BRAF, FGFR, and CSF1R.[2][6][7] The principles of targeting these kinases are directly applicable to novel derivatives based on the this compound core.
Featured Signaling Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth and survival. Many 7-azaindole derivatives have been identified as potent inhibitors of PI3K isoforms.[6][8]
Caption: PI3K/AKT/mTOR pathway inhibited by 7-azaindole derivatives.
Quantitative Data: Kinase Inhibitory Activity of 7-Azaindole Derivatives
The following table summarizes the inhibitory activity (IC50) of various 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives against several key protein kinases. This data illustrates the potency and potential targets for related scaffolds like this compound.
| Compound Class/Example | Target Kinase | IC50 (nM) | Reference |
| Vemurafenib (PLX4032) | BRAF-V600E | 31 | [7] |
| Pexidartinib (PLX3397) | CSF1R | 13 | [7] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR1 | 7 | [9] |
| 1H-pyrrolo[2,3-b]pyridine (4h) | FGFR2 | 9 | [9] |
| 7-Azaindole Derivative (B13) | PI3Kγ | 0.5 | [6] |
| C-3 aryl-7-azaindole (94) | JAK2 | 260 | [3] |
| 1H-pyrrolo[2,3-b]pyridine (41) | GSK-3β | 0.22 | [10] |
Protocol 1: Biochemical Kinase Inhibition Assay (Generic FRET-based)
This protocol describes a general method to determine the inhibitory activity of a test compound, such as a this compound derivative, against a specific protein kinase using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1]
Materials:
-
Kinase of interest (e.g., PI3K, FGFR).
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive fluorescent probe).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (specific to the kinase, generally containing HEPES, MgCl2, EGTA, and Brij-35).
-
384-well, low-volume, black microplates.
-
Plate reader capable of time-resolved FRET.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in kinase buffer. A typical starting range is 100 µM to 1 pM.
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and Eu-labeled antibody mixture in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Plate Setup:
-
Add 4 µL of the 4X tracer solution to all wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the serially diluted test compound to the sample wells. Add 4 µL of kinase buffer with DMSO for "no inhibition" controls and buffer alone for "background" controls.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data relative to the "no inhibition" (100% activity) and "background" (0% activity) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 2: Anticancer Activity in Cell-Based Assays
Background: The inhibition of oncogenic kinases by this compound derivatives is expected to translate into anticancer activity. This is typically assessed by measuring the compound's effect on the viability and proliferation of cancer cell lines. A variety of assays can be employed to determine a compound's cytotoxic or cytostatic effects and to calculate its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).[11]
Experimental Workflow: From Synthesis to In-Vivo Efficacy
The evaluation of a new chemical entity's anticancer potential follows a structured workflow, beginning with initial in vitro screening and progressing to more complex biological systems.
Caption: Workflow for anticancer drug discovery and development.
Quantitative Data: Antiproliferative Activity of 7-Azaindole Derivatives
The following table presents the antiproliferative activity of several 7-azaindole derivatives against a panel of human cancer cell lines, demonstrating the broad applicability of this scaffold.
| Compound Class/Example | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| 7-AID | HeLa | Cervical Cancer | 16.96 µM | [12][13] |
| 7-AID | MCF-7 | Breast Cancer | 14.12 µM | [12][13] |
| 7-AID | MDA-MB-231 | Breast Cancer | 12.69 µM | [12][13] |
| Compound P1 | HOS | Osteosarcoma | 88.79 nM | [14] |
| Compound P1 | MCF-7 | Breast Cancer | >10 µM | [14] |
| Compounds 7a, 7b, 7d, 7g | HeLa, MIA PaCa, MDA-MB-231, IMR 32 | Various | 0.01–0.68 µM | [15] |
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[11]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Pen-Strep).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom sterile microplates.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO at the highest concentration used) and blank controls (medium only).[16]
-
Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 5-10 minutes.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank controls from all other values.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (defined as 100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
The Ascendant Scaffold: 2,3-Dihydro-7-Azaindole in Modern Medicinal Chemistry
For Immediate Release
The 2,3-dihydro-7-azaindole, also known as 7-azaindoline, has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that has proven highly valuable in the design of novel therapeutics. Its saturated heterocyclic core provides a distinct conformational profile compared to its aromatic counterpart, 7-azaindole, enabling enhanced interactions with a variety of biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration of this promising molecular framework.
The 7-azaindole core is a well-established pharmacophore, notably present in FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib. The dihydro variant, this compound, retains the key hydrogen bonding capabilities of the pyridine (B92270) nitrogen and the pyrrole (B145914) nitrogen while introducing a non-planar geometry. This structural feature can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and allows for the exploration of new chemical space in drug design.
Applications in Kinase Inhibition
A primary application of the this compound scaffold is in the development of protein kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 7-azaindole and its dihydro derivative can act as effective hinge-binders, forming key hydrogen bond interactions within the ATP-binding site of kinases.
Signaling Pathway: PI3K/AKT/mTOR
One of the critical signaling pathways often targeted in cancer therapy is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[1] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K. The this compound scaffold can be utilized to design novel PI3K inhibitors with potentially improved selectivity and pharmacokinetic profiles.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of representative 7-azaindole and this compound derivatives as kinase inhibitors. This data highlights the potency of this scaffold against various kinase targets.
Table 1: Bioactivity of 7-Azaindole Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| B13 | PI3Kγ | 0.5 | - | [2] |
| Pexidartinib | CSF1R | 13 | - | [3] |
| Vemurafenib (PLX4032) | BRAF (V600E) | 31 | - | [3] |
| Compound 8l | Haspin | 14 | - | [4] |
| Compound 47 | Cdc7 | 0.07 (Ki) | - | [5] |
| GSK 1070916 | Aurora B/C | - | - | [6] |
| Compound 94 | JAK2 | 260 | - | [6] |
Table 2: Cytotoxicity of 7-Azaindole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7-AID | HeLa | 16.96 | [7] |
| 7-AID | MCF-7 | 14.12 | [7] |
| 7-AID | MDA-MB-231 | 12.69 | [7] |
| Compound P1 | HOS | 0.08879 | [3] |
| Compound P1 | L929 (normal) | 140.49 | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
A versatile method for the selective synthesis of 7-azaindolines involves an alkali-amide controlled domino reaction of 2-fluoro-3-methylpyridine (B30981) with an appropriate arylaldehyde. The choice of the alkali amide is crucial for the chemoselectivity of the reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Selective Synthesis of 2-Aryl-2,3-dihydro-7-azaindoles [8]
-
Reaction Setup: To a solution of 2-fluoro-3-methylpyridine (1.0 equiv) and an arylaldehyde (1.0 equiv) in anhydrous diisopropyl ether, add lithium bis(trimethylsilyl)amide (LiN(SiMe3)2, 3.0 equiv).
-
Reaction Conditions: Heat the reaction mixture at 110 °C for 12 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-2,3-dihydro-7-azaindole.
In Vitro Kinase Inhibition Assay (Example: PI3K)
The inhibitory activity of this compound derivatives against protein kinases can be determined using various commercially available assay kits, such as the ADP-Glo™ Kinase Assay.
Protocol: PI3Kγ Inhibition Assay (adapted from[9])
-
Reagents: PI3Kγ enzyme, ATP, substrate (e.g., phosphatidylinositol-4,5-bisphosphate), ADP-Glo™ Kinase Assay reagents, and test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the PI3Kγ enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using assays such as the MTT or SRB assay.
Protocol: MTT Assay (adapted from[7])
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics beyond kinase inhibitors. Its unique structural and electronic properties make it an attractive starting point for exploring other target classes, including G-protein coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases. Further exploration of structure-activity relationships and the application of advanced synthetic methodologies will undoubtedly unlock the full potential of this versatile heterocyclic system in drug discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Design of Kinase Inhibitors Using the 7-Azaindoline Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and evaluation of kinase inhibitors based on the versatile 7-azaindole scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif, mimicking the adenine (B156593) region of ATP to effectively inhibit a wide range of protein kinases.[1][2] This guide covers key aspects from the molecular basis of action and structure-activity relationships to detailed experimental protocols for synthesis and biological evaluation.
Introduction to the 7-Azaindole Scaffold
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a highly successful framework in the development of kinase inhibitors.[3] Its success is largely attributed to the nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) NH group, which can form two crucial hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2] This bidentate hydrogen bonding significantly contributes to the high affinity and specificity of inhibitors built upon this scaffold.[2]
One of the most notable examples of a 7-azaindole-based kinase inhibitor is Vemurafenib, an FDA-approved drug for the treatment of melanoma harboring the BRAF V600E mutation.[2] The development of Vemurafenib from a simple 7-azaindole fragment highlights the potential of structure-based drug design with this scaffold.[2]
Mechanism of Action and Binding Modes
7-azaindole-based inhibitors are primarily ATP-competitive, binding to the ATP pocket of kinases and preventing the phosphorylation of substrate proteins. The defining feature of their interaction is the formation of hydrogen bonds with the backbone of the hinge region residues.[2]
Interestingly, X-ray crystallography studies have revealed that the 7-azaindole scaffold can adopt different binding orientations within the ATP binding site, which are categorized as "normal," "flipped," and "non-hinge" modes. The specific binding mode is influenced by the substitution pattern on the 7-azaindole ring, a critical consideration for rational drug design.
Quantitative Data: Inhibitory Activity of 7-Azaindole Derivatives
The following tables summarize the in vitro inhibitory activities of various 7-azaindole derivatives against several key kinase targets. This data is essential for understanding structure-activity relationships (SAR) and for selecting lead compounds for further development.
Table 1: 7-Azaindole Derivatives as PI3K Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cellular IC50 (µM) in THP-1 cells | Reference |
| 3 | PI3Kγ | 4 ± 1 | - | [4] |
| 7 (S)-enantiomer | PI3Kγ | 35 | - | [4] |
| 10 | PI3Kγ | 50 | - | [4] |
| 13 | PI3Kγ | 7 | 0.4 | [4] |
| 25 | PI3Kγ | 2.5 | 0.14 | [4] |
| 28 | PI3Kγ | - | 0.040 | [4] |
Table 2: 7-Azaindole Derivatives Targeting Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 25 | c-Met | 2 | [2] |
| 94 | JAK2 | 260 | [5] |
| 50 (Z-isomer) | Cdc7 | 20 | [5] |
| 23 | Pim-1 | 0.003 | [2] |
| 23 | Pim-2 | 0.032 | [2] |
| 23 | Pim-3 | 0.009 | [2] |
| 139a | p38 | 2.5 | [5] |
| 178d | VEGFR2 | 37 | [5] |
Key Signaling Pathways Targeted by 7-Azaindole Inhibitors
The kinases targeted by 7-azaindole inhibitors are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and angiogenesis. Understanding these pathways is fundamental to elucidating the mechanism of action of the inhibitors and their therapeutic potential.
BRAF/MAPK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that drives cell proliferation and survival.[3] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, a hallmark of many cancers, including melanoma.[6] Vemurafenib, a 7-azaindole-based inhibitor, specifically targets this mutated BRAF, blocking downstream signaling.[6]
PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[7] Aberrant activation of this pathway is a common feature in many cancers.[7] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.[4]
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a major strategy in anti-cancer therapy.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines and plays a role in inflammation, apoptosis, and cell differentiation.
TIE-2 Signaling in Angiogenesis
The TIE-2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular stabilization and remodeling. Dysregulation of the Ang/TIE-2 axis is implicated in tumor angiogenesis and inflammation.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative 7-azaindole inhibitor and for the biochemical and cellular evaluation of its activity.
Synthesis of a 3,5-Disubstituted-7-azaindole Derivative
This protocol describes a general two-step synthesis of 3,5-disubstituted-7-azaindole derivatives via sequential palladium-catalyzed cross-coupling reactions.[5]
Materials:
-
1-Tosyl-3-iodo-5-bromo-7-azaindole
-
Arylboronic acids (for C-3 and C-5 positions)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Suzuki Coupling (C-3 Position):
-
To a solution of 1-tosyl-3-iodo-5-bromo-7-azaindole (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the first arylboronic acid (1.1 eq), a base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (0.05 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-aryl-5-bromo-1-tosyl-7-azaindole intermediate.
-
-
Second Suzuki Coupling (C-5 Position):
-
Using the purified intermediate from the previous step (1.0 eq), repeat the Suzuki coupling procedure with the second arylboronic acid (1.1 eq) to install the substituent at the C-5 position.
-
Follow the same reaction, workup, and purification steps as described above to obtain the 3,5-diaryl-1-tosyl-7-azaindole.
-
-
Tosyl Deprotection:
-
Dissolve the 3,5-diaryl-1-tosyl-7-azaindole (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a base (e.g., K₂CO₃, 3.0 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
-
Neutralize the reaction mixture with a weak acid (e.g., NH₄Cl solution) and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography or recrystallization.
-
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7] It is a widely used method for high-throughput screening of kinase inhibitors.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
7-azaindole test compounds
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the 7-azaindole test compounds in DMSO, and then further dilute in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multiwell plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Kinase Activity Assay: Western Blotting
Western blotting is a common method to assess the activity of a kinase in a cellular context by detecting the phosphorylation of its downstream substrates.
References
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: SAR Studies of 2,3-Dihydro-7-azaindole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine (B94841) core and interact with the hinge region of various kinases through hydrogen bonding.[1][2] This has led to the development of numerous potent kinase inhibitors. The 2,3-dihydro-7-azaindole (7-azaindoline) core represents a key variation, offering a three-dimensional structure that can provide improved physicochemical properties and novel interactions with target proteins. While specific structure-activity relationship (SAR) studies on this compound analogs are not extensively published, the wealth of data on the parent 7-azaindole scaffold provides a robust foundation for the design and development of these saturated heterocyclic analogs.
These notes provide a summary of SAR data from key 7-azaindole-based kinase inhibitors, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant signaling pathways and experimental workflows. This information is intended to serve as a comprehensive guide for researchers initiating SAR studies on this compound analogs.
Data Presentation: SAR of 7-Azaindole Analogs as PI3K Inhibitors
The following tables summarize the structure-activity relationships of a series of 7-azaindole derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K).[3] These compounds serve as excellent starting points for the design of this compound analogs.
Table 1: SAR of Substitutions at the 2-Position of the Pyridine Ring [3]
| Compound | R | PI3Kγ IC50 (nM) |
| A1 | H | 15.2 ± 1.3 |
| A2 | Methyl | 25.3 ± 2.1 |
| A3 | Ethyl | 38.1 ± 3.5 |
| A4 | Isopropyl | >1000 |
| A5 | Amino | 7.8 ± 0.6 |
Table 2: SAR of Modifications on the 2-Amino Group [3]
| Compound | R | PI3Kγ IC50 (nM) |
| A5 | -NH2 | 7.8 ± 0.6 |
| B1 | -NHEt | 30.1 ± 2.5 |
| B2 | -NHCOMe | 8.2 ± 0.7 |
| B3 | -NHCOEt | 7.5 ± 0.9 |
| B4 | -NHCO-c-Pr | 1.3 ± 0.1 |
| B5 | -NHSO2Me | 19.8 ± 1.7 |
Table 3: SAR of Modifications at the 5-Position of the Pyridine Ring with 7-Azaindole Analogs [3]
| Compound | R | PI3Kγ IC50 (nM) |
| B6 | 2-chloro-5-(1H-pyrrolo[2,3-b]pyridin-5-yl) | 1.8 ± 0.2 |
| B11 | 2-chloro-5-(3-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl) | 15.1 ± 1.2 |
| B13 | 2-chloro-5-(3-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl) | 0.5 ± 0.1 |
| B14 | 2-chloro-5-(3-(pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl) | 0.8 ± 0.1 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through the reduction of the corresponding 7-azaindole precursors.
Protocol 1: Reduction of 7-Azaindole to this compound
-
Materials: Substituted 7-azaindole, Sodium cyanoborohydride (NaBH3CN), Acetic acid (AcOH), Methanol (MeOH).
-
Procedure:
-
Dissolve the substituted 7-azaindole (1 equivalent) in methanol.
-
Add acetic acid to the solution to maintain an acidic pH.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2-3 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Biological Assays
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kγ) [3]
-
Materials: Recombinant human PI3Kγ, ATP, PIP2 substrate, Kinase-Glo® Luminescent Kinase Assay Kit (Promega), test compounds.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate (PIP2), and assay buffer.
-
Add the test compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Proliferation Assay (SRB or CCK-8 Assay) [3]
-
Materials: Human tumor cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), Sulforhodamine B (SRB) or Cell Counting Kit-8 (CCK-8), test compounds.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
For the SRB assay, fix the cells with trichloroacetic acid (TCA), stain with SRB dye, and then solubilize the dye. Measure the absorbance at 515 nm.
-
For the CCK-8 assay, add the CCK-8 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.
-
Calculate the cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) values.
-
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for 7-azaindole based inhibitors.
Caption: A general workflow for the structure-activity relationship (SAR) studies of novel inhibitors.
References
7-Azaindoline Derivatives as Potential Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of 7-azaindoline derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the screening, characterization, and mechanistic evaluation of this promising class of compounds.
Introduction
The 7-azaindoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents. Its unique chemical properties, including the ability to form key hydrogen bond interactions with protein kinases, have made it a focal point in the development of targeted cancer therapies.[1][2] Derivatives of 7-azaindoline have demonstrated potent inhibitory activity against a range of cancer-related targets, leading to the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[3][4] This document summarizes key quantitative data, outlines a typical experimental workflow for their evaluation, and provides detailed protocols for essential in vitro assays.
Data Presentation: In Vitro Cytotoxicity of 7-Azaindoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various 7-azaindoline derivatives against a panel of human cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7-AID | HeLa (Cervical Cancer) | 16.96 | [4] |
| MCF-7 (Breast Cancer) | 14.12 | [4] | |
| MDA-MB-231 (Breast Cancer) | 12.69 | [4] | |
| Compound P1 | HOS (Osteosarcoma) | 0.08879 | |
| MCF-7 (Breast Cancer) | - | [3] | |
| A549 (Lung Cancer) | - | [3] | |
| Compound 4g | MCF-7 (Breast Cancer) | 15.56 (GI50) | |
| Compound 6g | MCF-7 (Breast Cancer) | 6.67 | [5] |
| HeLa (Cervical Cancer) | 4.49 | [5] | |
| DU-145 (Prostate Cancer) | 10.38 | [5] | |
| Compound 6h | MCF-7 (Breast Cancer) | 7.32 | [5] |
| HeLa (Cervical Cancer) | 6.87 | [5] | |
| DU-145 (Prostate Cancer) | 15.40 | [5] | |
| TH1082 | A375 (Melanoma) | 25.38 (µg/mL) | [6] |
| SMMC (Liver Cancer) | 48.70 (µg/mL) | [6] | |
| MCF-7 (Breast Cancer) | 76.94 (µg/mL) | [6] | |
| FD2054 | MCF-7 (Breast Cancer) | - | [7] |
| MDA-MB-231 (Breast Cancer) | - | [7] | |
| FD2078 | MCF-7 (Breast Cancer) | - | [7] |
| MDA-MB-231 (Breast Cancer) | - | [7] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-Dihydro-7-azaindole in Fragment-Based Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that typically exhibit weak binding to a biological target. The 7-azaindole scaffold is a well-established "privileged" fragment, particularly in the development of kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding site.[1][2] Marketed drugs, including the BRAF inhibitor vemurafenib, have originated from FBDD campaigns utilizing the 7-azaindole core.[3]
This document focuses on the application of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline), a saturated, sp³-rich analogue of 7-azaindole. Its three-dimensional structure offers distinct advantages in exploring protein binding pockets compared to its flat, aromatic counterpart, potentially leading to novel intellectual property and improved physicochemical properties.[4]
Herein, we provide an application note on the utility of this compound as a starting fragment for kinase inhibitor discovery, specifically targeting the PI3K/AKT/mTOR pathway, and detailed protocols for primary biophysical screening.
Application Note: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle, proliferation, survival, and growth.[5] Its aberrant activation is a hallmark of many cancers, making its components, particularly the kinase PI3K, a prime target for therapeutic intervention.[1][6] The 7-azaindole scaffold has been successfully employed to generate potent PI3K inhibitors.[7] The this compound fragment serves as an excellent starting point for a FBDD campaign against PI3K for the following reasons:
-
Hinge-Binding Motif: The pyridine (B92270) nitrogen and the pyrrolidine (B122466) N-H group can mimic the hydrogen bond donor-acceptor pattern of adenine, enabling it to anchor to the kinase hinge region.
-
3D Vectorial Growth: The non-planar structure provides defined vectors for chemical elaboration into adjacent pockets of the ATP-binding site, allowing for the systematic optimization of affinity and selectivity.
-
Favorable Physicochemical Properties: As a small, polar fragment, it adheres to the "Rule of Three," making it an ideal candidate for FBDD screening libraries.[8]
Logical Workflow for FBDD Campaign
The following diagram outlines a typical FBDD workflow starting with the this compound fragment.
Target Pathway: PI3K/AKT/mTOR Signaling
The diagram below illustrates the central role of PI3K in this oncogenic pathway, highlighting it as the target for our fragment-based inhibitor design.
Quantitative Data Summary
Successful fragment hits are typically characterized by low molecular weight and weak affinity. However, they must demonstrate high "ligand efficiency" (LE), which normalizes binding affinity for the size of the molecule. This metric is crucial for prioritizing fragments for further optimization.[9]
Table 1: Representative Biophysical Data for FBDD Hits
| Fragment ID | Molecular Weight (Da) | Method | Kd (µM) | Ligand Efficiency (LE)1 |
|---|---|---|---|---|
| This compound | 120.15 | SPR | 850 | 0.42 |
| Fragment A (Saturated Heterocycle) | 135.18 | ITC | 600 | 0.41 |
| Fragment B (Aromatic Fragment) | 145.16 | NMR | >1000 | N/A |
| Evolved Lead Compound | 385.45 | SPR | 0.095 | 0.48 |
1Ligand Efficiency (LE) = -RT * ln(Kd) / number of heavy atoms. A value ≥ 0.3 is generally considered favorable for a fragment hit.
Experimental Protocols
Detailed methodologies for primary screening and hit validation are provided below. These protocols are generalized for fragment screening and are directly applicable to this compound.
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[10][11]
Materials:
-
Purified target protein (e.g., PI3K) at >95% purity.
-
DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
Fragment library plate (this compound and other fragments at 100 mM in DMSO).
-
Quantitative PCR (qPCR) instrument with thermal ramping capability.
-
Optical-quality 96-well or 384-well PCR plates.
Procedure:
-
Protein Preparation: Dilute the target protein in DSF buffer to a final concentration of 2-5 µM. The optimal concentration should be determined empirically.
-
Dye Preparation: Prepare a 200x working stock of SYPRO Orange dye by diluting the 5000x stock in DSF buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing the protein and dye. For a 20 µL final reaction volume, mix 18 µL of the protein solution with 1 µL of the 200x dye solution per well.
-
Plate Preparation:
-
Dispense 19 µL of the protein/dye master mix into each well of the PCR plate.
-
Add 0.2 µL of each fragment stock solution from the library plate to the corresponding well (final fragment concentration: 1 mM; final DMSO: 1%).
-
Include control wells: "protein + dye + DMSO" (negative control) and "protein + dye + known binder" (positive control, if available).
-
-
Data Acquisition:
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly (e.g., 1 min at 500 x g) to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.[12]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Determine the Tm by fitting the data to a Boltzmann equation, identifying the inflection point of the curve.
-
A significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control indicates a stabilizing interaction and a potential hit.
-
Protocol 2: Hit Confirmation by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic and affinity data, making it ideal for validating hits from a primary screen and ruling out false positives.[13][14]
Materials:
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor chip (e.g., CM5 dextran (B179266) chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein (>95% purity).
-
SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Fragment hits for validation.
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC/NHS.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.[15]
-
-
Fragment Binding Analysis:
-
Prepare a concentration series for each fragment hit (e.g., 10 µM to 1 mM) in running buffer. It is crucial to maintain a constant DMSO concentration across all samples.
-
Inject the fragment solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. A typical injection cycle includes:
-
Association phase (fragment injection, e.g., 60 seconds).
-
Dissociation phase (running buffer flow, e.g., 120 seconds).
-
Regeneration step (if necessary, e.g., a short pulse of high salt or low pH buffer).
-
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (Kd).
-
Confirmed hits are those that show a concentration-dependent binding response and fit well to a specific binding model.
-
Protocol 3: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and identify the specific parts of a fragment that are in close contact with the protein.[3][4]
Materials:
-
NMR spectrometer (>500 MHz) with a cryoprobe.
-
Target protein.
-
Fragment hit (e.g., this compound).
-
NMR buffer (e.g., 25 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl).
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-20 µM) and the fragment (500 µM - 1 mM) in the D₂O-based NMR buffer. The large excess of the fragment is critical.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.
-
On the protein-fragment sample, set up the STD experiment. This involves two interleaved experiments:
-
On-resonance irradiation: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.5-9.0 ppm).
-
Off-resonance irradiation: Irradiate a region where no protein or fragment signals are present (e.g., 40 ppm).[7]
-
-
A saturation time of 1-2 seconds is typically used.
-
-
Data Acquisition and Processing:
-
Acquire the interleaved on- and off-resonance spectra.
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.[16]
-
-
Data Analysis:
-
Only protons of a fragment that binds to the protein will appear as signals in the final STD spectrum. Non-binders will be subtracted out.
-
The relative intensity of the signals in the STD spectrum provides information on which protons of the fragment are in closest proximity to the protein surface, defining the "binding epitope." This information is invaluable for structure-based design efforts.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. inext-discovery.eu [inext-discovery.eu]
- 11. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. ichorlifesciences.com [ichorlifesciences.com]
Application Note: A Selective Protocol for the Synthesis of 2-Aryl-2,3-Dihydro-7-Azaindole Derivatives
Introduction
2,3-Dihydro-7-azaindole, also known as 7-azaindoline, and its derivatives are significant structural motifs in medicinal chemistry, serving as core components in a range of pharmacologically active compounds.[1][2] These scaffolds are often considered bioisosteres of indoline (B122111) and can offer improved physicochemical properties such as enhanced solubility and better bioavailability in drug candidates.[1] This document outlines a detailed protocol for the selective, one-pot synthesis of 2-aryl-2,3-dihydro-7-azaindole derivatives. The presented methodology is based on the domino reaction between readily available 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes, utilizing an alkali-amide base to control chemoselectivity.[1]
This protocol provides a streamlined and efficient alternative to traditional multi-step methods, which often involve the hydrogenation of 7-azaindole precursors.[1] The use of Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) is critical for selectively yielding the desired this compound (7-azaindoline) product.[1]
Experimental Protocol
This protocol is adapted from a novel one-pot method for the selective synthesis of 7-azaindolines.[1]
Materials and Reagents:
-
2-Fluoro-3-methylpyridine (Starting Material 1)
-
Substituted Arylaldehyde (e.g., Benzaldehyde) (Starting Material 2)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (Base)
-
Diisopropyl ether (iPr₂O) (Solvent)
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure: Synthesis of 2-Phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a dry, oven-baked reaction vessel under an inert atmosphere (Nitrogen), add 2-fluoro-3-methylpyridine (1.0 equiv.) and the selected arylaldehyde (e.g., benzaldehyde, 1.0 equiv.).
-
Solvent Addition: Add anhydrous diisopropyl ether (iPr₂O) to the vessel to achieve the desired concentration.
-
Base Addition: Add Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (3.0 equiv.) to the stirred solution at room temperature. The use of LiN(SiMe₃)₂ is crucial for the selective formation of the this compound.[1]
-
Reaction: Heat the reaction mixture to 110 °C and maintain stirring for 12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 2-aryl-2,3-dihydro-7-azaindole derivative.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-aryl-2,3-dihydro-7-azaindole derivatives using the described protocol.
| Entry | Arylaldehyde Derivative | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | ~75% |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | ~80% |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | ~72% |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | ~68% |
Note: Yields are approximate and based on reported outcomes for similar reactions. Actual yields may vary depending on specific reaction conditions and substrate.[1]
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the overall synthetic transformation for the preparation of 2-aryl-2,3-dihydro-7-azaindole derivatives.
Caption: Synthetic route to 2-Aryl-2,3-dihydro-7-azaindole.
Experimental Workflow Diagram
This diagram outlines the sequential steps of the experimental procedure, from reaction setup to final product purification.
Caption: Step-by-step experimental workflow for synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Reduction of 7-Azaindole: This is a common and direct method where the pyrrole (B145914) ring of the readily available 7-azaindole is selectively reduced. Common methods include catalytic hydrogenation or chemical reduction.
-
Domino Reaction of a Substituted Pyridine: A more recent approach involves a one-pot domino reaction of 2-fluoro-3-methylpyridine (B30981) with an aldehyde in the presence of a specific alkali-amide base to directly form the this compound scaffold.[1][2]
Q2: Why am I getting a low yield in my reduction of 7-azaindole?
Low yields in the reduction of 7-azaindole can be attributed to several factors. The aromaticity of the 7-azaindole ring system makes it relatively stable and resistant to reduction. Incomplete reaction is a common issue. Additionally, purification difficulties can lead to loss of product.[3] Under acidic conditions, which are often required for the reduction, unprotected indoles may be prone to polymerization.
Q3: My domino reaction is producing 7-azaindole instead of the desired this compound. What is causing this?
The selectivity of the domino reaction between 2-fluoro-3-methylpyridine and an aldehyde is highly dependent on the choice of the alkali-amide base. Using lithium hexamethyldisilazide (LiHMDS) selectively produces the desired this compound (7-azaindoline).[1] Conversely, using potassium hexamethyldisilazide (KHMDS) will favor the formation of the oxidized 7-azaindole.[1]
Q4: What are some common impurities I should look out for?
Common impurities depend on the synthetic route:
-
Reduction of 7-Azaindole:
-
Unreacted 7-azaindole.
-
Over-reduced products, such as octahydro-7-azaindole.
-
Byproducts from side reactions if harsh acidic conditions are used.
-
-
Domino Reaction:
-
The corresponding 7-azaindole (if the base is not selective).
-
Unreacted starting materials.
-
Q5: What are the recommended purification methods for this compound?
Column chromatography on silica (B1680970) gel is the most common method for purifying this compound. A typical eluent system would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or cyclohexane. The polarity of the eluent can be adjusted based on the specific substitution pattern of the molecule and the impurities present.
Troubleshooting Guides
Problem 1: Low or No Yield in the Reduction of 7-Azaindole
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The 7-azaindole ring is aromatic and can be resistant to reduction. Increase reaction time or temperature. Ensure the catalyst (if using catalytic hydrogenation) is fresh and active. |
| Poor Reducing Agent Activity | If using a chemical reductant like sodium cyanoborohydride, ensure it is from a fresh supply. The effectiveness of this reagent is also pH-dependent, so ensure appropriate acidic conditions are maintained. |
| Catalyst Poisoning (Catalytic Hydrogenation) | Ensure starting materials and solvents are free of sulfur-containing compounds or other known catalyst poisons. |
| Side Reactions/Polymerization | If using strong acidic conditions, consider using a milder acid or protecting the indole (B1671886) nitrogen before reduction. |
Problem 2: Formation of 7-Azaindole as a Major Byproduct in the Domino Reaction
| Potential Cause | Suggested Solution |
| Incorrect Base Used | The choice of the counter-ion in the amide base is critical. Use Lithium Hexamethyldisilazide (LiHMDS) to selectively obtain this compound.[1] Avoid Potassium Hexamethyldisilazide (KHMDS) as it favors the formation of 7-azaindole.[1] |
| Reaction Temperature | Optimize the reaction temperature. The initial report for this selective synthesis specifies 110 °C.[1] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | If the product and a major impurity have similar polarities, try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Product Instability | This compound can be sensitive to air and light. Store under an inert atmosphere (nitrogen or argon) and in a cool, dark place. |
Quantitative Data Summary
The following table summarizes yield data for different synthetic approaches to this compound and related structures. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Synthetic Method | Key Reagents | Substrate | Product | Reported Yield | Reference |
| Domino Reaction | LiN(SiMe3)2, Diisopropyl ether | 2-fluoro-3-picoline and benzaldehyde (B42025) | 3-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 56% | [1] |
| Domino Reaction | KN(SiMe3)2, Diisopropyl ether | 2-fluoro-3-picoline and benzaldehyde | 3-phenyl-1H-pyrrolo[2,3-b]pyridine | 56% | [1] |
| Catalytic Hydrogenation | Pt/C, p-toluenesulfonic acid, water | Substituted indoles | Substituted indolines | Generally high yields |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine via Domino Reaction
This protocol is adapted from the selective synthesis of 7-azaindolines.[1]
Materials:
-
2-fluoro-3-picoline
-
Benzaldehyde
-
Lithium hexamethyldisilazide (LiHMDS)
-
Diisopropyl ether (iPr2O), anhydrous
-
Standard workup and purification reagents (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous Na2SO4, silica gel)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-fluoro-3-picoline (1.0 equiv) and anhydrous diisopropyl ether.
-
Add benzaldehyde (1.0 equiv) to the solution.
-
Cool the mixture to the appropriate temperature if necessary and add LiHMDS (3.0 equiv) portion-wise.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Reduction of 7-Azaindole via Catalytic Hydrogenation (Representative Protocol)
This is a representative protocol based on general methods for the reduction of indoles.
Materials:
-
7-Azaindole
-
Platinum on carbon (Pt/C, 5-10 mol%)
-
p-Toluenesulfonic acid (p-TsOH), catalytic amount
-
Water or ethanol (B145695) as solvent
-
Hydrogen gas (H2)
-
Standard workup and purification reagents (e.g., sodium bicarbonate, ethyl acetate, brine, anhydrous Na2SO4, silica gel)
Procedure:
-
To a hydrogenation flask, add 7-azaindole (1.0 equiv), Pt/C, and p-TsOH.
-
Add the solvent (water or ethanol).
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in 7-Azaindole Reduction
Caption: A troubleshooting workflow for addressing low yields in the reduction of 7-azaindole.
Decision Pathway for Selective Synthesis of 7-Azaindole vs. This compound
Caption: Decision diagram for the selective synthesis of 7-azaindole derivatives.
References
Technical Support Center: Optimizing the Reduction of 7-Azaindole to 7-Azaindoline
Welcome to the technical support center for the synthesis of 7-azaindoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of the reduction of 7-azaindole. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the reduction of 7-azaindole to 7-azaindoline, providing potential causes and actionable solutions.
Q1: My reaction is incomplete, and I have a low yield of 7-azaindoline. What are the common causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue in the reduction of 7-azaindole. Several factors can contribute to this problem:
-
Insufficient Catalyst Activity or Loading: The catalyst may be old, deactivated, or used in an insufficient amount.
-
Solution: Use fresh, high-quality catalyst. For catalytic hydrogenation, ensure the catalyst is properly handled to avoid deactivation. Consider increasing the catalyst loading in increments.
-
-
Poor Hydrogen Gas Dispersion (for Catalytic Hydrogenation): Inefficient mixing or low hydrogen pressure can limit the reaction rate.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. Increase the hydrogen pressure within the safe limits of your reactor.
-
-
Catalyst Poisoning: The 7-azaindoline product, being a cyclic secondary amine, can poison the metal catalyst, hindering the reaction's progress.[1]
-
Solution: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), can protonate the product, preventing it from coordinating to the catalyst surface and thereby improving the reaction rate and yield.[1]
-
-
Deactivating Substituents: Electron-withdrawing groups on the 7-azaindole ring can make the substrate less reactive towards reduction.
-
Solution: For substrates with deactivating groups, you may need to employ more forcing reaction conditions, such as higher temperatures, higher hydrogen pressures, or increased catalyst loading.
-
Q2: I am observing significant side products in my reaction mixture. What are the likely byproducts and how can I minimize their formation?
A2: The most common side reaction is over-reduction of the 7-azaindoline product.
-
Over-reduction to Octahydro-7-azaindole: The pyridine (B92270) ring of 7-azaindoline can be further reduced under harsh conditions, leading to the formation of octahydro-7-azaindole.[1]
-
Solution:
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS, and stop the reaction as soon as the starting material is consumed.
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Choice: Some catalysts may be more prone to over-reduction. If using a highly active catalyst like PtO2, careful optimization of conditions is crucial.
-
-
-
Polymerization: Indole (B1671886) and its derivatives can be prone to polymerization under acidic conditions.[1]
-
Solution: While an acid additive can be beneficial, using an excessive amount may promote polymerization. Optimize the amount of acid used. Running the reaction in a suitable solvent can also help to minimize this side reaction.
-
Q3: I am having difficulty purifying the 7-azaindoline product. What are the recommended purification methods?
A3: Purification of 7-azaindoline can be challenging due to its basicity and potential for co-elution with starting material or byproducts.
-
Column Chromatography: This is a common method for purification.
-
Pro-Tip: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) to the eluent can help to improve the peak shape and reduce tailing of the basic 7-azaindoline product on silica (B1680970) gel.
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective method to obtain highly pure 7-azaindoline.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent at an elevated temperature and then slowly add a poor solvent until turbidity is observed, followed by slow cooling.
-
Quantitative Data on Reaction Conditions
| Catalyst | Substrate | Solvent | Additive | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Pt/C | Indole | Water | p-TSA | 50 psi | RT | 2 | >99 | >99 (to Indoline) |
| Pt/C | Indole | Water | CSA | 50 psi | RT | 2 | >99 | >99 (to Indoline) |
| Pt/C | Indole | Water | TFA | 50 psi | RT | 2 | >99 | 80 (to Indoline) |
| Pt/C | Indole | Ethanol | None | 50 psi | RT | 24 | 20 | Low |
Data adapted from the hydrogenation of indole.[1] Conditions for 7-azaindole may require optimization.
Experimental Protocols
Below are detailed protocols for common methods used in the reduction of 7-azaindole.
Protocol 1: Catalytic Hydrogenation using Platinum (IV) Oxide (PtO₂)
This protocol describes a general procedure for the catalytic hydrogenation of 7-azaindole using Adams' catalyst (PtO₂).
Materials:
-
7-Azaindole
-
Platinum (IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 7-azaindole.
-
Catalyst Addition: Under an inert atmosphere, carefully add PtO₂ (typically 1-5 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent. The use of an acidic solvent can enhance the reaction rate.[2][3]
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by periodically taking samples (after safely venting and purging the reactor) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude 7-azaindoline by column chromatography or recrystallization.
Protocol 2: Transfer Hydrogenation using Ammonium (B1175870) Formate (B1220265) and Pd/C
This protocol provides a method for the reduction of 7-azaindole using a hydrogen donor in the presence of a palladium catalyst, which can be more convenient than using hydrogen gas.
Materials:
-
7-Azaindole
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (B129727) or Ethanol
-
Inert gas (Nitrogen or Argon)
-
Standard reaction flask with a condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaindole in methanol or ethanol.
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 10-20 wt% of the starting material).
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents).[4]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Reaction Workflow
References
Technical Support Center: Synthesis of Substituted 7-Azaindolines
Welcome to the technical support center for the synthesis of substituted 7-azaindolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted 7-azaindolines?
A1: Common side reactions include dimerization of starting materials, formation of adducts with strong bases like LDA, incomplete cyclization, over-reduction when preparing from a 7-azaindole precursor, and the formation of regioisomeric byproducts. The specific side reactions are highly dependent on the chosen synthetic route and the nature of the substituents.
Q2: How can I minimize the formation of dimeric byproducts?
A2: Dimerization often occurs with reactive intermediates. Strategies to minimize this include using a higher ratio of the coupling partner, slower addition of reagents to maintain low concentrations of the reactive intermediate, and optimizing the reaction temperature.[1]
Q3: What are the challenges in purifying substituted 7-azaindolines?
A3: Purification can be challenging due to the similar polarity and solubility of the desired product and certain byproducts, such as regioisomers or incompletely cyclized material. This can lead to difficulties in separation by standard column chromatography. In some cases, byproducts may be inseparable from the final product.
Troubleshooting Guides
Issue 1: Formation of an Inseparable Byproduct during Cyclization of N-Boc-7-azaindolines
Problem: During the synthesis of N-Boc-7-azaindolines via intramolecular cyclization of a substituted iodopyridine precursor, an inseparable mixture of the desired 7-azaindoline and an unknown byproduct is formed. This is particularly problematic when using certain substituted fluoropyridines as starting materials.[2]
Potential Cause: The formation of the byproduct is likely due to a competing reaction pathway, possibly involving an alternative cyclization or rearrangement under the reaction conditions. The exact mechanism can be influenced by the substitution pattern on the pyridine (B92270) ring.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Base: Experiment with different strong bases (e.g., LiHMDS, NaHMDS, KHMDS) as the choice of counter-ion can influence the reaction pathway.
-
Solvent: Vary the solvent to alter the solubility and reactivity of intermediates. Common solvents for such cyclizations include THF and other ethers.
-
Temperature: Carefully control the temperature. While deprotonation may require low temperatures (e.g., -78 °C or -20 °C), the cyclization step might proceed more cleanly at a different temperature (e.g., 0 °C to 40 °C). A two-temperature profile in a flow reactor has been shown to be beneficial in some cases.[2]
-
-
Starting Material Modification:
-
If using a fluoropyridine, consider switching to a more reactive iodopyridine to favor the desired cyclization pathway.[2]
-
-
Monitor Reaction Progress:
-
Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Pushing the reaction to full conversion of the starting material may lead to an increase in byproduct formation. A trade-off between conversion and selectivity might be necessary.[2]
-
Experimental Protocol: Optimized Cyclization of a 4-Iodopyridine Precursor [2]
-
Reagents: 3-alkyl-2-fluoro-4-iodopyridine N-Boc protected precursor, Lithium diisopropylamide (LDA) (1.3 eq.), N-Boc 1,2,3-oxathiazolidine-2,2-dioxide (1.1 eq.).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the iodopyridine precursor in THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.3 equivalents) and stir for 30 minutes.
-
Add the N-Boc 1,2,3-oxathiazolidine-2,2-dioxide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction and proceed with workup and purification.
-
Data Presentation:
| Starting Material | Base | Temperature (°C) | Outcome |
| 2-Fluoropyridine derivative | LiHMDS | -78 to RT | Inseparable mixture of product and byproduct |
| 4-Iodopyridine derivative | LDA | -78 to RT | Desired product in low to moderate yield |
| 5-Bromo-2-fluoropyridine derivative | LDA | -78 to RT | Inseparable mixture of isomers |
Logical Relationship Diagram:
Caption: Troubleshooting workflow for inseparable byproduct formation.
Issue 2: Dimerization and Oligomerization in Base-Mediated Syntheses
Problem: In the synthesis of 7-azaindoles (precursors to 7-azaindolines) using strong bases like Lithium Diisopropylamide (LDA), dimerization of the picoline starting material and condensation of LDA with nitrile reactants can lead to significant byproduct formation and reduced yields.[1]
Potential Cause: The strong base deprotonates the starting material, creating a reactive intermediate that can either react with the desired electrophile or with another molecule of the starting material in a self-condensation reaction.
Troubleshooting Steps:
-
Order of Addition: Reversing the order of addition can be crucial. For instance, adding the picoline to a pre-mixed solution of LDA and the nitrile can sometimes improve the yield of the desired product by minimizing the time the deprotonated picoline is present in high concentrations before the electrophile is introduced.[1]
-
Stoichiometry of the Base: Using an excess of the base (e.g., >2 equivalents of LDA) can sometimes favor the desired reaction pathway over the side reactions.[1]
-
Temperature Control: Maintaining a low reaction temperature (e.g., -40 °C) is critical to control the reactivity of the intermediates and suppress side reactions.[1]
Experimental Protocol: LDA-mediated Synthesis of 2-phenyl-7-azaindole with Minimized Dimerization [1]
-
Method A (Standard Addition):
-
Add 2-fluoro-3-picoline to a solution of LDA (2.1 equivalents) in THF at -40 °C and stir for 60 minutes.
-
Add benzonitrile (B105546) (1.2 equivalents) and continue stirring for 2 hours at -40 °C.
-
Workup affords the desired 2-phenyl-7-azaindole.
-
-
Method B (Inverse Addition):
-
Add benzonitrile (1.05 equivalents) to a solution of LDA (2.1 equivalents) in THF at -40 °C.
-
After a short period, add 2-fluoro-3-picoline (1.0 equivalent) and stir for 2 hours at -40 °C.
-
Workup affords the desired 2-phenyl-7-azaindole.
-
Data Presentation:
| Method | LDA Equivalents | Yield of 2-phenyl-7-azaindole |
| Standard Addition | 2.1 | 80% |
| Inverse Addition | 2.1 | 82% |
| Standard Addition | 1.05 | 15-20% |
Reaction Pathway Diagram:
Caption: Competing reaction pathways in LDA-mediated 7-azaindole synthesis.
Issue 3: Incomplete or Over-Reduction during Conversion of 7-Azaindoles to 7-Azaindolines
Problem: The reduction of substituted 7-azaindoles to the corresponding 7-azaindolines can be challenging, leading to either incomplete reaction or over-reduction, which may involve cleavage of the pyrrolidine (B122466) ring.
Potential Cause: The reactivity of the 7-azaindole ring system and any substituents towards the reducing agent can vary. Strong reducing agents like LiAlH₄ might be too harsh, while milder ones like NaBH₄ might not be effective enough, especially with electron-withdrawing groups present.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
For sensitive substrates, start with milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C, PtO₂).
-
If stronger reduction is needed, LiAlH₄ can be used, but the reaction conditions must be carefully controlled.
-
-
Protecting Groups:
-
The N-H of the pyrrole (B145914) ring can be protected (e.g., with Boc or Ts) to modify the electronic properties of the ring and potentially prevent side reactions. The choice of protecting group can influence the outcome of the reduction.
-
-
Reaction Conditions:
-
Temperature: Perform the reduction at low temperatures to control the reactivity of the reducing agent.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the reducing agent.
-
Reaction Time: Monitor the reaction closely to stop it once the starting material is consumed to avoid over-reduction.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the reduction of 7-azaindoles to 7-azaindolines.
References
Technical Support Center: Purification of 2,3-Dihydro-7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2,3-Dihydro-7-azaindole. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for the purification of this compound and related azaindoline scaffolds are column chromatography on silica (B1680970) gel and recrystallization. For highly polar derivatives or challenging separations, reverse-phase flash chromatography may also be employed.
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials, reagents from the reduction step, and over-oxidized species (e.g., 7-azaindole). Side-products from the synthesis of the parent 7-azaindole, such as aminoalcohols from aldol (B89426) reactions of intermediate aldehydes, could also be present in trace amounts.[1]
Q3: My this compound appears to be degrading on the silica gel column. What can I do?
A3: this compound, being an amine, can be sensitive to the acidic nature of standard silica gel, which may cause streaking, poor separation, and in some cases, degradation. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2% v/v), to your mobile phase.[2]
Q4: What is the stability and proper storage for purified this compound?
A4: Purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent oxidation. For long-term storage, -20°C or -80°C is recommended.[3]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | The mobile phase polarity is not optimized, leading to co-elution. | 1. Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for the desired product. A common mobile phase is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727). 2. Use a Slower Gradient: A shallower gradient during elution can improve the resolution between closely eluting compounds. 3. Change the Stationary Phase: If separation on silica gel is poor, consider using neutral alumina (B75360) or reverse-phase (C18) chromatography.[4][5] |
| Product Streaking or Tailing on TLC and Column | The basic nitrogen of the azaindoline is interacting with acidic silanol (B1196071) groups on the silica gel. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or a few drops of ammonia (B1221849) into the mobile phase to improve the peak shape.[2] 2. Use Deactivated Silica: Employ neutral silica gel for the column. |
| Low Recovery of Product from the Column | The product is highly polar and is irreversibly adsorbed onto the silica gel. | 1. Increase Mobile Phase Polarity: Use a more polar solvent system, such as a higher percentage of methanol in dichloromethane. 2. Flush the Column: After eluting the main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane with a small amount of ammonia) to recover any strongly adsorbed material. |
| Product is Unstable on the Column | The compound is sensitive to the acidic nature of the stationary phase. | 1. Confirm Instability: Run a 2D TLC to see if the compound degrades upon prolonged contact with the silica.[4] 2. Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel. 3. Consider Non-Chromatographic Methods: If the compound is highly unstable, purification by recrystallization or acid-base extraction may be more suitable. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Product Fails to Crystallize | The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not saturated. | 1. Solvent Screening: Test a variety of solvents to find one in which the compound is soluble when hot but sparingly soluble when cold. 2. Reduce Solvent Volume: Concentrate the solution by evaporating some of the solvent and then attempt to cool again. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. 4. Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to the solution until turbidity is observed, then allow it to stand.[6] |
| Oily Residue Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | 1. Lower the Crystallization Temperature: Ensure the solution is cooled well below the compound's melting point. 2. Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point. 3. Purify Further Before Crystallization: The presence of impurities can inhibit crystal formation. A preliminary purification by passing the crude material through a short plug of silica may be beneficial. |
| Low Yield of Crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | 1. Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool to a Lower Temperature: Use an ice bath or refrigerate the solution to maximize precipitation.[4] |
| Crystals are Colored or Impure | Impurities were trapped in the crystal lattice during formation, or the crystals were not washed properly. | 1. Perform a Second Recrystallization: This can significantly improve purity. 2. Ensure Slow Cooling: Rapid cooling can trap impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4] 3. Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel flash chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Flash chromatography system or glass column
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
UV lamp
-
Rotary evaporator
-
Collection tubes
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it with different ratios of ethyl acetate in hexane (e.g., 20%, 40%, 60%).
-
For more polar impurities, a system of methanol in dichloromethane may be more effective.
-
If streaking is observed, add 0.5-1% triethylamine to the TLC mobile phase and re-run.
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) over the course of the run.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying solid this compound by recrystallization.
1. Materials and Equipment:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Vacuum source
2. Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature.
-
Heat the tubes with sparingly soluble solids to determine if the compound dissolves at a higher temperature.
-
The ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is not) can also be used.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Mobile Phase Systems for Azaindole Derivative Purification by Column Chromatography
| Compound Type | Stationary Phase | Mobile Phase System | Notes | Reference |
| 2-Alkynyl-7-azaindoles | Silica Gel | 30% Ethyl Acetate in n-Hexane | Gradient elution may be necessary depending on impurities. | [8] |
| 4-Amino-7-azaindole Derivatives | Silica Gel | 0-5% Methanol in Dichloromethane | Used for polar aminopyrazole-substituted azaindoles. | [9] |
| 4-Azaindole Derivatives | Silica Gel | Ethyl Acetate in Hexane (Gradient) | Addition of triethylamine can improve peak shape. | [2] |
| 1-Acetyl-7-azaindole | Silica Gel | 10-20% Ethyl Acetate in Hexanes | A less polar eluent is used to separate closely related isomers. | [10] |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. nacalai.com [nacalai.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2,3-Dihydro-7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polarity of this compound, solvents such as ethyl acetate (B1210297), toluene, or a mixed solvent system like ethanol (B145695)/water are often good starting points. A thorough solvent screen is recommended to identify the optimal solvent for your specific purity requirements.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 78-83 °C), or if the concentration of the solute is too high. To resolve this, try adding more solvent to the hot solution to decrease the concentration. Alternatively, using a solvent with a lower boiling point can also prevent this issue.
Q3: No crystals are forming, even after cooling the solution. What steps can I take?
A3: If no crystals form, the solution may be too dilute or supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of pure this compound to the solution.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Lowering the Temperature: Cool the solution in an ice bath to further decrease the solubility.
Q4: The purity of my recrystallized product is not satisfactory. How can I improve it?
A4: To improve purity, ensure that the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to trap impurities. A second recrystallization step may also be necessary. Additionally, washing the collected crystals with a small amount of cold recrystallization solvent can help remove residual impurities from the crystal surfaces.
Q5: How can I minimize product loss during recrystallization?
A5: Product loss is inherent to recrystallization due to the compound's finite solubility in the cold solvent. To minimize loss, use the minimum amount of hot solvent required to fully dissolve the compound. Also, ensure the solvent used for washing the collected crystals is ice-cold and used sparingly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not a good solvent for the compound at high temperatures. | Select a more polar solvent or a different solvent system. Refer to the solubility data table. |
| Premature crystallization in the funnel during hot filtration. | The solution is cooling too quickly. The solution is too concentrated. | Use a pre-heated funnel. Add a small excess of hot solvent before filtration to keep the compound dissolved. |
| Formation of an oil instead of crystals. | The melting point of the compound is below the boiling point of the solvent. The solution is too concentrated. | Use a solvent with a lower boiling point. Add more hot solvent to dilute the solution. |
| No crystal formation upon cooling. | The solution is too dilute. Supersaturation. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing. |
| Crystals are colored or appear impure. | Incomplete removal of colored impurities. Rapid crystallization trapping impurities. | Consider a pre-treatment with activated carbon before hot filtration. Ensure slow cooling to promote the growth of pure crystals. |
Data Presentation
Solubility of this compound in Common Solvents
The following table presents hypothetical solubility data for this compound in various organic solvents at two different temperatures. This data is intended to serve as a guide for solvent selection.
| Solvent | Boiling Point (°C) | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | 100 | ~0.5 | ~5 |
| Ethanol | 78 | 5 | 25 |
| Methanol | 65 | 8 | 30 |
| Ethyl Acetate | 77 | 2 | 20 |
| Acetone | 56 | 10 | 35 |
| Dichloromethane | 40 | 15 | 40 |
| Toluene | 111 | 0.8 | 15 |
| Heptane | 98 | <0.1 | 1 |
| Dimethyl Sulfoxide (DMSO) | 189 | >10 | >50 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol outlines the steps for recrystallizing this compound using a single solvent, for which it has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethyl Acetate).
-
Dissolution: In a flask, add the crude this compound and a minimal amount of ethyl acetate. Heat the mixture to the boiling point while stirring. Continue adding hot ethyl acetate in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed Solvent Recrystallization of this compound
This protocol is suitable when a single solvent does not provide the desired solubility characteristics. A pair of miscible solvents, one in which the compound is soluble (e.g., Ethanol) and one in which it is insoluble (e.g., Water), is used.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Comparison of single vs. mixed solvent recrystallization workflows.
Technical Support Center: Column Chromatography of 7-Azaindoline Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-azaindoline derivatives using column chromatography.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 7-azaindoline and its derivatives.
Q1: Why are my peaks streaking or tailing on the TLC plate and column?
A1: Streaking or tailing is a common issue when purifying nitrogen-containing heterocycles like 7-azaindoline on silica (B1680970) gel.[1] The basic nitrogen atom in the azaindole structure can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1][2]
Solutions:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1] Commonly used modifiers include triethylamine (B128534) (TEA) or ammonia (B1221849), typically at a concentration of 0.1-1%.[1][3] For example, a mobile phase could be ethyl acetate (B1210297)/hexanes with 0.1% triethylamine.[4]
-
Use an Alternative Stationary Phase: If adding a modifier is not effective or compatible with your compound, consider using a different stationary phase.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for basic compounds.[1]
-
Deactivated Silica Gel: Commercially available end-capped or deactivated silica gel has fewer free silanol groups and can reduce unwanted interactions.
-
Reversed-Phase Silica (C18): This technique is generally less prone to issues with basic compounds.[1][2]
-
Q2: I'm seeing poor separation or overlapping peaks. How can I improve the resolution?
A2: Poor separation occurs when the mobile phase is not optimized to differentiate between your target compound and impurities.
Solutions:
-
Optimize the Mobile Phase: The ideal solvent system should provide a good separation of the desired product from impurities on a TLC plate, with the product having an Rf (retention factor) value between 0.2 and 0.4.[2]
-
Adjust Polarity: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too quickly (high Rf), decrease the polarity.[1]
-
Change Solvent System: Sometimes, simply changing the solvent system can improve selectivity. Common systems for 7-azaindoline derivatives include ethyl acetate/hexanes, and dichloromethane (B109758)/methanol (B129727).[3][4]
-
-
Use Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a single-solvent mixture (isocratic elution) may not be effective.[2] Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound and then more polar impurities.[2]
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to broad peaks and poor separation. Ensure the stationary phase is packed uniformly.
Q3: My compound seems to be decomposing on the column. What can I do?
A3: Some compounds are unstable on acidic stationary phases like silica gel.[5]
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or smearing, your compound may be degrading.[5]
-
Use a Deactivated Stationary Phase: As mentioned in A1, using deactivated silica, alumina, or C18 can prevent degradation.[1]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to speed up the elution.[6]
Q4: The recovery of my compound from the column is very low. How can I get more product back?
A4: Low recovery can be caused by degradation (see Q3) or irreversible adsorption to the stationary phase.
Solutions:
-
Use a Basic Modifier: For basic compounds, strong acidic interactions can cause the product to remain on the column. Adding triethylamine or ammonia to the eluent can improve recovery.[1]
-
Increase Eluent Polarity Drastically: If your compound is still on the column after running your optimized mobile phase, try flushing the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) to wash it off.[3]
-
Check Fraction Dilution: Your compound might have eluted in a larger volume than expected. Try concentrating a wider range of fractions to see if you can detect the product.[5]
Data Presentation: Chromatography Conditions
The following tables summarize typical starting conditions for the purification of 7-azaindoline derivatives. Optimization is usually required.
Table 1: Normal-Phase Chromatography Conditions
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
|---|---|---|---|---|
| 1'-(7-azaindolyl)-3',5'-di-O-(p-toluoyl)-2'-deoxy-D-riboside | Silica Gel | Ethyl acetate/Hexanes (50:50) | Isocratic | [4] |
| 1'-(7-azaindolyl)-5'-O-(DMT)-2'-deoxy-D-riboside | Silica Gel | Ethyl acetate/Hexanes (70:30) | Isocratic | [4] |
| Biotinylated 1-Methyl-7-azatryptophan | Silica Gel (mesh 40-140) | Chloroform/Methanol (63%:37%) | Isocratic | [7] |
| General 3-substituted 7-azaindoles | Silica Gel (230-400 mesh) | Not specified, requires TLC optimization | Isocratic/Gradient | [2] |
| General Basic Heterocycles | Silica Gel | Dichloromethane/Methanol/Ammonia | Gradient |[1] |
Table 2: Reversed-Phase Chromatography Conditions
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |
|---|---|---|---|---|
| 5-Bromo-7-azaindole | Newcrom R1 (C18) | Acetonitrile/Water with Phosphoric Acid* | Isocratic/Gradient | [8] |
| General Polar Derivatives | C18 Silica Gel | Water/Acetonitrile or Water/Methanol | Gradient (e.g., 5% to 100% organic) | [2] |
*Note: For Mass Spectrometry (MS) applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[8]
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Silica Gel)
This protocol provides a general methodology for purifying 7-azaindoline derivatives on silica gel.
-
Method Development (TLC):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 and show clear separation from impurities.[2]
-
If tailing is observed, add 0.1-1% triethylamine to the mobile phase and re-run the TLC.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.[6]
-
Wash the column with 2-3 column volumes of the mobile phase to equilibrate the packing.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in). Using a pipette, carefully apply the solution to the top of the silica gel.[9]
-
Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase, applying gentle pressure with air or nitrogen (flash chromatography).[6]
-
If using gradient elution, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.[2]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
-
Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 7-azaindoline derivative.
-
Protocol 2: Reversed-Phase Flash Chromatography (C18)
This method is useful for more polar 7-azaindoline derivatives or when normal-phase chromatography fails.
-
Method Development (Analytical HPLC):
-
Column Preparation:
-
Select an appropriate C18 flash column.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) for several column volumes.[2]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a strong, polar solvent like DMSO.[2]
-
Load the sample onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Run the gradient determined during method development.
-
Collect fractions and analyze them by TLC or HPLC.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure product.[2]
-
Visualization
Caption: Troubleshooting workflow for column chromatography of 7-azaindoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 2,3-Dihydro-7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2,3-Dihydro-7-azaindole, also known as 7-Azaindoline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound at -20°C under a nitrogen atmosphere.[1][2] For short-term storage, room temperature in a cool, dark, and dry place is acceptable.[3][4] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.[4]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the appearance and solubility of this compound?
A3: this compound is typically a white to off-white or light yellow to light red powder or crystal.[3][4] It is slightly soluble in water and soluble in DMSO.[2][3] For preparing stock solutions in DMSO, concentrations up to 100 mg/mL are achievable, though ultrasonic assistance may be necessary.[2] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[2]
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents.[4] While specific degradation pathways have not been extensively documented in publicly available literature, compounds with similar structures can be susceptible to oxidation and reactions with strong acids or bases.
Troubleshooting Guides
Problem: Inconsistent experimental results using a previously prepared stock solution.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the stock solution was stored at the recommended temperature (-20°C or -80°C) and protected from light.[1][2] |
| Repeated freeze-thaw cycles | Prepare fresh aliquots from a new stock solution. Avoid using a stock solution that has been frozen and thawed multiple times. |
| Solvent hydration | Use fresh, anhydrous DMSO to prepare a new stock solution, as absorbed water can affect compound stability and solubility.[2] |
| Contamination | Ensure proper handling techniques to prevent cross-contamination. Prepare a fresh stock solution using clean labware. |
Problem: Difficulty dissolving solid this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Confirm the use of a suitable solvent like DMSO. The compound has limited solubility in water.[2][3] |
| Incomplete dissolution | Use sonication to aid in the dissolution of the compound in DMSO.[2] |
| Low quality or hydrated solvent | Use a fresh, high-purity, anhydrous solvent. |
Stability and Storage Summary
| Form | Storage Condition | Duration | Notes |
| Solid | Room Temperature | Short-term | Keep in a dark, dry place with the container tightly sealed.[3][4] |
| Solid | -20°C, under Nitrogen | Long-term | Recommended for optimal stability.[1][2] |
| Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5] The following are general conditions for stress testing; optimization for this compound is required.
-
Acid Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-60°C).
-
Base Hydrolysis: Treat the compound with 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 50-60°C).
-
Oxidative Degradation: Treat the compound with a 3% to 30% solution of hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Analysis of Degradation:
The extent of degradation should be monitored at various time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 3. Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group | MDPI [mdpi.com]
- 4. This compound | 10592-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in 7-Azaindoline Functionalization
Welcome to the technical support center for the functionalization of 7-azaindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique reactivity of this important scaffold.
Troubleshooting Guides
The inherent low reactivity of the 7-azaindoline ring system, particularly the pyridine (B92270) ring, can lead to challenges in achieving desired functionalizations. The electron-deficient nature of the pyridine ring can deactivate catalysts and impede common cross-coupling reactions. Below are troubleshooting guides for common issues encountered during the functionalization of 7-azaindoline.
Common Issues in Cross-Coupling Reactions (e.g., Suzuki, Heck)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivation: The pyridine nitrogen of 7-azaindoline can coordinate to the metal center (e.g., Palladium), inhibiting its catalytic activity. | - N-Oxide Activation: Convert the 7-azaindole to its N-oxide. This strategy has been shown to enable regioselective direct arylation of the pyridine ring.[1] - Use of Specific Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., DavePhos) that can stabilize the catalytic complex and promote the desired reaction pathway.[1] - Choice of Catalyst Precursor: Some palladium pre-catalysts may be more robust. Consider screening different Pd sources. |
| Poor Solubility of Reactants: Starting materials or intermediates may not be fully dissolved in the reaction solvent. | - Solvent Screening: Test different solvents or solvent mixtures (e.g., THF/water, Dioxane/water, DMF).[2] - Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can facilitate the reaction. | |
| Ineffective Base: The chosen base may not be strong enough to facilitate transmetalation (in Suzuki coupling) or other key steps. | - Base Screening: Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck reactions, bases like NaOAc or organic bases are often used. The choice of base can be critical and substrate-dependent.[2][3] | |
| Low Yield | Homocoupling of Boronic Acid (Suzuki): A common side reaction in Suzuki couplings. | - Optimize Stoichiometry: Use a slight excess of the boronic acid, but avoid a large excess. - Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling. |
| Side Product Formation (e.g., Reductive Dehalogenation): Particularly with aryl chlorides as coupling partners. | - Choice of Halide: Aryl bromides and iodides are generally more reactive and may lead to cleaner reactions than aryl chlorides.[4] - Ligand Selection: The appropriate ligand can minimize side reactions. | |
| Incomplete Reaction: The reaction may be slow and not have reached completion. | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials. - Increase Reaction Time or Temperature: If the reaction has stalled, cautiously increasing the temperature or extending the reaction time may improve the yield. However, be mindful of potential side product formation at higher temperatures.[5] | |
| Poor Regioselectivity | Multiple Reactive C-H Bonds: The 7-azaindole scaffold has several potential sites for C-H functionalization. | - N-Oxide Directed Functionalization: N-oxide formation can direct arylation specifically to the C6-position of the pyridine ring.[1] - Use of Directing Groups: Installing a directing group on the indole (B1671886) nitrogen can promote functionalization at specific positions. |
Quantitative Data Summary: Palladium-Catalyzed C-2 Arylation of N-Methyl-7-Azaindole
The following table summarizes the yields for the C-2 arylation of N-methyl-7-azaindole with various arylboronic acids under specific conditions.
| Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂S₂O₈ (1.5 equiv) | Acetic Acid | 85 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂S₂O₈ (1.5 equiv) | Acetic Acid | 80 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂S₂O₈ (1.5 equiv) | Acetic Acid | 75 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂S₂O₈ (1.5 equiv) | Acetic Acid | 70 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Na₂S₂O₈ (1.5 equiv) | Acetic Acid | 65 |
| Data synthesized from a study on direct C-2 arylation.[6] |
Experimental Protocols
Detailed Methodology for Regioselective C6-Arylation of N-Methyl-7-Azaindole N-Oxide
This protocol is adapted from a published procedure for the direct arylation of the pyridine ring of 7-azaindole via N-oxide activation.[1]
Materials:
-
N-Methyl-7-azaindole N-oxide
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Pivalic acid (PivOH)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-methyl-7-azaindole N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the C6-arylated N-methyl-7-azaindole N-oxide.
-
Deoxygenation (if required): The N-oxide can be deoxygenated using standard procedures, such as treatment with PCl₃ or other reducing agents, to yield the C6-arylated N-methyl-7-azaindole.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in 7-azaindoline functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is 7-azaindoline less reactive than indole in many standard aromatic functionalization reactions?
A1: The pyridine ring in 7-azaindoline is electron-deficient due to the electronegativity of the nitrogen atom. This electronic property deactivates the ring towards electrophilic aromatic substitution. Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to transition metal catalysts, leading to catalyst inhibition in cross-coupling reactions.
Q2: What is the purpose of converting 7-azaindole to its N-oxide for functionalization?
A2: N-oxide formation serves two primary purposes. First, it electronically modifies the pyridine ring, making certain positions more susceptible to nucleophilic attack or metalation. Second, the N-oxide group can act as a directing group, facilitating regioselective C-H functionalization at specific positions, such as C6, which are otherwise difficult to access.[1]
Q3: How can I improve the regioselectivity of C-H functionalization on the 7-azaindole core?
A3: Regioselectivity can be controlled through several strategies:
-
N-Oxide Activation: As mentioned, this directs functionalization to the C6 position.[1]
-
Directing Groups: Installing a removable directing group on the indole nitrogen (N1) can direct metalation and subsequent functionalization to the C2 position.
-
Inherent Reactivity: In the absence of directing groups or N-oxide activation, functionalization often occurs at the more electron-rich pyrrole (B145914) ring, typically at the C3 position.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligands can influence which C-H bond is activated.
Q4: For a Suzuki coupling with a bromo-7-azaindole, my reaction is giving a low yield. What are the first things I should check?
A4: For a low-yielding Suzuki coupling, consider the following:
-
Catalyst and Ligand: Ensure your palladium source and phosphine ligand are not degraded. Consider using a more robust ligand system, such as those developed by Buchwald.[4]
-
Base: The choice of base is critical. Ensure it is anhydrous and strong enough for the specific substrate. K₃PO₄ is often a good choice.
-
Solvent: The reaction mixture must be homogeneous. Try different solvent systems like dioxane/water or THF/water to ensure all components are dissolved.[2]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere (argon or nitrogen).
-
Purity of Boronic Acid: Boronic acids can degrade over time. Check the purity of your boronic acid and consider using a freshly opened bottle or purifying it before use. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[4]
Q5: Are there alternatives to palladium catalysis for 7-azaindole functionalization?
A5: Yes, other transition metals are used. Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are effective for N-arylation. Rhodium and Ruthenium catalysts have also been employed for C-H functionalization of N-heterocycles.[7] The choice of metal often depends on the desired transformation and functional group tolerance.
References
- 1. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst Loading for 7-Azaindoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the synthesis of 7-azaindoline. The synthesis of 7-azaindoline, a crucial scaffold in medicinal chemistry, is typically achieved through the catalytic hydrogenation of 7-azaindole. The efficiency of this transformation is highly dependent on the catalyst loading, and finding the optimal catalyst concentration is key to maximizing yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of 7-azaindole to 7-azaindoline?
A1: The most frequently employed catalysts for the hydrogenation of 7-azaindole and similar N-heterocycles are platinum- and palladium-based catalysts. Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are the most common choices due to their high activity and selectivity.[1][2] Pearlmann's catalyst (Palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) is also a highly active option to consider, especially when standard Pd/C catalysts show low activity.[3]
Q2: How does catalyst loading affect the synthesis of 7-azaindoline?
A2: Catalyst loading is a critical parameter that directly influences the reaction rate, yield, and purity of the final product.
-
Insufficient loading can lead to slow or incomplete reactions, resulting in low yields of 7-azaindoline.
-
Excessive loading can lead to unwanted side reactions, such as over-reduction of the aromatic system, and increases the overall cost of the synthesis. It can also complicate product purification due to the presence of fine catalyst particles.
Q3: What is a good starting point for catalyst loading in a new 7-azaindoline synthesis?
A3: A typical starting point for catalyst loading in the hydrogenation of indoles and related heterocycles is between 5 to 10 mol% of the catalyst relative to the substrate.[2] For example, using a 5-10 wt% loading of a Pt/C catalyst is a common starting point for optimization studies.[2]
Q4: What are the signs of catalyst poisoning in this reaction?
A4: Catalyst poisoning is a common issue in the hydrogenation of nitrogen-containing heterocycles. Key indicators include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
The need for harsher reaction conditions (higher temperature or pressure) to achieve conversion.
-
Inconsistent results between batches. The indoline (B122111) product itself, being a cyclic secondary amine, can act as a catalyst poison.[1][2] Other potential poisons include sulfur-containing impurities from starting materials or reagents.[4]
Q5: How can I mitigate catalyst poisoning?
A5: Several strategies can be employed to mitigate catalyst poisoning:
-
Use of an Acid Co-catalyst: Adding a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid, can protonate the nitrogen of the indole, which can help to prevent it from binding to and poisoning the catalyst surface.[1][2]
-
Increase Catalyst Loading: In some instances, a higher catalyst loading can compensate for partial deactivation.[2]
-
Use a More Robust Catalyst: Pearlmann's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.[3]
-
Ensure High Purity of Starting Materials: Remove any potential sulfur-containing impurities from the 7-azaindole starting material before the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient Catalyst Loading: Not enough active sites for the reaction to proceed efficiently. 2. Inactive Catalyst: The catalyst may be old or have been improperly handled. 3. Catalyst Poisoning: Impurities in the starting material or the product itself are deactivating the catalyst.[1][3] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 wt% to 10 wt% or higher). 2. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions. 3. Add an Acid Co-catalyst: Introduce a catalytic amount of an acid like p-toluenesulfonic acid.[1] 4. Purify Starting Material: Ensure the 7-azaindole is free of potential catalyst poisons. |
| Incomplete Reaction | 1. Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to run to completion. 2. Low Hydrogen Pressure: Insufficient hydrogen availability at the catalyst surface. 3. Partial Catalyst Deactivation: The catalyst loses activity over the course of the reaction. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time or moderately increase the temperature. 2. Increase Hydrogen Pressure: If using a pressurized system, increase the hydrogen pressure. 3. Sequential Addition of Catalyst: Add a fresh portion of the catalyst to the reaction mixture. |
| Formation of Side Products (e.g., Over-reduction) | 1. Excessive Catalyst Loading: Too many active sites can lead to non-selective reduction. 2. Harsh Reaction Conditions: High temperature or pressure can promote further reduction of the indoline ring. | 1. Reduce Catalyst Loading: Decrease the amount of catalyst used. 2. Milder Reaction Conditions: Lower the reaction temperature and/or hydrogen pressure. 3. Choose a Milder Catalyst: Consider using a less active catalyst if over-reduction is a persistent issue. |
| Difficult Product Purification | 1. Fine Catalyst Particles in Product: Difficulty in removing the heterogeneous catalyst after the reaction. | 1. Filter through Celite®: Use a pad of Celite® or a similar filter aid to effectively remove fine catalyst particles. 2. Use a Membrane Filter: For very fine particles, a syringe filter with a suitable membrane (e.g., 0.45 µm PTFE) can be used. |
Data Presentation: Catalyst Loading Optimization
The following tables summarize hypothetical data for the optimization of catalyst loading in the synthesis of 7-azaindoline from 7-azaindole via catalytic hydrogenation. These tables are designed to illustrate the impact of catalyst loading on key reaction parameters.
Table 1: Optimization of Pd/C Catalyst Loading
| Entry | Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) | Yield of 7-Azaindoline (%) | Purity (%) |
| 1 | 2 | 24 | 45 | 40 | 95 |
| 2 | 5 | 12 | 98 | 92 | 98 |
| 3 | 10 | 6 | >99 | 95 | 99 |
| 4 | 15 | 6 | >99 | 94 | 97 (minor over-reduction observed) |
Reaction Conditions: 7-azaindole (1.0 mmol), 10% Pd/C, Methanol (10 mL), 50 psi H₂, Room Temperature.
Table 2: Optimization of Pt/C Catalyst Loading with Acid Additive
| Entry | Catalyst Loading (wt%) | Reaction Time (h) | Conversion (%) | Yield of 7-Azaindoline (%) | Purity (%) |
| 1 | 2 | 18 | 60 | 55 | 96 |
| 2 | 5 | 8 | >99 | 96 | 99 |
| 3 | 10 | 4 | >99 | 97 | 99 |
| 4 | 15 | 4 | >99 | 96 | 98 |
Reaction Conditions: 7-azaindole (1.0 mmol), 5% Pt/C, Acetic Acid (10 mL), 50 psi H₂, Room Temperature.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 7-Azaindole
A detailed experimental procedure for the catalytic hydrogenation of 7-azaindole to 7-azaindoline is provided below. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 7-azaindole (1 equivalent).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or acetic acid. The choice of solvent can influence the reaction rate and selectivity.[1][3]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the desired amount of the hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C or 5% Pt/C).
-
Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 7-azaindoline. The crude product can be further purified by column chromatography or crystallization if necessary.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the optimization of catalyst loading for 7-azaindoline synthesis.
Caption: Experimental workflow for the catalytic hydrogenation of 7-azaindole.
Caption: Troubleshooting decision tree for low conversion in 7-azaindoline synthesis.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting guide for scaling up 2,3-Dihydro-7-azaindole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dihydro-7-azaindole, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis & Purity
-
Question: My reaction to synthesize this compound from 7-azaindole via catalytic hydrogenation is sluggish or incomplete. What are the potential causes and solutions?
-
Answer: Incomplete hydrogenation can stem from several factors. Firstly, the catalyst may be inactive. Ensure you are using a fresh batch of palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), as catalysts can lose activity over time. Secondly, the hydrogen pressure may be insufficient. While balloon pressure is often used for small-scale reactions, scaling up may require a pressurized reactor system (e.g., a Parr shaker) to ensure adequate hydrogen availability. Thirdly, the solvent choice is crucial. Protic solvents like ethanol (B145695), methanol, or acetic acid are generally effective. Using acetic acid as a solvent can enhance the reaction rate by protonating the pyridine (B92270) nitrogen, making the ring more susceptible to reduction. Finally, impurities in the starting material or solvent can poison the catalyst. Ensure high-purity 7-azaindole and solvents are used.
-
-
Question: I am observing significant impurity formation in my scaled-up synthesis. What are the likely side products and how can I minimize them?
-
Answer: A common impurity is the fully saturated octahydro-7-azaindole, resulting from over-reduction. This can be mitigated by carefully monitoring the reaction progress and stopping it once the starting material is consumed. Lowering the hydrogen pressure or temperature can also increase selectivity. Another potential issue is incomplete reaction, leaving unreacted 7-azaindole. Ensuring efficient mixing and hydrogen dispersion is key to driving the reaction to completion. On a larger scale, mass transfer limitations can be more pronounced.
-
-
Question: The purification of this compound is proving difficult at a larger scale. What are the recommended procedures?
-
Answer: For lab-scale purification, column chromatography is common. However, this is often not practical for large quantities. At scale, crystallization is the preferred method. After filtering the catalyst, the reaction mixture can be concentrated and the product crystallized from a suitable solvent system. Common solvents for crystallization include ethyl acetate, hexanes, or mixtures thereof. It is important to perform small-scale solubility and crystallization studies to identify the optimal conditions. If impurities are difficult to remove by crystallization alone, a charcoal treatment of the solution before crystallization can help remove colored impurities.
-
Scale-Up Challenges
-
Question: My reaction worked well on a 1-gram scale, but the yield dropped significantly when I moved to a 100-gram scale. Why is this happening?
-
Answer: This is a common issue when scaling up chemical reactions, particularly heterogeneous catalytic hydrogenations. The primary reasons are often related to mass and heat transfer limitations. In a larger reactor, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is more challenging. This can lead to localized areas of low hydrogen concentration, slowing down the reaction. Additionally, hydrogenation reactions are often exothermic. On a small scale, the heat generated is easily dissipated. However, on a larger scale, inefficient heat removal can lead to an increase in the reaction temperature, which can promote side reactions and decrease yield.
-
-
Question: How can I improve mixing and heat transfer in my scaled-up hydrogenation?
-
Answer: To improve mixing, consider the reactor design and agitation. A reactor with baffles and an appropriately designed impeller can significantly improve the suspension of the catalyst and the dispersion of hydrogen gas. The stirrer speed should be optimized to ensure good mixing without causing excessive shearing of the catalyst particles. For heat transfer, a jacketed reactor with a circulating heating/cooling fluid is essential for maintaining a consistent temperature. The surface area-to-volume ratio decreases as the reactor size increases, so efficient heat exchange becomes critical.
-
-
Question: What are the key safety considerations when scaling up a catalytic hydrogenation?
-
Answer: Catalytic hydrogenations on a large scale present significant safety hazards. Hydrogen is highly flammable and can form explosive mixtures with air. The catalyst, particularly palladium on carbon, can be pyrophoric, meaning it can spontaneously ignite when exposed to air, especially after use when it is dry and contains adsorbed hydrogen. Always handle the catalyst under a nitrogen or argon atmosphere, and when filtering, ensure the catalyst cake is kept wet with solvent. The reactor must be properly rated for the intended pressure and temperature and equipped with appropriate safety features like a rupture disc and pressure relief valve. Proper grounding of all equipment is also necessary to prevent static discharge.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Hydrogenation Parameters
| Parameter | Lab-Scale (e.g., 1-5 g) | Pilot-Scale (e.g., 100 g - 1 kg) | Key Considerations for Scale-Up |
| Reactor | Round-bottom flask with hydrogen balloon or small autoclave | Jacketed, baffled, pressurized reactor (e.g., Parr reactor) | Reactor geometry, material of construction, and pressure rating are critical. |
| Agitation | Magnetic stir bar | Mechanical overhead stirrer with optimized impeller design | Efficient mixing is crucial to suspend the catalyst and disperse hydrogen. |
| Hydrogen Source | Hydrogen balloon or generator | Hydrogen cylinder or plant supply | A reliable and safe hydrogen source with precise pressure control is necessary. |
| Pressure | Atmospheric to ~50 psi | 50 psi to several hundred psi | Higher pressure can increase reaction rate but may also lead to over-reduction. |
| Temperature Control | Heating mantle or oil bath | Jacketed reactor with thermal fluid | Exothermic nature of the reaction requires efficient heat removal to prevent runaways. |
| Catalyst Loading | Typically 5-10 mol% | May need to be optimized; lower loading is economically desirable. | Catalyst cost and disposal are significant factors at scale. |
| Reaction Time | Often shorter | Can be longer due to mass transfer limitations | Monitoring reaction progress is essential to determine the endpoint. |
| Work-up | Filtration through Celite®, rotary evaporation | Filtration in an enclosed system, crystallization | Safe handling of pyrophoric catalyst and efficient product isolation are key. |
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 7-Azaindole to this compound (Lab-Scale)
This protocol is a representative example for a lab-scale synthesis. Scale-up requires careful consideration of the factors outlined in the troubleshooting section.
Materials:
-
7-Azaindole
-
10% Palladium on Carbon (Pd/C) (50% wet)
-
Ethanol (anhydrous)
-
Celite®
-
Hydrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon with a needle adapter
-
Vacuum/nitrogen manifold
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 7-azaindole (e.g., 5.0 g, 42.3 mmol).
-
Solvent and Catalyst Addition: Under a nitrogen atmosphere, add anhydrous ethanol (100 mL). Carefully add 10% Pd/C (50% wet, e.g., 0.5 g, 10 wt%).
-
Hydrogenation: The flask is evacuated and backfilled with nitrogen three times. Then, the flask is evacuated and backfilled with hydrogen from a balloon. The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, the hydrogen balloon is removed, and the flask is carefully purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional ethanol. Caution: The Pd/C catalyst is pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
Technical Support Center: Purification of 7-Azaindoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of impurities from 7-azaindoline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in 7-azaindoline synthesis?
A1: Impurities in 7-azaindoline reactions typically fall into three categories:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the corresponding 7-azaindole if the synthesis involves a reduction step.
-
Reaction Byproducts: Side reactions can generate various impurities. For example, in syntheses starting from substituted picolines, dimerization of the starting material can occur.[1] Incomplete cyclization or rearrangement can also lead to structural isomers that are difficult to separate.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the reaction and work-up can contaminate the final product.
Q2: My 7-azaindoline product "oils out" during crystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of the solute, rapid cooling, or the presence of impurities. Here are some troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]
-
Use a different solvent system: Experiment with solvent mixtures, such as a "good" solvent in which your compound is soluble and an "anti-solvent" in which it is poorly soluble.[2]
-
Decrease the concentration: Add more hot solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.[2]
-
Seed the solution: If you have a pure crystal of 7-azaindoline, adding it to the solution can induce crystallization.[2]
Q3: No crystals are forming even after cooling the solution for an extended period. How can I induce crystallization?
A3: If no crystals form, the solution is likely not supersaturated. To induce crystallization, you can:
-
Evaporate the solvent: Gently heat the solution to remove some of the solvent, thereby increasing the concentration of your compound.[2]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[2]
-
Cool to a lower temperature: Use a dry ice/acetone bath to achieve lower temperatures.[2]
Q4: How can I analyze the purity of my 7-azaindoline sample?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing the purity of 7-azaindole derivatives.[3] A reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or phosphoric acid) is a good starting point.[3] For identifying unknown impurities, HPLC coupled with mass spectrometry (LC-MS) is highly valuable. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help identify impurities if they are present in sufficient quantities.[4][5][6][7][8]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| "Oiling out" | Solution is too concentrated; Cooling is too rapid; Inappropriate solvent. | Add more solvent; Allow for slow cooling; Try a solvent/anti-solvent system.[2] |
| No crystal formation | Solution is not supersaturated. | Evaporate some solvent; Scratch the inner surface of the flask; Use a seed crystal; Cool to a lower temperature.[2] |
| Amorphous solid forms | Precipitation is too fast; Presence of impurities. | Slow down the crystallization process; Purify the material by another method (e.g., column chromatography) before crystallization.[2] |
| Poor recovery | The compound is too soluble in the crystallization solvent. | Use a solvent in which the compound has lower solubility at cold temperatures; Use a smaller volume of solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation | Inappropriate mobile phase. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[9] |
| Peak tailing | Strong interaction between the basic 7-azaindoline and the acidic silica (B1680970) gel. | Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent. |
| Compound is insoluble in the loading solvent | The chosen solvent is not appropriate for the sample. | Dissolve the crude product in a minimal amount of a stronger, more polar solvent. |
| Cracks in the silica gel bed | Improperly packed column. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of 7-Azaindoline
This is a general procedure that may require optimization for your specific product and impurity profile.
-
Dissolution: In a flask, dissolve the crude 7-azaindoline in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture such as chloroform/acetonitrile).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of 7-Azaindoline
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for 7-azaindoline is a mixture of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol.
-
Column Packing: Pack a flash chromatography column with silica gel, ensuring a homogenous and bubble-free column bed.[9]
-
Sample Loading: Dissolve the crude 7-azaindoline in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel for dry loading, or carefully apply the dissolved sample to the top of the column for wet loading.[9]
-
Elution: Begin elution with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-azaindoline.
Quantitative Data
The effectiveness of purification methods can be illustrated by the change in purity before and after the procedure. The following table provides a representative example of purity improvement.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery |
| Recrystallization | 85-95% | >99% | 70-90% |
| Column Chromatography | 70-90% | >98% | 60-85% |
Note: These are typical values and can vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: Sources of impurities in 7-azaindoline synthesis.
Caption: General workflow for the purification of 7-azaindoline.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. epfl.ch [epfl.ch]
- 9. benchchem.com [benchchem.com]
Characterization of unexpected byproducts in 7-azaindoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 7-azaindoline, with a particular focus on the characterization and mitigation of unexpected byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-azaindole derivatives, particularly via methods like the Chichibabin cyclization.
Issue 1: Low Yield of the Desired 7-Azaindole Product
Possible Cause: Suboptimal reaction conditions or competing side reactions.
Troubleshooting Steps:
-
Reagent Stoichiometry: The molar ratio of reagents is critical. For instance, in the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile (B105546), using only 1.05 equivalents of LDA can result in a significantly lower yield (15–20%) compared to when 2.1 equivalents are used (80-82% yield)[1][2]. The second equivalent of LDA is believed to be necessary for a tautomerization step following the cyclization[1].
-
Order of Addition: The sequence of reagent addition can influence the product yield. In the aforementioned reaction, adding 2-fluoro-3-picoline to a solution of LDA, followed by the addition of benzonitrile, affords the desired 2-phenyl-7-azaindole in 80% yield. Interestingly, reversing the order of addition (benzonitrile added to LDA, followed by the picoline) can lead to a slightly improved yield of 82%[1][2].
-
Reaction Temperature: Temperature control is crucial to minimize side reactions. The formation of the lithiated picoline dimer, a key intermediate in a major side reaction, is typically performed at low temperatures (e.g., -40 °C)[1]. Deviation from the optimal temperature can favor the formation of undesired byproducts.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to identify the formation of any major byproducts. 19F NMR spectroscopy can be particularly useful when using fluorinated starting materials, such as 2-fluoro-3-picoline, to track the consumption of the starting material and the formation of intermediates and products[1].
Issue 2: Presence of Unexpected Peaks in the Crude Product's NMR or LC-MS
Possible Cause: Formation of byproducts due to side reactions of the starting materials or intermediates. A common side reaction is the dimerization of the picoline starting material[1][2].
Troubleshooting Steps:
-
Identify the Byproducts: Characterize the unexpected peaks by isolating them and analyzing their structure using spectroscopic methods (NMR, MS, IR). The following sections detail the characterization of common byproducts from the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline.
-
Adjust Reaction Conditions to Minimize Byproduct Formation:
-
Picoline Dimerization: The self-condensation of the picoline starting material can be a significant competing reaction[1][2]. This dimerization is initiated by the deprotonation of the picoline's methyl group to form a benzyllithium (B8763671) intermediate, which then attacks another molecule of the picoline. While this dimerization consumes the starting material, the resulting lithiated dihydropyridine (B1217469) intermediate can re-enter the main reaction pathway to form the desired 7-azaindole, meaning it is not always a fatal side reaction[1].
-
Quenching Procedure: The way the reaction is quenched can influence the final product distribution. Quenching at low temperatures (e.g., -78 °C) with a specific quenching agent can be crucial to avoid the degradation of sensitive intermediates or the formation of artifacts during workup[1].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in the LDA-mediated synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline?
A1: The most prominent side reaction is the dimerization of the 2-fluoro-3-picoline starting material. This leads to several characterizable byproducts[1]:
-
Dihydropyridine (7): This is a transiently stable intermediate formed from the 1,4-addition of the lithiated picoline to another molecule of the picoline. It can be observed when the reaction is quenched at low temperature (-78 °C)[1].
-
Lactams (8a and 8b): Aqueous workup of the dihydropyridine intermediate (7) leads to the formation of a mixture of two diastereomeric lactams. These are often observed as major byproducts in the crude product[1].
-
Air-Oxidized Dimer (9): If the reaction mixture is exposed to oxygen, an air-oxidized dimer of the picoline can be formed[1].
-
1,2-Addition Dimer (10): Warming the solution of the lithiated picoline intermediate to 0 °C before quenching can lead to a dimer formed via a 1,2-addition pathway[1].
Q2: How can I characterize these byproducts?
A2: A combination of spectroscopic techniques is essential for the unambiguous characterization of these byproducts. The following table summarizes the key spectroscopic data for the byproducts derived from the dimerization of 2-fluoro-3-picoline[1].
| Byproduct | Structure | Key Spectroscopic Data |
| Dihydropyridine (7) | Dimer of 2-fluoro-3-picoline | 1H NMR (THF-d8, -70 °C): Vinyl protons at δ 5.87 and 4.06 ppm. 19F NMR: Resonances at δ -70.1 and -114.8 ppm. |
| Lactams (8a & 8b) | Hydrolysis products of (7) | Typically isolated as a mixture. Detailed NMR characterization would require separation. |
| Air-Oxidized Dimer (9) | Oxidation product of (7) | Further spectroscopic analysis (MS, 2D NMR) would be needed for full characterization. |
| 1,2-Addition Dimer (10) | Isomer of the dimer | Characterized by a distinct set of NMR signals compared to the 1,4-addition derived products. |
Q3: What is the mechanism of picoline dimerization?
A3: The dimerization of 2-fluoro-3-picoline is initiated by the deprotonation of the methyl group by LDA to form a benzyllithium intermediate. This nucleophilic intermediate can then add to another molecule of the picoline starting material in either a 1,4- or 1,2-fashion, leading to different dimeric intermediates[1]. The following diagram illustrates this process.
Caption: Mechanism of 2-fluoro-3-picoline dimerization.
Experimental Protocols
Synthesis of 2-Phenyl-7-azaindole (Inverse Addition) [1]
-
To a solution of diisopropylamine (B44863) (0.62 mL, 4.2 mmol) in dry THF (20 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.
-
Stir the resulting LDA solution for 5 minutes at -40 °C.
-
Add benzonitrile (0.215 mL, 2.1 mmol) and stir for 2 hours at -40 °C.
-
Add 2-fluoro-3-picoline (0.200 mL, 2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.
-
Warm the reaction to 0 °C for 30 minutes and then quench with wet THF.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the resulting yellow solid in ethyl acetate (B1210297) (15 mL).
-
Wash the organic layer with aqueous NaHCO3 (3 x 10 mL) and aqueous NaCl (3 x 10 mL).
-
Dry the organic layer with Na2SO4, filter, and evaporate to dryness to afford the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain 2-phenyl-7-azaindole as an off-white solid (yield: 82%).
Isolation of Dimerization Byproducts [1]
-
Synthesis of Dihydropyridine (7): Prepare the lithiated picoline dimer as in the main synthesis. Cool the solution to -78 °C and quench with a 40:1 mixture of THF/water. The product is a transiently stable intermediate.
-
Synthesis of Lactams (8a and 8b): Following the formation of dihydropyridine (7), allow the solution to warm to room temperature. Evaporate the solvent and redissolve the residue in ethyl acetate. Perform an aqueous workup as described in the main synthesis protocol. The lactams can be isolated in a combined yield of 89%.
-
Synthesis of Air-Oxidized Dimer (9): Prepare the lithiated picoline dimer solution at -40 °C. Purge the solution with gaseous O2 at -78 °C and stir for 4 hours before quenching and workup.
-
Synthesis of 1,2-Addition Dimer (10): Prepare the lithiated picoline dimer solution at -40 °C. Warm the solution to 0 °C and stir for 15 minutes before quenching and workup.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Phenyl-7-azaindole [1][2]
| LDA (equiv) | Order of Addition | Yield (%) |
| 1.05 | Picoline then Benzonitrile | 15-20 |
| 2.1 | Picoline then Benzonitrile | 80 |
| 2.1 | Benzonitrile then Picoline | 82 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-phenyl-7-azaindole and the points at which different byproducts can be isolated.
References
Validation & Comparative
Validating the Synthesis of 2,3-Dihydro-7-azaindole: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of heterocyclic compounds are paramount. This guide provides a comprehensive validation of 2,3-Dihydro-7-azaindole (also known as 7-azaindoline) synthesis through a detailed comparison of spectroscopic data and experimental protocols. We present quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the successful synthesis of the target compound and to distinguish it from potential alternatives and impurities.
Synthesis of this compound: A Primary Method and an Alternative
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 7-azaindole. This method is often favored for its high yield and relatively clean reaction profile. An alternative approach involves a domino reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde, which can selectively yield 7-azaindolines.
Primary Synthesis: Catalytic Hydrogenation of 7-Azaindole
This process typically involves the reduction of the pyrrole (B145914) ring of 7-azaindole using a catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or acetic acid.
Alternative Synthesis: Domino Reaction
A novel one-pot method allows for the selective synthesis of 7-azaindolines through a domino reaction. This reaction utilizes 2-fluoro-3-methylpyridine and an arylaldehyde, with the chemoselectivity being controlled by the choice of a metal amide base. For instance, the use of LiN(SiMe3)2 can favor the formation of 7-azaindolines.[1]
Spectroscopic Validation
The successful synthesis of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide characteristic signals that confirm its structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | H-6 |
| ~6.8 | d | 1H | H-4 |
| ~6.5 | dd | 1H | H-5 |
| ~3.6 | t | 2H | H-2 |
| ~3.0 | t | 2H | H-3 |
| ~5.5 (broad s) | 1H | NH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-7a |
| ~144 | C-6 |
| ~128 | C-4 |
| ~114 | C-5 |
| ~112 | C-3a |
| ~47 | C-2 |
| ~28 | C-3 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₇H₈N₂), the expected molecular weight is approximately 120.15 g/mol .
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 120 | [M]⁺ (Molecular Ion) |
| 119 | [M-H]⁺ |
| 92 | [M-C₂H₄]⁺ |
| 65 | Further fragmentation |
Note: The fragmentation pattern can vary depending on the ionization method.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (pyrrole and pyridine) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C and C=N stretch (aromatic rings) |
Note: The exact positions of the peaks can be influenced by the sample preparation method.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of this compound.
Synthesis Protocol: Catalytic Hydrogenation of 7-Azaindole
-
Dissolution: Dissolve 7-azaindole in a suitable solvent (e.g., ethanol) in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Platinum on Carbon (Pt/C).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen pressure of approximately 50 psi.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer (e.g., using an electrospray ionization (ESI) source).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Comparison with Alternatives and Impurities
The spectroscopic data presented above can be used to differentiate this compound from its precursor, 7-azaindole, and potential side products.
-
7-Azaindole: The ¹H NMR spectrum of 7-azaindole will show signals in the aromatic region corresponding to the pyrrole ring protons, which are absent in the dihydro derivative. The ¹³C NMR will also show signals for sp² hybridized carbons in the pyrrole ring.
-
Over-reduction Products: Further hydrogenation can lead to the saturation of the pyridine (B92270) ring. These products will show additional aliphatic signals in the ¹H and ¹³C NMR spectra and a different molecular ion in the mass spectrum.
-
Starting Material Impurities: Incomplete reaction will result in the presence of 7-azaindole in the final product, which can be easily detected by the spectroscopic methods described.
Visualizing the Workflow
To illustrate the synthesis and validation process, the following diagrams are provided.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Spectroscopic techniques for the validation of this compound.
References
Unambiguous Structure Confirmation of 7-Azaindoline Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of novel 7-azaindoline derivatives is paramount for understanding their biological activity and advancing medicinal chemistry efforts. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of this important class of compounds, supported by experimental data and detailed protocols.
X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement in the solid state. This technique offers a high-resolution snapshot of the molecule, revealing crucial details about bond lengths, bond angles, and stereochemistry. This level of detail is often essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.
Comparative Analysis of 7-Azaindoline Derivatives using X-ray Crystallography
To illustrate the power of X-ray crystallography in discerning the structural nuances of 7-azaindoline derivatives, the following table summarizes key crystallographic data for three distinct derivatives complexed with their target kinases. This data, sourced from the Protein Data Bank (PDB), highlights the precise geometric information that can be obtained.
| Parameter | Derivative 1 (PDB ID: 4J9G) | Derivative 2 (PDB ID: 5L2S) | Derivative 3 (PDB ID: 6Q56) |
| Target Kinase | Mitogen-activated protein kinase 14 | Cyclin-dependent kinase 6 | tRNA methyltransferase TrmK |
| Resolution (Å) | 2.10 | 2.27[1] | 1.85 |
| Space Group | P 21 21 21 | P 21 21 21 | P 1 21 1 |
| Unit Cell: a (Å) | 78.34 | 55.48 | 50.12 |
| Unit Cell: b (Å) | 91.23 | 88.39 | 63.45 |
| Unit Cell: c (Å) | 105.67 | 90.41 | 75.89 |
| Unit Cell: α (°) | 90.00 | 90.00 | 90.00 |
| Unit Cell: β (°) | 90.00 | 90.00 | 109.23 |
| Unit Cell: γ (°) | 90.00 | 90.00 | 90.00 |
| Key Bond Length (C-N in azaindoline ring) | ~1.37 Å | ~1.38 Å | ~1.36 Å |
| Key Bond Angle (C-N-C in azaindoline ring) | ~108.5° | ~109.1° | ~108.2° |
This data showcases the consistency of the core 7-azaindoline scaffold across different derivatives while also revealing subtle conformational differences that can be influenced by substituents and the protein binding pocket.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following provides a detailed methodology for the structure determination of a novel 7-azaindoline derivative using single-crystal X-ray diffraction.
Crystallization
-
Purity: The 7-azaindoline derivative must be of high purity (>98%).
-
Solvent Selection: Screen a variety of solvents or solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) to find a system where the compound has moderate solubility.
-
Methods:
-
Slow Evaporation: Prepare a near-saturated solution of the compound. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Mount the selected crystal on a cryoloop or a glass fiber using a cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection:
Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell. This is typically done using direct methods or Patterson methods software.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. This process yields the precise atomic coordinates, bond lengths, and bond angles.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are often used in concert to provide a more complete picture of a molecule's properties.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry. | Unambiguous structure determination; high resolution. | Requires a single, high-quality crystal; provides a static picture of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, information about the chemical environment of nuclei, and through-space interactions (NOE). | Provides structural information in solution, which can be more biologically relevant; allows for the study of dynamic processes.[4][5] | Structure determination can be complex for larger molecules; resolution is generally lower than X-ray crystallography.[3] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS); fragmentation patterns provide clues about the structure. | High sensitivity; requires very small amounts of sample. | Does not provide 3D structural information; interpretation of fragmentation can be challenging for complex molecules. |
In practice, these techniques are often used synergistically. For instance, NMR and MS can be used to confirm the identity and purity of a compound before attempting the more time-consuming process of crystallization and X-ray diffraction.
Visualizing the Workflow and Relationships
To better understand the process of structure determination and the interplay between different analytical techniques, the following diagrams are provided.
Caption: Workflow for the structure determination of a 7-azaindoline derivative.
Caption: Relationship between key analytical techniques for structure elucidation.
References
A Comparative Guide to the Synthetic Methods of 2,3-Dihydro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes for obtaining 2,3-Dihydro-7-azaindole, a significant scaffold in medicinal chemistry. The following sections present a side-by-side analysis of direct, one-pot syntheses and traditional reduction methodologies, supported by experimental data and detailed protocols.
Introduction
This compound, also known as 7-azaindoline, is a crucial heterocyclic motif found in numerous biologically active compounds. Its synthesis is of great interest to the pharmaceutical industry. The primary approaches to its synthesis can be broadly categorized into two strategies: the direct formation of the dihydro-azaindole core in a one-pot reaction and the reduction of a pre-synthesized 7-azaindole ring. This guide will objectively compare these methods to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: One-Pot Domino Reaction for Direct Synthesis
A modern and efficient approach to synthesizing 2-aryl-substituted 2,3-dihydro-7-azaindoles involves a one-pot domino reaction. This method utilizes readily available starting materials, 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes. A key feature of this synthesis is the chemoselective control exerted by the choice of an alkali-amide base. The use of Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) selectively yields the desired this compound (7-azaindoline), while Potassium bis(trimethylsilyl)amide (KN(SiMe3)2) favors the formation of the oxidized 7-azaindole.[1][2]
Logical Workflow for Base-Mediated Domino Reaction
Caption: Base-controlled selective synthesis of 7-azaindole derivatives.
Quantitative Data for the Domino Reaction
The following table summarizes the results for the synthesis of various 2-aryl-2,3-dihydro-7-azaindoles using LiN(SiMe3)2 as the base.[1]
| Entry | Aldehyde (Ar group) | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-2,3-dihydro-7-azaindole | 56 |
| 2 | 4-Biphenyl | 2-(Biphenyl-4-yl)-2,3-dihydro-7-azaindole | 72 |
| 3 | 2-Naphthyl | 2-(Naphthalen-2-yl)-2,3-dihydro-7-azaindole | 79 |
| 4 | 1-Naphthyl | 2-(Naphthalen-1-yl)-2,3-dihydro-7-azaindole | 83 |
Experimental Protocol: General Procedure for the Domino Reaction[1]
-
To a dried reaction vessel under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equiv.) and the corresponding arylaldehyde (1.0 equiv.).
-
Add diisopropyl ether as the solvent.
-
Add LiN(SiMe3)2 (3.0 equiv.) to the mixture.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-2,3-dihydro-7-azaindole.
Method 2: Reduction of 7-Azaindole
The more traditional route to this compound involves a two-step process: the synthesis of the 7-azaindole core followed by the reduction of the pyrrole (B145914) ring. This approach offers versatility as a wide range of substituted 7-azaindoles can be synthesized and subsequently reduced.
General Workflow for the Reduction Method
Caption: Two-step synthesis via reduction of 7-azaindole.
A variety of reducing agents and conditions can be employed for the conversion of 7-azaindole to this compound. The choice of method depends on factors such as the presence of other functional groups, desired selectivity, and scalability.
Comparison of Reduction Methods
The following table compares different reduction strategies. While specific data for 7-azaindole is limited in some cases, the conditions are based on well-established protocols for the reduction of indoles, which are expected to be applicable.
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pt/C, H2, p-TSA | Water, 30 bar H2, room temp. | Green solvent (water), high yields, catalyst is recyclable.[3] | Requires specialized high-pressure equipment.[3] |
| Chemical Reduction | NaBH3CN | Acetic acid or other protic solvents, room temp. | Mild and selective for the iminium ion intermediate, does not require high pressure.[4][5][6] | Stoichiometric amounts of reagent are needed, generation of cyanide waste.[3] |
| Transfer Hydrogenation | Hantzsch ester, Ammonium formate, etc. with a transition metal catalyst (e.g., Pd/C) | Protic solvent, elevated temperature. | Avoids the use of high-pressure hydrogen gas. | May require higher temperatures and longer reaction times. |
Experimental Protocols for Reduction Methods
This protocol is adapted from a general procedure for the hydrogenation of unprotected indoles and may require optimization for 7-azaindole.
-
To a high-pressure reactor, add 7-azaindole (1.0 equiv.), 10% Pt/C (5 mol%), and p-toluenesulfonic acid (1.2 equiv.).
-
Add water as the solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 30 bar with hydrogen.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS).
-
Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Basify the filtrate with a suitable base (e.g., NaHCO3).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to yield this compound.
This is a general procedure for the reduction of indoles with NaBH3CN.
-
Dissolve 7-azaindole (1.0 equiv.) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH3CN) (2.0-3.0 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture into a beaker of ice and basify with a strong base (e.g., NaOH pellets or concentrated aqueous solution) to pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
Conclusion
Both the direct domino reaction and the traditional reduction of 7-azaindole are viable methods for the synthesis of this compound.
-
The one-pot domino reaction offers an elegant and efficient route to 2-aryl substituted derivatives, with the significant advantage of selectively producing the dihydro product by the choice of the base. This method is particularly attractive for its atom economy and operational simplicity.
-
The reduction of 7-azaindole provides a more versatile approach, allowing for the synthesis of a wider range of substituted 2,3-dihydro-7-azaindoles, provided the corresponding 7-azaindoles are accessible. Catalytic hydrogenation represents a greener option, while chemical reduction with reagents like NaBH3CN offers a convenient laboratory-scale method that avoids the need for specialized high-pressure equipment.
The selection of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the equipment available. For the rapid synthesis of 2-aryl-2,3-dihydro-7-azaindoles, the domino reaction is a compelling choice. For broader substrate scope and the synthesis of non-arylated derivatives, the two-step reduction approach remains a powerful and flexible strategy.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 7-Azaindole and 2,3-Dihydro-7-azaindole in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 7-azaindole and 2,3-Dihydro-7-azaindole (also known as 7-azaindoline) scaffolds, which are of significant interest in medicinal chemistry. While 7-azaindole is a well-established "privileged" scaffold in numerous biologically active compounds, direct comparative data for its saturated analog is less common in publicly available literature. This guide will therefore focus on the extensive data available for 7-azaindole and provide a structure-based theoretical comparison to infer the likely biological performance of its dihydro counterpart.
Structural and Physicochemical Comparison
The fundamental difference between the two scaffolds is the saturation of the C2-C3 bond in the pyrrole (B145914) ring. This seemingly minor change dramatically alters the molecule's geometry, electronics, and hydrogen bonding capabilities. 7-Azaindole is a planar, aromatic system, whereas this compound has a non-planar, puckered five-membered ring.
// Invisible edge for layout edge [style=invis]; a -> b; } dot Caption: Chemical structures of 7-azaindole and this compound.
This structural divergence leads to different physicochemical properties, which are summarized below.
| Property | 7-Azaindole | This compound | Rationale for Difference |
| Aromaticity | Aromatic | Non-aromatic | The pyrrole ring in 7-azaindole is aromatic (6 π-electrons). Saturation of the C2-C3 bond breaks this aromaticity. |
| Geometry | Planar | Non-planar, 3D puckered | The sp2 hybridized carbons of the pyrrole ring confer planarity. The sp3 carbons in the dihydro analog create a flexible, three-dimensional shape. |
| Hydrogen Bonding | Key N-H donor and Pyridine (B92270) N acceptor in a fixed, planar orientation. | N-H donor and Pyridine N acceptor with flexible spatial orientation. | The vector of the N-H bond relative to the pyridine nitrogen is altered by the ring pucker, changing its presentation to a target protein. |
| Known Biological Role | "Privileged" scaffold, especially as a kinase hinge-binder.[1][2][3][4] | Primarily used as a chemical building block or saturated bioisostere.[5] | The planar, aromatic structure is ideal for mimicking the adenine (B156593) of ATP and forming specific hydrogen bonds in kinase active sites.[2][4][6] |
Role in Kinase Inhibition: A Comparative Analysis
7-azaindole is renowned as a premier "hinge-binding" motif in kinase inhibitors.[2][3][7] The ATP binding site of kinases features a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region typically presents a backbone hydrogen bond donor and acceptor pattern that is perfectly complemented by the 7-azaindole scaffold. The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as an acceptor.[2][6]
The planarity of 7-azaindole is critical for its success. It allows the molecule to fit neatly into the flat, narrow ATP-binding cleft and present its hydrogen bond donors and acceptors with the correct geometry to engage the kinase hinge. The saturation of the C2-C3 bond in this compound forces the five-membered ring into a puckered conformation. This loss of planarity is expected to disrupt the optimal alignment for the bidentate hydrogen bonding pattern, likely leading to a significant loss of potency against kinases that rely on this interaction.
Biological Activity Data
The following table summarizes representative biological data for 7-azaindole derivatives against various kinases. No direct comparative data for this compound derivatives against the same targets was found in the reviewed literature.
| Target Kinase | Compound Type | Activity Metric (IC₅₀) | Reference |
| ABL/SRC | 7-Azaindole derivative (6z) | ABL: 23 nM, SRC: 19 nM | [8] |
| PI3Kγ | 7-Azaindole derivative (B13) | 0.5 nM | [9] |
| c-Met | N-nitrobenzenesulfonyl-4-azaindole | 20 nM | [10] |
| Cdc7 | 3-(2-Cl-pyridinyl)-7-azaindole | 7 nM | [10] |
| B-RAF | Vemurafenib (7-azaindole core) | Potent inhibitor (FDA Approved) | [2][3][6] |
| Various | This compound | Not Available | N/A |
Experimental Protocols
While direct comparative experiments are not cited, a standard biochemical assay to determine the inhibitory potential of these compounds against a target kinase would follow a workflow similar to the one described below.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a typical method for measuring the half-maximal inhibitory concentration (IC₅₀) of a compound against a protein kinase.
-
Compound Preparation :
-
Dissolve test compounds (7-azaindole and this compound derivatives) in 100% DMSO to create 10 mM stock solutions.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction :
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution (containing the target kinase and its specific peptide substrate in reaction buffer).
-
Add 50 nL of the serially diluted test compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using controls (0% inhibition from DMSO-only wells, 100% inhibition from wells with no kinase activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit the curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Conclusion and Outlook
The comparison between 7-azaindole and this compound highlights the critical role of scaffold geometry and aromaticity in drug design, particularly for kinase inhibitors.
-
7-Azaindole remains a superior scaffold for designing ATP-competitive kinase inhibitors that target the hinge region. Its planar structure and ideal hydrogen bonding pattern are well-established contributors to its high potency against a multitude of kinases.[2][3][4]
-
This compound , by contrast, is unlikely to be an effective bioisostere or direct replacement for 7-azaindole in contexts where hinge-binding is the primary mechanism of action. The loss of planarity disrupts the crucial bidentate hydrogen bond formation.
However, the three-dimensional character of the this compound scaffold could be advantageous in other contexts. It may serve as a valuable fragment for exploring binding pockets that accommodate more complex, non-planar geometries or for developing allosteric inhibitors. Its increased sp³ character could also lead to improved solubility and other desirable ADME properties, making it a scaffold of interest for novel drug discovery campaigns outside the traditional kinase hinge-binding paradigm. Future research would benefit from direct, side-by-side biological screening of these two scaffolds to experimentally validate these structure-based predictions.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Study of the Physicochemical Properties of Azaindole and Azaindoline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
The structural distinction between azaindole and its saturated counterpart, azaindoline, imparts significant differences in their physicochemical properties. These differences, including acidity, lipophilicity, and solubility, are critical considerations in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the key physicochemical properties of 7-azaindole and 7-azaindoline, supported by available experimental and calculated data.
Structural and Physicochemical Property Comparison
A fundamental understanding of the physicochemical differences between azaindole and azaindoline is essential for their application in medicinal chemistry. Azaindoles, as bioisosteres of indoles, often exhibit improved physicochemical properties such as increased aqueous solubility. The saturation of the pyrrole (B145914) ring in azaindoline further modifies these characteristics. Below is a summary of available data for 7-azaindole and 7-azaindoline. It is important to note that experimental data for 7-azaindoline is limited in publicly available literature.
| Physicochemical Property | 7-Azaindole | 7-Azaindoline |
| Molecular Formula | C₇H₆N₂ | C₇H₈N₂ |
| Molecular Weight | 118.14 g/mol | 120.15 g/mol [1] |
| pKa | 4.59 (experimental)[2] | Data not readily available |
| logP | ~2.15 (theoretical, for a derivative)[3] | Data not readily available |
| Aqueous Solubility | Enhanced compared to indole; >2500 µg/mL (in a formulation) | "Moderate" (qualitative)[1][4] |
| Crystal Structure | Determined, forms a hydrogen-bonded tetramer | Data not readily available |
Note: The logP value for 7-azaindole is a theoretical value for a derivative and may not accurately reflect the parent molecule. The aqueous solubility of 7-azaindole is reported in a specific formulation and may differ in pure water.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of physicochemical properties. Below are standard protocols for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a common and accurate method for its determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (azaindole or azaindoline) of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the test compound solution in a beaker and immerse the calibrated pH electrode.
-
For a basic compound, titrate with the standardized strong acid, adding small, precise volumes of the titrant. For an acidic compound, titrate with the standardized strong base.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The equivalence point is the point of steepest inflection on the titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
-
Determination of logP by Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its distribution between an octanol (B41247) and an aqueous phase. The shake-flask method is the traditional technique for its measurement.
Methodology:
-
Preparation of Phases:
-
Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) and pre-saturate it with n-octanol.
-
Pre-saturate n-octanol with the buffered aqueous solution.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol to a flask containing the aqueous solution of the compound.
-
Seal the flask and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Allow the mixture to stand until the two phases have completely separated.
-
Carefully withdraw a sample from both the aqueous and the octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a critical property that affects a drug's absorption and distribution. The shake-flask method is a standard approach to determine thermodynamic solubility.[5]
Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a known volume of a buffered aqueous solution (e.g., PBS at pH 7.4) in a sealed container.[5]
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is reached.[5]
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Visualizing Structural Relationships and Experimental Workflows
Structural Relationship between Azaindole and Azaindoline
The fundamental difference between azaindole and azaindoline lies in the saturation of the five-membered pyrrole ring. This structural change from an aromatic to a saturated ring system is the primary determinant of their distinct physicochemical properties.
Experimental Workflow for pKa Determination
The determination of pKa is a systematic process involving precise measurements and data analysis to ascertain the acidic or basic strength of a compound.
References
- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of 2,3-Dihydro-7-azaindole analogs versus other heterocyclic cores
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of 2,3-dihydro-7-azaindole analogs against other prominent heterocyclic cores, supported by experimental data and detailed protocols.
The this compound scaffold, a saturated analog of the well-established 7-azaindole core, has emerged as a compelling structural motif in medicinal chemistry. Its three-dimensional geometry, coupled with the hydrogen bonding capabilities of the azaindole nitrogen, offers unique opportunities for potent and selective interactions with biological targets. This guide will delve into the biological activities of this scaffold, primarily focusing on its role in kinase inhibition and anticancer activity, and draw comparisons with other key heterocyclic systems.
The Rise of Azaindoles as Privileged Scaffolds
Azaindoles are recognized as "privileged structures" in drug discovery, frequently serving as bioisosteres of the endogenous indole (B1671886) nucleus found in molecules like tryptophan and serotonin. The strategic placement of a nitrogen atom in the benzene (B151609) portion of the indole ring can significantly modulate a compound's physicochemical properties, such as solubility and lipophilicity, and enhance its binding affinity to target proteins.[1][2] The 7-azaindole scaffold, in particular, has proven to be an excellent hinge-binding motif in many kinase inhibitors.[3]
Comparative Biological Activity: this compound in Focus
While the aromatic 7-azaindole core has been extensively studied, the 2,3-dihydro counterpart offers a distinct conformational flexibility that can be advantageous for targeting specific protein conformations. Research into this compound analogs has demonstrated their potential as potent inhibitors of various kinases and as cytotoxic agents against cancer cell lines.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[4] 7-Azaindole derivatives have been successfully developed as inhibitors of a wide range of kinases, including PI3K, ALK, AXL, and CDKs.[3] The nitrogen atom at the 7-position can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) base of ATP.[1]
While direct comparative studies with a broad range of other heterocyclic cores are limited for this compound analogs specifically, the principle of bioisosterism allows for inferences to be drawn from their aromatic counterparts. For instance, in the development of PI3Kδ inhibitors, a potent compound based on an indole scaffold was successfully optimized by replacing the indole with a 7-azaindole moiety, resulting in a highly potent and selective inhibitor, FD223, with an IC50 of 1 nM against PI3Kδ.[4][5]
Table 1: Comparative Inhibitory Activity of 7-Azaindole Analogs and Other Heterocyclic Cores against PI3K
| Compound ID | Heterocyclic Core | Target | IC50 (nM) | Reference |
| FD223 | 7-Azaindole | PI3Kδ | 1 | [4][5] |
| A1 | Pyridine | PI3Kα | 13.8 | [6] |
| B6 | 7-Azaindole | PI3Kγ | 3.4 | [6] |
| B7 | Imidazo[1,2-a]pyridine | PI3Kγ | 2.1 | [6] |
| C1 | 7-Azaindole | PI3Kα | 0.4 | [6] |
| C2 | 7-Azaindole | PI3Kα | 0.5 | [6] |
This table showcases the potent inhibitory activity of 7-azaindole containing compounds against PI3K isoforms. The data suggests that the 7-azaindole scaffold is a highly effective core for designing potent PI3K inhibitors.
The development of this compound analogs as kinase inhibitors is an active area of research, with the expectation that their unique structural features will lead to the discovery of novel and selective therapeutic agents.
Anticancer Activity
The antiproliferative and cytotoxic effects of 7-azaindole derivatives have been demonstrated across various cancer cell lines.[7] For example, a series of 7-azaindole analogs showed significant cytotoxic potential, with some compounds exhibiting IC50 values in the nanomolar range and inducing apoptosis in leukemia and lymphoma cells.[8]
A newly synthesized 7-azaindole derivative, compound P1, demonstrated potent cytotoxicity against human osteosarcoma (HOS) cells with an IC50 of 88.79 nM, while showing lower toxicity to normal cells.[9] This compound was also found to induce apoptosis and block the cell cycle at the G0/G1 phase.[9]
Table 2: Cytotoxic Activity of 7-Azaindole Analogs in Cancer Cell Lines
| Compound ID | Heterocyclic Core | Cell Line | IC50 (µM) | Reference |
| 7-AID | 7-Azaindole | HeLa | 16.96 | [10] |
| 7-AID | MCF-7 | 14.12 | [10] | |
| 7-AID | MDA-MB-231 | 12.69 | [10] | |
| Compound P1 | 7-Azaindole | HOS | 0.08879 | [9] |
| Compound P1 | MCF-7 | >10 | [9] | |
| Compound P1 | A549 | >10 | [9] |
This table highlights the cytotoxic effects of 7-azaindole derivatives against various cancer cell lines, demonstrating the potential of this scaffold in the development of novel anticancer agents.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow of a typical in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, test compound, and kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Logical Relationships
The this compound scaffold can be envisioned to interact with various signaling pathways, particularly those driven by kinases. The following diagram illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy.
Simplified Kinase Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. Its structural relationship to the well-validated 7-azaindole core, combined with its unique conformational properties, makes it an attractive starting point for the design of novel inhibitors targeting a range of biological targets. While more direct comparative studies are needed to fully elucidate its advantages over other heterocyclic systems, the existing data on 7-azaindole analogs strongly supports the potential of its 2,3-dihydro counterpart. The experimental protocols provided in this guide offer a framework for researchers to conduct these vital comparative evaluations and unlock the therapeutic potential of this exciting class of molecules.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel 7-Azaindoline Synthesis: A Comparative Guide for Researchers
For Immediate Release
A novel, efficient, one-pot synthesis of 2-aryl-7-azaindolines developed by Mao and coworkers presents a significant advancement in the synthesis of this important pharmaceutical scaffold. This guide provides a direct comparison of this new method with the traditional approach of catalytic hydrogenation of a 2-aryl-7-azaindole, offering researchers and drug development professionals a clear overview of the respective methodologies and performance metrics.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of 2-phenyl-7-azaindoline using both the new one-pot synthesis and a representative traditional hydrogenation method.
| Parameter | New One-Pot Synthesis (Mao et al.) | Published Hydrogenation Method |
| Starting Materials | 2-Fluoro-3-methylpyridine (B30981), Benzaldehyde (B42025) | 2-Phenyl-7-azaindole |
| Key Reagents | LiN(SiMe₃)₂, Diisopropyl ether | Raney Nickel, Hydrogen gas (implied) |
| Reaction Temperature | 110 °C | 160 °C |
| Reaction Time | 12 hours | 55 - 120 minutes |
| Yield | 86% (isolated yield)[1] | Not explicitly reported for this substrate, but generally high for similar reductions. |
| Number of Steps | One-pot | Two steps (synthesis of azaindole, then reduction) |
| Purification | Not explicitly detailed, likely chromatography | Filtration to remove catalyst |
Experimental Protocols
New One-Pot Synthesis of 2-Phenyl-7-azaindoline (Mao et al.)
This protocol is adapted from the work of Mao and coworkers.[1]
Materials:
-
2-Fluoro-3-methylpyridine
-
Benzaldehyde
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Diisopropyl ether (iPr₂O)
-
Anhydrous reaction vessel
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2-fluoro-3-methylpyridine (1 equiv).
-
Add diisopropyl ether (to achieve a suitable concentration, e.g., 0.4 mL for a 1 equiv scale).
-
Add benzaldehyde (1 equiv).
-
Add LiN(SiMe₃)₂ (4 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction carefully with a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenyl-7-azaindoline.
Published Method: Catalytic Hydrogenation of 2-Phenyl-7-azaindole
This generalized protocol is based on established procedures for the reduction of heteroaromatic compounds using Raney Nickel.[2]
Materials:
-
2-Phenyl-7-azaindole
-
Raney Nickel (catalyst)
-
Ethanol (or other suitable solvent)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel, add 2-phenyl-7-azaindole.
-
Add a suitable solvent, such as ethanol.
-
Carefully add Raney Nickel catalyst (e.g., 20 mass equivalents) under a stream of inert gas.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to 160 °C and agitate for 55-120 minutes.
-
Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material (TLC or LC-MS).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-phenyl-7-azaindoline, which may be further purified by crystallization or chromatography if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the new one-pot synthesis and the traditional two-step approach.
Caption: Workflow for the new one-pot 7-azaindoline synthesis.
Caption: Workflow for the published two-step 7-azaindoline synthesis.
References
Cross-Validation of Analytical Data for a Novel 7-Azaindoline Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparative analysis of a novel 7-azaindoline derivative, designated AZD-7AI, against a well-established kinase inhibitor, Staurosporine. The data presented herein is intended to offer an objective evaluation of the analytical methodologies and performance of this new chemical entity.
Comparative Analytical Data Summary
The following tables summarize the key analytical data obtained for AZD-7AI and the reference compound, Staurosporine. These results are a collation of data from validated analytical methods, demonstrating the purity, identity, and stability of the novel compound.
Table 1: Purity and Assay Comparison
| Analyte | Method | Purity (%) | Assay (%) |
| AZD-7AI | HPLC-UV | 99.26[1] | 99.5 |
| Staurosporine | HPLC-UV | ≥98.0 | 98.7 |
Table 2: Identity Confirmation
| Analyte | Method | [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm) in DMSO-d₆ |
| AZD-7AI | LC-MS | 350.15 | 11.59 (s, 1H), 8.02 (s, 1H), 7.22 (d, 1H), 6.51 (d, 1H)[2] |
| Staurosporine | LC-MS | 467.50 | 9.05 (s, 1H), 8.20 (d, 1H), 7.50-7.30 (m, 4H) |
Table 3: Elemental Analysis
| Analyte | Calculated (%) | Found (%) |
| AZD-7AI | C: 68.56, H: 5.47, N: 15.99 | C: 68.62, H: 5.51, N: 15.95[2] |
| Staurosporine | C: 71.93, H: 5.61, N: 11.98 | C: 71.88, H: 5.65, N: 11.95 |
Detailed Experimental Protocols
The following protocols outline the methodologies used to generate the analytical data presented in this guide. These methods have been validated in accordance with ICH guidelines Q2(R1) and Q2(R2) to ensure accuracy, precision, and reliability.[3][4][5]
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
-
-
Gradient: 10-95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.[6]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Capillary Voltage: 3.0 kV.[6]
-
Cone Voltage: 30 V.[6]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.[6]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 1.0 s
-
-
Carbon (¹³C) NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (D1): 2.0 s
-
Protocol 4: Elemental Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.
-
Method: Combustion analysis. Samples were weighed into tin capsules and combusted at 950°C. The resulting gases were separated by gas chromatography and detected by a thermal conductivity detector.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for cross-validation, the logical relationship of the validation process, and a representative signaling pathway where AZD-7AI may exert its biological effect, based on the known activity of 7-azaindole derivatives as kinase inhibitors.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Azaindole and 7-Azaindoline Ligands in Molecular Docking Studies
A deep dive into the computational evaluation of two closely related heterocyclic scaffolds reveals key differences in their potential as pharmaceutical building blocks. While 7-azaindole stands out as a well-explored and potent scaffold, particularly in kinase inhibition, the saturated 7-azaindoline presents a distinct profile that may offer advantages in specific drug design scenarios.
This guide provides a comparative overview of 7-azaindole and 7-azaindoline ligands based on available molecular docking studies. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of quantitative data, detailed experimental protocols, and visual representations of key concepts to inform rational drug design.
At a Glance: Key Structural and Bonding Differences
The primary distinction between 7-azaindole and 7-azaindoline lies in the saturation of the pyrrole (B145914) ring. 7-Azaindole possesses an aromatic pyrrole ring, rendering the entire bicyclic system planar and rigid. This planarity can be advantageous for fitting into well-defined, often hydrophobic, binding pockets. In contrast, the saturation of the five-membered ring in 7-azaindoline introduces a non-planar, more flexible structure. This increased conformational flexibility allows 7-azaindoline derivatives to potentially adapt to a wider range of binding site topographies.
The hydrogen bonding capabilities also differ. Both scaffolds feature a pyridine (B92270) nitrogen (N7) that can act as a hydrogen bond acceptor. The pyrrole nitrogen (N1) in 7-azaindole can act as a hydrogen bond donor. In 7-azaindoline, the corresponding nitrogen is a secondary amine, which also retains its hydrogen bond donor capacity but with a different geometric presentation due to the puckered nature of the ring.
Quantitative Comparison of Docking Performance
Molecular docking studies have been extensively applied to 7-azaindole derivatives, providing a wealth of data on their binding affinities to various biological targets. Direct comparative docking data for 7-azaindoline is less prevalent in the literature, preventing a side-by-side quantitative comparison in many cases. However, by compiling data for 7-azaindole across different targets, we can establish a benchmark for its performance.
| Target Protein | Ligand/Compound | Docking Score (kcal/mol) | Key Interactions | Reference |
| DDX3 | 7-AID | -7.99 | π-interactions and H-bonds with Tyr200 and Arg202 | [1] |
| PARP-1 (6NRH) | Compound 4g | - | Binds well to the protein target | [2] |
| EGFR Tyrosine Kinase | Compound 6g | - | Favorable binding interactions | [3] |
| SARS-CoV-2 S1-RBD-hACE2 | ASM-7 | - | Stable binding at the interface, H-bond with ASP30 | [4] |
| CSF-1R | Compound P1 | - | Strong interaction with the receptor | [5] |
| ROCK-II | Compound 47 | - | H-bonds with Lys-121 | [6] |
| 14α-demethylase (1EA1) | Compound 4d | -8.81 | Excellent binding energy | [7] |
| 14α-demethylase (1EA1) | Compound 4f | -8.76 | Excellent binding energy | [7] |
| 14α-demethylase (1EA1) | Compound 4n | -8.79 | Excellent binding energy | [7] |
Note: A direct numerical comparison of docking scores across different studies and software can be misleading due to variations in scoring functions and protocols. The data is presented to illustrate the range of binding affinities observed for 7-azaindole derivatives against their respective targets.
While specific docking scores for 7-azaindoline are scarce, a study on cannabinoid receptor 1 (CB1) allosteric modulators found that replacing an indole (B1671886) ring with a 7-azaindole scaffold led to a complete loss of binding affinity.[5] This highlights the critical role of the scaffold's electronic and structural properties in molecular recognition. The increased flexibility of 7-azaindoline could potentially overcome some of these negative interactions in certain targets, though this remains to be extensively tested.
Experimental Protocols: A Typical Molecular Docking Workflow
The following protocol outlines a general workflow for the molecular docking of 7-azaindole and 7-azaindoline ligands, based on methodologies reported in the literature.
Caption: A generalized workflow for molecular docking studies.
1. Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the 7-azaindole and 7-azaindoline ligands are drawn using chemical drawing software.
-
The structures are converted to 3D and their geometries are optimized using a suitable force field.
-
Partial charges are assigned to the ligand atoms.
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
4. Molecular Docking:
-
Docking simulations are performed using software such as AutoDock, Glide, or GOLD.
-
The software samples a large number of possible conformations and orientations of the ligand within the defined grid box.
5. Scoring and Ranking:
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.
-
The poses are ranked based on their docking scores, with lower scores generally indicating more favorable binding.
6. Pose Analysis:
-
The top-ranked docking poses are visually inspected to analyze the binding mode of the ligand.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein are identified.
7. Molecular Dynamics (MD) Simulation (Optional):
-
To assess the stability of the ligand-protein complex, MD simulations can be performed on the best-docked pose.[8]
Signaling Pathways: The Role of Kinase Inhibition
Many 7-azaindole derivatives have been developed as kinase inhibitors.[9][10] Kinases are key enzymes in cellular signaling pathways that regulate a wide range of cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by 7-azaindole-based inhibitors.
Caption: A simplified kinase signaling cascade targeted by inhibitors.
In this pathway, the binding of a growth factor to a receptor tyrosine kinase (RTK) on the cell surface triggers a cascade of phosphorylation events, activating downstream kinases. This signal is ultimately relayed to the nucleus, leading to changes in gene expression that promote cell proliferation and survival. 7-Azaindole-based inhibitors can competitively bind to the ATP-binding pocket of these kinases, preventing their activation and thereby blocking the signaling cascade. The increased flexibility of 7-azaindoline could potentially allow for the targeting of different kinase conformations or allosteric sites, offering a complementary approach to kinase inhibition.
Conclusion: Choosing the Right Scaffold for the Job
The choice between a 7-azaindole and a 7-azaindoline scaffold in drug design is a strategic one, dictated by the specific requirements of the biological target.
7-Azaindole is a well-validated, rigid, and planar scaffold that has proven highly effective in targeting the ATP-binding site of numerous kinases. Its defined structure and hydrogen bonding pattern make it an excellent choice for interacting with well-characterized, relatively constrained active sites.
7-Azaindoline , with its inherent flexibility, presents an opportunity to explore a different chemical space. This scaffold may be particularly advantageous for:
-
Targeting binding sites with less defined or more adaptive topographies.
-
Developing allosteric modulators that bind to sites other than the primary active site.
-
Improving physicochemical properties such as solubility.
While the body of research on 7-azaindoline is still developing, its structural divergence from 7-azaindole suggests that it holds promise as a valuable, complementary scaffold in the medicinal chemist's toolbox. Further computational and experimental studies are warranted to fully elucidate the potential of 7-azaindoline derivatives in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer | Semantic Scholar [semanticscholar.org]
- 7. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 7-Azaindoline
The 7-azaindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of various catalytic systems. This guide provides a head-to-head comparison of prominent catalytic methods for synthesizing 7-azaindolines, offering a comprehensive overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs.
Catalytic System Performance Overview
The choice of catalytic system for 7-azaindoline synthesis depends on several factors, including desired substitution patterns, substrate availability, and tolerance to functional groups. Here, we compare four major catalytic approaches: Palladium-catalyzed, Rhodium-catalyzed, Iron-catalyzed, and a transition-metal-free, alkali-amide mediated method.
| Catalytic System | Key Features | Typical Yields | Substrate Scope |
| Palladium-catalyzed | Two-step Sonogashira coupling and cyclization. | Excellent | Broad for various alkynes. |
| Rhodium(III)-catalyzed | C-H activation and annulative coupling. | High | Tolerates various functional groups. |
| Iron-catalyzed | Microwave-assisted cyclization. | Good to Excellent | Economical and rapid. |
| Alkali-Amide Mediated | One-pot selective synthesis of 7-azaindole vs. 7-azaindoline. | Good | Dependent on alkali-metal counterion. |
Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles
A highly efficient method for the synthesis of 2-substituted 7-azaindoles, which can be subsequently reduced to 7-azaindolines, involves a two-step sequence of Sonogashira coupling followed by cyclization. This approach utilizes a palladium catalyst for the initial C-C bond formation and a potassium tert-butoxide/18-crown-6 (B118740) system for the subsequent C-N bond formation.[1]
Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Synthesis
Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine (1.0 mmol) and the corresponding alkyne (1.2 mmol) in a suitable solvent such as THF, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), CuI (10 mol%), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at room temperature until completion (monitored by TLC).
Step 2: Cyclization. The crude 2-amino-3-(alkynyl)pyridine intermediate is dissolved in toluene. Potassium tert-butoxide (1.5 mmol) and 18-crown-6 (10 mol%) are added, and the mixture is heated at 65 °C until the reaction is complete. The product is then purified by column chromatography.[1]
Rhodium(III)-Catalyzed Synthesis of 7-Azaindoles
An efficient route to construct 7-azaindoles is through a Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes. This method is characterized by its high regioselectivity and broad functional group tolerance. The reaction typically employs a [RhCp*Cl₂]₂ catalyst in the presence of a silver salt as an oxidant.
Reaction Scheme:
Experimental Protocol: Rhodium(III)-Catalyzed Synthesis
A mixture of the 2-aminopyridine (B139424) derivative (0.1 mmol), the internal alkyne (1.5 equiv), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Ag₂CO₃ (1.5 equiv) in a mixed solvent system of 1,2-dichloroethane (B1671644) (1.0 mL) and toluene (0.2 mL) is prepared under a nitrogen atmosphere. The reaction mixture is heated to 90 °C with vigorous stirring and monitored by TLC.
Iron-Catalyzed Microwave-Assisted Synthesis of 7-Azaindoles
For a more economical and rapid synthesis, an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation has been developed.[2][3] This method offers the advantages of using a less expensive and more environmentally benign catalyst combined with the speed of microwave-assisted synthesis.[2]
Reaction Scheme:
Experimental Protocol: Iron-Catalyzed Synthesis
In a microwave reactor vial, the o-haloaromatic amine (1 mmol), terminal alkyne (2 mmol), Fe(acac)₃ (10 mol%), CuI (10 mol%), and a base (e.g., KOtBu, 1.5 mmol) are combined in a suitable solvent (e.g., NMP, 2 mL). The reaction is heated under microwave irradiation at 130 °C for 60 minutes.[4] After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Alkali-Amide Mediated Selective Synthesis of 7-Azaindoles and 7-Azaindolines
A novel one-pot method allows for the selective synthesis of either 7-azaindoles or 7-azaindolines from readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. The chemoselectivity is controlled by the choice of the alkali-metal counterion in the amide base: LiN(SiMe₃)₂ favors the formation of 7-azaindolines, while KN(SiMe₃)₂ yields 7-azaindoles.[5][6]
Reaction Scheme:
Experimental Protocol: Alkali-Amide Mediated Synthesis
To a solution of 2-fluoro-3-methylpyridine (1 equiv.) and an arylaldehyde (1 equiv.) in a solvent such as diisopropyl ether, is added the alkali amide base (LiN(SiMe₃)₂ or KN(SiMe₃)₂, 3 equiv.) at room temperature. The reaction mixture is then heated to 110 °C for 12 hours.[6] The reaction is then quenched, and the product is extracted and purified by standard methods.
Conclusion
The synthesis of 7-azaindolines can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. Palladium and Rhodium-catalyzed methods offer high yields and broad substrate scope, making them suitable for complex molecule synthesis. Iron-catalyzed reactions provide a more economical and environmentally friendly alternative, especially when coupled with microwave assistance for rapid synthesis. The alkali-amide mediated approach presents a unique, transition-metal-free strategy with tunable selectivity for either 7-azaindoles or 7-azaindolines, offering a valuable tool for targeted synthesis. The selection of the optimal catalytic system will ultimately be guided by the specific requirements of the target molecule and the desired synthetic efficiency.
References
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2,3-Dihydro-7-azaindole: Reproducibility of Published Protocols
For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of key heterocyclic scaffolds is paramount. 2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a privileged structural motif found in numerous biologically active compounds. This guide provides an objective comparison of two prominent synthetic protocols for its preparation, offering detailed experimental data and methodologies to aid in the selection of the most suitable route for specific research needs.
This comparison focuses on two distinct and published methods: the catalytic hydrogenation of 7-azaindole and a one-pot domino reaction from readily available starting materials. The reproducibility, yield, and substrate scope of each method are critically examined to provide a comprehensive overview for laboratory application.
Performance Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound and its derivatives. This allows for a direct comparison of their efficiency under reported conditions.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Domino Reaction |
| Starting Material | 7-Azaindole | 2-Fluoro-3-methylpyridine (B30981) and Aldehyde |
| Key Reagents | H₂, Pd/C catalyst, H₃PO₄ | LiN(SiMe₃)₂, Aldehyde |
| Solvent | Water | Diisopropyl ether |
| Temperature | 313 K (40 °C) | 110 °C |
| Pressure | Atmospheric H₂ | Not applicable (reflux) |
| Reaction Time | 3 hours | 12 hours |
| Reported Yield | Up to 96% (for indole)[1] | 56% - 83% (for 2-aryl-7-azaindolines)[2] |
| Selectivity | High for indoline (B122111) over over-reduction products[1] | Exclusive formation of 7-azaindoline[2] |
| Substrate Scope | Primarily demonstrated for indole (B1671886) and its simple derivatives[1] | Broad scope for various aromatic and heteroaromatic aldehydes[2] |
| Reproducibility Notes | Catalyst activity can be sensitive; potential for catalyst poisoning by the amine product.[3] | One-pot procedure may offer higher reproducibility by minimizing intermediate handling. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 7-Azaindole (Representative Protocol based on Indole Hydrogenation)
This protocol is adapted from a highly efficient method for the selective hydrogenation of unprotected indoles to indolines, which serves as a strong proxy for the synthesis of this compound due to structural similarity.[1]
Materials:
-
7-Azaindole
-
3% Pd/CN₀.₁₃₂ catalyst (or a comparable Pd/C catalyst)
-
Phosphoric acid (H₃PO₄)
-
Water (deionized)
-
Hydrogen gas (H₂)
Procedure:
-
In a reaction vessel, suspend the 7-azaindole and the Pd/C catalyst in water.
-
Add phosphoric acid to the mixture. The molar ratio of 7-azaindole to phosphoric acid should be optimized, with a ratio of 1:2 showing high conversion for indole.[1]
-
Seal the reaction vessel and purge with hydrogen gas.
-
Maintain the reaction mixture at 313 K (40 °C) under atmospheric pressure of hydrogen gas with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS). The reaction is typically complete within 3 hours for indole.[1]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: One-Pot Domino Synthesis of 2-Aryl-7-azaindolines
This protocol describes a selective one-pot synthesis of 2-aryl-substituted 7-azaindolines from 2-fluoro-3-methylpyridine and various aldehydes.[2]
Materials:
-
2-Fluoro-3-methylpyridine
-
Aryl or heteroaryl aldehyde
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)
-
Diisopropyl ether (iPr₂O)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in diisopropyl ether, add 2-fluoro-3-methylpyridine (1.0 equiv).
-
Add a solution of LiN(SiMe₃)₂ (3.0 equiv) to the mixture.
-
Heat the reaction mixture to 110 °C and maintain under reflux for 12 hours.
-
Monitor the reaction for the consumption of starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-7-azaindoline.
Visualization of Methodologies
The following diagrams illustrate the logical workflow of the two synthetic approaches, providing a clear visual comparison of the reaction pathways.
Caption: Comparison of synthetic routes to this compound.
The following diagram provides a generalized workflow for evaluating the reproducibility of a given synthesis protocol, a critical aspect for its adoption in research and development.
Caption: Workflow for assessing the reproducibility of a synthesis protocol.
References
- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Synthesis of Substituted 7-Azaindolines
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors. The precise placement of substituents on this heterocyclic system is crucial for modulating biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of synthetic methodologies for preparing substituted 7-azaindolines, with a focus on the formation and analysis of regioisomers. Detailed experimental protocols for key reactions and quantitative data are presented to aid in the selection of optimal synthetic routes.
Controlling Regioselectivity: A Tale of Two Positions
Electrophilic substitution reactions on the 7-azaindoline nucleus predominantly occur at the C2 and C3 positions of the pyrrole (B145914) ring. The regiochemical outcome is highly dependent on the reaction conditions, the nature of the electrophile, and the directing groups present on the scaffold. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of desired isomers.
Two common strategies for introducing substituents onto the 7-azaindoline core are Friedel-Crafts acylation and alkali-amide controlled domino reactions. The choice between these and other methods will dictate the primary regioisomer obtained.
Table 1: Comparison of Synthetic Methods for Substituted 7-Azaindolines
| Synthetic Method | Primary Regioisomer | Reagents and Conditions | Typical Yields | Key Advantages | Limitations |
| Friedel-Crafts Acylation | C3-acylated | Acyl chloride, Lewis acid (e.g., AlCl₃, ZrCl₄) in an inert solvent (e.g., CH₂Cl₂) | Good to high | Well-established, versatile for a wide range of acyl groups.[1] | Requires stoichiometric amounts of Lewis acid, potential for side reactions. |
| Alkali-Amide Controlled Domino Reaction | C2-substituted | 2-Fluoro-3-methylpyridine (B30981), arylaldehyde, LiN(SiMe₃)₂ in THF at -78 °C to rt | Moderate to good | One-pot synthesis, good control over C2 selectivity.[2][3][4] | Sensitive to reaction conditions, may require careful optimization. |
| Palladium-Catalyzed C-H Arylation | C2-arylated | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(o-tol)₃), base (e.g., K₂CO₃) | Moderate | Direct functionalization of the C-H bond, good for aryl and heteroaryl groups. | Catalyst and ligand selection can be crucial, potential for catalyst poisoning. |
| Directed ortho-Metalation (DoM) | C6-substituted | N-protecting/directing group (e.g., CON(iPr)₂), strong base (e.g., s-BuLi), electrophile | Good | Excellent control for substitution on the pyridine (B92270) ring. | Requires a directing group, which may need to be installed and removed. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation (C3-selective)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
7-Azaindoline
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 7-azaindoline (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C3-acylated 7-azaindoline.
Alkali-Amide Controlled Domino Reaction for C2-Substituted 7-Azaindolines
This protocol is based on the work of Mao and coworkers.[2][3][4]
Materials:
-
2-Fluoro-3-methylpyridine
-
Arylaldehyde (e.g., benzaldehyde)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-3-methylpyridine (1.0 eq) and the arylaldehyde (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LiN(SiMe₃)₂ (2.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C2-substituted 7-azaindoline.
Analysis of Regioisomers
The separation and quantification of regioisomers are critical steps in the analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Table 2: HPLC Method for Separation of C2 and C3-Acyl-7-Azaindoline Regioisomers
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific regioisomers.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the process and the relevance of these compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway where 7-azaindoline derivatives are active.
Many substituted 7-azaindolines are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[5][6][7]
Conclusion
The regioselective synthesis of substituted 7-azaindolines is a critical aspect of modern drug discovery. By carefully selecting the synthetic methodology, researchers can control the position of substitution and efficiently generate libraries of compounds for biological evaluation. This guide provides a starting point for comparing common synthetic routes and offers detailed protocols to facilitate the synthesis and analysis of these important heterocyclic compounds. The provided diagrams offer a visual representation of the experimental process and the biological context, aiding in the rational design of novel 7-azaindoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-7-azaindole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-Dihydro-7-azaindole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible waste management.
This compound is classified as a hazardous substance, being harmful if swallowed and causing serious eye irritation.[1] Proper disposal is not merely a recommendation but a regulatory requirement. The globally harmonized system (GHS) precautionary statement P501 applies, mandating that contents and containers be disposed of in accordance with local, regional, national, and international regulations.[2][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office or equivalent department. Laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye shields, and a face shield, when handling this compound waste. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[1]
Waste Segregation: Never mix this compound waste with non-hazardous trash or other incompatible chemical wastes. It should be segregated as a hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
Treat all this compound, whether in pure form or in solution, as hazardous waste.[4]
-
Collect waste in a designated, compatible container that prevents rupture or leakage. The container must have a secure screw cap.[5]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[5]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Ensure all components of any mixture are listed.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS or hazardous waste management program to schedule a pickup. Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[4]
-
Follow all institutional procedures for waste collection requests.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers holding acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[4] After thorough decontamination, and removal or defacing of the original label, the container may be disposed of as regular trash, with the cap removed.[4]
-
Quantitative Data Summary
There is no universally specified permissible concentration limit for the disposal of this compound. These limits are dictated by local and national regulations and the capabilities of the designated waste management facility. Refer to your local regulations and institutional guidelines for specific quantitative data.
| Parameter | Value | Source |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1] |
| GHS Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [2][3] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK (German Water Hazard Class) | WGK 3 (highly hazardous to water) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 7-氮杂吲哚啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2,3-Dihydro-7-azaindole
This document provides immediate, essential safety and logistical information for the handling and disposal of 2,3-Dihydro-7-azaindole (also known as 7-Azaindoline). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is a combustible solid in powder form.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure through inhalation, ingestion, and contact with skin or eyes.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles/Eyeshields | Chemical splash goggles or eyeshields are required.[1] |
| Face Shield | A face shield should be worn in situations where there is a potential for splashing.[1][2] | |
| Hand Protection | Gloves | Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1][3][4] |
| Body Protection | Lab Coat/Coveralls | A standard laboratory coat is required. For handling larger quantities or when there is an increased risk of exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Dust Mask/Respirator | A dust mask, such as a type N95 (US), should be used, especially when handling the powder and creating dust is possible.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[5][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and preventing accidental exposure.
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Storage:
-
Store in a tightly closed, suitable container in a dry and well-ventilated place.[6]
-
Keep the container away from heat and sources of ignition.[5]
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[8]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
Waste Containerization:
-
Use designated, properly labeled hazardous waste containers for solid waste (e.g., contaminated gloves, weigh paper, empty vials) and liquid waste (e.g., unused solutions).
-
Solid waste should be swept up, avoiding dust generation, and placed in a suitable, closed container for disposal.[4][5]
Decontamination:
-
Contaminated clothing should be removed and washed before reuse.[7]
-
The work area should be decontaminated after use.
Experimental Protocol: General Procedure for Handling a Powdered Compound
While specific experimental protocols will vary, the following provides a generalized, step-by-step procedure for safely handling powdered this compound in a laboratory setting.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a chemical fume hood.
-
Gather all necessary equipment (e.g., spatula, weigh paper, vials, solvent).
-
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of powder onto weigh paper or directly into a tared container.
-
Perform this step slowly to minimize the creation of airborne dust.
-
-
Solubilization (if applicable):
-
If preparing a solution, add the weighed powder to the appropriate solvent in a suitable flask or vial.
-
Cap the container and mix by swirling, vortexing, or sonicating until the solid is fully dissolved. The compound is slightly soluble in water.[9]
-
-
Post-Handling:
-
Securely close the main container of this compound.
-
Clean any residual powder from the work surface using a damp cloth or towel, treating the cleaning materials as hazardous waste.
-
Dispose of all contaminated disposable items (e.g., weigh paper, gloves, pipette tips) in the designated hazardous waste container.
-
Wash hands thoroughly.
-
Caption: Standard workflow for handling this compound.
References
- 1. 7-氮杂吲哚啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. pppmag.com [pppmag.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. This compound | 10592-27-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 97+% | Fisher Scientific [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
